molecular formula C17H34O2 B114752 Heptadecanoic Acid CAS No. 506-12-7

Heptadecanoic Acid

Katalognummer: B114752
CAS-Nummer: 506-12-7
Molekulargewicht: 270.5 g/mol
InChI-Schlüssel: KEMQGTRYUADPNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptadecanoic acid is a C17 saturated fatty acid and trace component of fats in ruminants. It has a role as a mammalian metabolite, a Daphnia magna metabolite and an algal metabolite. It is a long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a margarate.
Margaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
Margaric Acid is a saturated long-chain fatty acid with a 17-carbon backbone. Margaric acid is found naturally as a minor component of the fat and milk fat of ruminants.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to unlabeled parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

heptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMQGTRYUADPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt)
Record name Margaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5021596
Record name Heptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, Solid; [Merck Index], Solid
Record name Heptadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Margaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14535
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Heptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

363.00 to 364.00 °C. @ 760.00 mm Hg
Record name Heptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.2 mg/L @ 25 °C (exp)
Record name Heptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

506-12-7, 63399-94-0, 67701-03-5, 68424-37-3
Record name Heptadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Margaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lead(2+) heptadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063399940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fatty acids, C16-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fatty acids, C14-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEPTADECANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, C14-22
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Heptadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lead(2+) heptadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MARGARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V987Y9OZ8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61.3 °C
Record name Heptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Significance of Heptadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has emerged from relative obscurity as a significant biomolecule with multifaceted roles in human physiology and pathophysiology. Once primarily utilized as an internal standard in fatty acid analysis due to its low endogenous concentrations, a growing body of evidence now implicates C17:0 in crucial biological processes, including metabolic regulation, cellular signaling, and the modulation of inflammatory and carcinogenic pathways. This technical guide provides an in-depth review of the current understanding of this compound's biological significance, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a comprehensive understanding and spur further investigation into the therapeutic potential of this unique fatty acid.

Introduction

This compound, also known as margaric acid, is a 17-carbon saturated fatty acid. Its primary exogenous source is ruminant fat, making dairy products and meat significant dietary contributors.[1][2] Consequently, circulating and tissue levels of this compound have been widely adopted as a reliable biomarker for dairy fat intake.[2][3] Beyond its role as a dietary marker, research has unveiled intriguing inverse associations between this compound concentrations and the risk of developing chronic conditions such as type 2 diabetes and cardiovascular disease.[3][4] This has prompted a deeper investigation into its endogenous synthesis, metabolic fate, and molecular mechanisms of action. This guide will explore these facets in detail, providing a foundational resource for the scientific community.

Sources and Metabolism of this compound

This compound is present in human tissues and biofluids as a result of both dietary intake and endogenous synthesis.

  • Exogenous Sources: The primary dietary sources of this compound are milk fat and ruminant meat fat, where it constitutes a small percentage of the total fatty acids.[1][2] For instance, it makes up approximately 0.61% of milk fat and 0.83% of ruminant meat fat.[1][5]

  • Endogenous Synthesis: this compound can also be synthesized endogenously. One significant pathway involves the elongation of propionyl-CoA, which can be derived from the metabolism of certain amino acids (valine, isoleucine, methionine, threonine) or from the fermentation of dietary fiber by the gut microbiota.[3][4] The gut microbiota's production of propionate (B1217596) can lead to an increase in circulating odd-chain fatty acids, including this compound.[3] Another proposed pathway for endogenous production is through α-oxidation of even-chain fatty acids.[6][7]

The metabolism of this compound through β-oxidation results in the production of propionyl-CoA in the final cycle, unlike even-chain fatty acids which yield acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, a process known as anaplerosis, thereby contributing to mitochondrial energy metabolism.[3][4]

Quantitative Data on this compound

The concentration of this compound varies across different human tissues and is influenced by dietary habits. The following tables summarize key quantitative data from various studies.

Biological Matrix Concentration Range / Value Context / Population Reference
Plasma/Serum <0.5% of total plasma fatty acidsGeneral Population[5]
~1:2 ratio with C15:0Human Plasma[5][8]
Optimal Result: 0.22 - 0.37 wt %Red Blood Cells[9]
Adipose Tissue Good biomarker of long-term milk fat intakePopulations with high dairy consumption[1]
Milk Fat 0.61% of total fatty acidsBovine Milk[1][5]
Ruminant Meat Fat 0.83% of total fatty acidsRuminant Meat[1][5]

Table 1: Concentrations of this compound in Biological Samples. This table presents the typical concentrations and ratios of this compound found in various human and dietary sources.

Condition Biomarker Change Study Details Reference
Type 2 Diabetes Risk Inverse association with plasma C17:0Prospective cohort studies[3][4]
Cardiovascular Disease Risk Inverse association with plasma C17:0Prospective cohort studies[3]
Chronic Atrophic Gastritis Significantly negatively correlated with Erysipelotrichaceae_UCG-003 and Haemophilus in fecesMetabolomics and 16S rRNA sequencing of fecal samples[10]
Pancreatic Cancer Cells (Panc-1, MIA PaCa-2) IC50 = 77.47 ± 2.10 µM (MIA PaCa-2)In vitro cytotoxicity assay[11]
Gefitinib-Resistant Pancreatic Cancer Cells (GR-MIA PaCa-2) IC50 = 71.45 ± 6.37 µMIn vitro cytotoxicity assay[11]

Table 2: Effects of this compound on Disease-Related Biomarkers. This table highlights the observed associations and effects of this compound in various health and disease states.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in inflammation, cell proliferation, and metabolism.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in cytokine-mediated inflammatory responses. Studies have demonstrated that both this compound and its shorter-chain counterpart, pentadecanoic acid, can suppress JAK2/STAT3 signaling.[1][3] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->pSTAT3 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α) pSTAT3->Pro_inflammatory_Genes Nuclear Translocation Heptadecanoic_Acid This compound (C17:0) Heptadecanoic_Acid->pJAK2 Inhibits

Inhibition of the JAK/STAT Signaling Pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the activation of the PI3K/Akt signaling pathway in non-small-cell lung cancer cells, leading to decreased cell proliferation and increased apoptosis.[7]

PI3K_Akt_mTOR_Pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR mTOR->pmTOR Phosphorylation Cell_Proliferation Cell Proliferation & Survival pmTOR->Cell_Proliferation Heptadecanoic_Acid This compound (C17:0) Heptadecanoic_Acid->pAkt Inhibits

This compound's Inhibition of the PI3K/Akt/mTOR Pathway.
PPAR and AMPK Signaling

While direct evidence for this compound is still emerging, studies on odd-chain fatty acids, particularly pentadecanoic acid, suggest potential interactions with Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK).[2][12] PPARs are key regulators of lipid metabolism, and their activation can lead to anti-inflammatory effects.[13][14] AMPK is a central energy sensor that, when activated, promotes fatty acid oxidation and inhibits lipid synthesis.[15][16] The structural similarity of this compound to other fatty acids that are known PPAR ligands and AMPK activators suggests that these pathways are promising areas for future research into its biological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in biological samples (e.g., plasma, tissues).

Methodology:

  • Lipid Extraction:

    • Homogenize tissue samples or use plasma/serum directly.

    • Perform lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.[17]

    • Add an internal standard, such as deuterated this compound (C17:0-d3), prior to extraction for accurate quantification.[18]

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid extract in a solution of 14% boron trifluoride in methanol.[17]

    • Heat the mixture at 100°C for 30 minutes to convert fatty acids to their corresponding FAMEs.

    • Alternatively, use a base-catalyzed method with sodium methoxide (B1231860) or potassium hydroxide (B78521) for rapid transesterification.[17]

  • FAME Extraction:

    • After cooling, add hexane (B92381) and water to the reaction mixture and vortex.

    • Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction to ensure complete recovery.

    • Dry the pooled hexane extracts under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

    • Inject an aliquot of the sample into a gas chromatograph equipped with a capillary column (e.g., a DB-23 or similar polar column).

    • Use a temperature gradient program to separate the FAMEs based on their volatility and polarity.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

    • Identify this compound methyl ester based on its retention time and mass spectrum compared to a pure standard.[19]

    • Quantify the amount of this compound by comparing the peak area of its FAME to the peak area of the internal standard and referencing a standard curve.

GCMS_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Transesterification Transesterification (BF3-Methanol) Extraction->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Workflow for the Quantification of this compound by GC-MS.
Cell Culture-Based Assays to Evaluate the Effects of this compound

Objective: To investigate the cellular and molecular effects of this compound on, for example, cell proliferation, apoptosis, and signaling pathways.

Methodology:

  • Cell Culture:

    • Culture the desired cell line (e.g., cancer cell lines, hepatocytes) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Solution:

    • Dissolve this compound in an organic solvent such as ethanol (B145695) or DMSO to create a stock solution.[20]

    • For cell culture experiments, it is crucial to complex the fatty acid with bovine serum albumin (BSA) to ensure its solubility and facilitate its uptake by the cells.

    • Prepare a fatty acid-free BSA solution in serum-free medium.

    • Add the this compound stock solution to the BSA solution while stirring and incubate at 37°C for at least 30 minutes to allow for complex formation.

    • The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[20]

  • Cell Treatment:

    • Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

    • Replace the growth medium with serum-free or low-serum medium containing the this compound-BSA complex at the desired concentrations.

    • Include appropriate controls, such as a vehicle control (BSA with the organic solvent) and a positive control if applicable.

  • Assessment of Cellular Effects:

    • Cell Viability/Proliferation: Use assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or direct cell counting to assess the effect of this compound on cell viability and proliferation.[7]

    • Apoptosis: Apoptosis can be evaluated by various methods, including Annexin V/propidium iodide staining followed by flow cytometry, TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, or by measuring the activity of caspases.[7]

    • Western Blotting: To investigate the effect on signaling pathways, lyse the treated cells and perform Western blotting to detect the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, STAT3).[1]

This compound and the Gut Microbiota

The interplay between dietary lipids, the gut microbiota, and host metabolism is an area of intense research. This compound is implicated in this complex relationship in several ways:

  • Microbial Production of Precursors: As mentioned, the gut microbiota ferments dietary fiber to produce short-chain fatty acids, including propionate, a precursor for the endogenous synthesis of this compound.[3]

  • Modulation of Microbial Composition: Dietary fatty acids can influence the composition of the gut microbiota.[21] While specific studies on the direct effects of this compound on microbial populations are limited, a study on chronic atrophic gastritis found a significant negative correlation between fecal this compound levels and the abundance of Erysipelotrichaceae_UCG-003 and Haemophilus.[10] This suggests a potential role for this compound in shaping the gut microbial ecosystem.

Further research is needed to elucidate the precise mechanisms by which this compound interacts with and is influenced by the gut microbiota and how this interaction contributes to its observed health effects.

Therapeutic Potential and Future Directions

The accumulating evidence for the beneficial biological activities of this compound has opened up exciting avenues for its potential therapeutic application.

  • Metabolic Diseases: The inverse association with type 2 diabetes and cardiovascular disease suggests that maintaining optimal levels of this compound could be a strategy for preventing or managing these conditions.[3][4]

  • Oncology: The demonstrated anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines, including drug-resistant variants, highlight its potential as an anti-cancer agent or as an adjunct to existing chemotherapies.[7][11]

  • Inflammatory Conditions: The anti-inflammatory properties of this compound, mediated in part through the inhibition of the JAK/STAT pathway, suggest its potential utility in the management of chronic inflammatory diseases.[1]

Future research should focus on several key areas:

  • Clinical Trials: Well-controlled clinical trials are needed to definitively establish the efficacy and safety of this compound supplementation for the prevention and treatment of various diseases.

  • Mechanism of Action: Further elucidation of the molecular mechanisms underlying the biological effects of this compound is crucial for targeted drug development.

  • Gut Microbiota Interaction: A deeper understanding of the complex interplay between this compound and the gut microbiota will be essential for harnessing its full therapeutic potential.

  • Dose-Response Relationships: Establishing clear dose-response relationships for the various biological effects of this compound is necessary for determining optimal therapeutic dosages.

Conclusion

This compound has transitioned from a simple biomarker of dairy fat intake to a molecule of significant biological interest. Its involvement in fundamental cellular processes, including metabolic regulation, inflammation, and cell fate, underscores its importance in human health and disease. This technical guide has provided a comprehensive overview of the current knowledge, offering researchers a solid foundation for future investigations. The continued exploration of this compound's biological significance holds great promise for the development of novel therapeutic strategies for a range of chronic diseases.

References

Heptadecanoic Acid: A Comprehensive Technical Guide on Natural Sources, Dietary Intake, and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing interest in the scientific community. Once considered of minor physiological significance, emerging evidence suggests its potential role in various metabolic processes and its utility as a biomarker for the intake of certain foods. This technical guide provides an in-depth overview of the natural sources of this compound, quantifies its presence in various foodstuffs, and details dietary intake levels. Furthermore, it delves into the analytical methodologies for its quantification and explores its known interactions with cellular signaling pathways.

Natural Sources of this compound

This compound is primarily of exogenous origin, found in trace amounts in a variety of natural sources. The predominant sources are products from ruminant animals, such as dairy and meat, where it is synthesized by gut microbes during the fermentation of dietary fiber.[1] It is also present in some fish and, to a lesser extent, in certain plants.

Animal-Based Sources

Ruminant-derived fats are the most significant dietary source of this compound.[1] This includes milk, butter, cheese, and the meat of animals like cows and sheep.[1][2] The concentration of this compound in these products can vary but typically constitutes a small percentage of the total fatty acid profile. For instance, it accounts for approximately 0.61% of milk fat and 0.83% of ruminant meat fat.[1][3][4] Some marine organisms and fish oils also contain small quantities of this fatty acid.[1]

Plant-Based and Other Sources

While less common in plants, this compound has been identified in the trunkwood and bark of Erythrina crista-galli and in some nuts and vegetables like the black walnut, common buckwheat, dandelion, and Italian sweet red pepper.[1][3][5]

Endogenous Production

There is evidence to suggest that this compound can be synthesized endogenously. One proposed mechanism is through the α-oxidation of longer-chain fatty acids.[6][7] Additionally, propionic acid, a short-chain fatty acid produced by gut microbiota fermentation of dietary fiber, can serve as a precursor for the synthesis of odd-chain fatty acids, including this compound.[8][9]

Quantitative Data on this compound in Foods

The following table summarizes the approximate content of this compound in various food products. It is important to note that these values can fluctuate based on factors such as animal diet, food processing, and analytical methodology.

Food CategoryFood ItemThis compound Content (mg/100g)
Dairy Products Butter423
Whole Fat Yogurt31
Whole Fat Milk19
2% Fat Milk10
Nonfat MilkNot Detected
Nonfat YogurtNot Detected
Ruminant Meat Beef (various cuts)~ 50-150
Lamb (various cuts)~ 100-200
Fish MulletHigh
PinfishHigh

Note: Data for this table has been compiled from multiple sources.[10][11] The values for beef and lamb are estimates based on the percentage of total fatty acids and may vary significantly.

Dietary Intake of this compound

The dietary intake of this compound is closely linked to the consumption of dairy products and ruminant meats. Consequently, intake levels can vary considerably between populations with different dietary patterns. In populations with high consumption of dairy products, the level of this compound in adipose tissue is considered a reliable biomarker of long-term milk fat intake.[1][3] Studies in dolphins have shown that increasing the daily intake of this compound from approximately 400 mg to 1700 mg can have positive metabolic effects.[10] For humans, a proposed therapeutic daily dose is around 6 mg per kg of body weight.[10]

Biological Role and Signaling Pathways

This compound is not merely a dietary component but also an active participant in cellular processes. Research has indicated its involvement in cell proliferation, apoptosis, and chemosensitivity in cancer cells.[12][13] It has been shown to inhibit cell growth and migration while promoting apoptosis in certain cancer cell lines.[12]

PI3K-AKT-mTOR Pathway

Studies on lung and pancreatic cancer cells suggest that this compound exerts its anti-proliferative effects by suppressing the PI3K-AKT-mTOR signaling pathway.[13] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many cancers.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Heptadecanoic_Acid Heptadecanoic Acid Heptadecanoic_Acid->PI3K inhibits

This compound's inhibition of the PI3K-AKT-mTOR pathway.
JAK2/STAT3 Pathway

In the context of breast cancer cells, the related odd-chain fatty acid, pentadecanoic acid, has been shown to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling.[13] While direct evidence for this compound is still emerging, the structural similarity suggests a potential for similar mechanisms of action that warrant further investigation.

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological and food matrices is crucial for research and clinical applications. The primary methods employed are chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust technique for the analysis of fatty acids.[14][15] The method typically involves a lipid extraction step, followed by derivatization of the fatty acids into their more volatile fatty acid methyl esters (FAMEs) before injection into the GC system.

GC_MS_Workflow Sample Food/Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Workflow for GC-MS quantification of this compound.
Detailed Experimental Protocol: GC-MS Quantification

  • Sample Preparation and Lipid Extraction:

    • Accurately weigh approximately 200 mg of the homogenized food sample or 100 µL of plasma.[12]

    • Perform a lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

    • Add an internal standard (e.g., nonadecanoic acid, C19:0) at a known concentration to correct for extraction efficiency and analytical variability.

    • Evaporate the organic solvent phase to dryness under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the dried lipid extract in a solution of sodium methoxide (B1231860) in methanol.

    • Alternatively, use a boron trifluoride-methanol solution.

    • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-60 minutes) to ensure complete methylation.

    • After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs and evaporate to a small volume for GC-MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for confirmation and quantification.

    • Column: A fused silica (B1680970) capillary column suitable for FAME analysis, such as a BPX-70 or a similar polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 100°C, followed by a temperature ramp to approximately 240-260°C to elute all FAMEs.[15]

    • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

    • Mass Spectrometer (if used): Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides an alternative method for fatty acid analysis.[12][16] While GC is more common for total fatty acid profiling, HPLC can be advantageous for specific applications, such as separating isomers.[16] The sample preparation for LC-MS/MS may not always require derivatization, allowing for the analysis of free fatty acids directly.

Conclusion

This compound is an odd-chain saturated fatty acid with significant roles as a biomarker of dairy fat intake and as a bioactive molecule. Its primary dietary sources are ruminant fats, and its intake is associated with potential health benefits. The quantification of this compound is reliably achieved through established chromatographic methods, particularly GC-MS. Further research into its influence on cellular signaling pathways, such as the PI3K-AKT-mTOR pathway, will continue to elucidate its therapeutic potential in various disease contexts. This guide provides a foundational resource for professionals in research and drug development to understand and investigate the multifaceted nature of this compound.

References

Endogenous Synthesis of Odd-Chain Fatty Acids in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor components of the human lipidome, are gaining significant attention for their potential roles in health and disease, particularly in the context of metabolic disorders such as type 2 diabetes. While dietary intake, primarily from dairy and ruminant fats, contributes to circulating OCFA levels, compelling evidence highlights the importance of endogenous synthesis. This technical guide provides a comprehensive overview of the two primary pathways of endogenous OCFA synthesis in humans: de novo synthesis utilizing propionyl-CoA as a primer and the α-oxidation of even-chain fatty acids. We delve into the key enzymes, their regulation, and the subcellular organization of these pathways. Furthermore, this guide summarizes quantitative data on OCFA concentrations in human tissues, details relevant experimental protocols for their study, and explores the signaling pathways through which OCFAs may exert their physiological effects, with a particular focus on Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction

Odd-chain fatty acids (OCFAs) are fatty acids that possess an odd number of carbon atoms in their aliphatic tail. The most common OCFAs in humans are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)[1]. Historically, OCFAs were often used as internal standards in fatty acid analysis due to their low abundance compared to even-chain fatty acids[1][2]. However, a growing body of research has linked higher circulating levels of OCFAs with a reduced risk of type 2 diabetes and other metabolic diseases, sparking interest in their origins and physiological functions[1][3]. While dietary sources are a known contributor, the existence of endogenous synthesis pathways in humans is now well-established[1][4]. Understanding these pathways is crucial for elucidating the role of OCFAs in human metabolism and for the development of novel therapeutic strategies.

This guide will provide an in-depth exploration of the endogenous synthesis of OCFAs in humans, focusing on the core biochemical processes, analytical methodologies, and regulatory networks.

Biochemical Pathways of Endogenous OCFA Synthesis

Humans employ two primary pathways for the endogenous synthesis of OCFAs:

  • De novo synthesis from propionyl-CoA: This pathway utilizes propionyl-CoA, a three-carbon acyl-CoA, as the initial building block for fatty acid synthesis, resulting in the formation of an odd-chain fatty acid.

  • α-oxidation of even-chain fatty acids: This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid, thereby converting an even-chain fatty acid into an odd-chain fatty acid.

De Novo Synthesis via Propionyl-CoA

The canonical de novo fatty acid synthesis pathway in humans primarily uses acetyl-CoA (a two-carbon molecule) as the primer, leading to the synthesis of even-chain fatty acids. However, when propionyl-CoA is used as the primer instead of acetyl-CoA, the resulting fatty acid has an odd number of carbon atoms.

Propionyl-CoA is a key metabolite derived from several sources:

  • Catabolism of amino acids: The breakdown of the amino acids isoleucine, valine, threonine, and methionine generates propionyl-CoA[5][6].

  • Catabolism of cholesterol: The degradation of the cholesterol side chain can also produce propionyl-CoA[7].

  • Gut microbiota metabolism: The fermentation of dietary fiber by the gut microbiota is a significant source of propionate, which is absorbed into the portal circulation and converted to propionyl-CoA in the liver[4].

Once formed, propionyl-CoA can be carboxylated by the mitochondrial enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA[7][8]. This is a critical step in the catabolism of propionyl-CoA, ultimately leading to its conversion to succinyl-CoA, a Krebs cycle intermediate[5]. However, under conditions of high propionyl-CoA availability, it can serve as a substrate for fatty acid synthase, initiating the synthesis of OCFAs.

dot

de_novo_synthesis cluster_pathway De Novo OCFA Synthesis Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Dietary Fiber Dietary Fiber Propionate Propionate Dietary Fiber->Propionate Gut Microbiota Fermentation Cholesterol Cholesterol Cholesterol->Propionyl-CoA Propionate->Propionyl-CoA Fatty Acid Synthase Fatty Acid Synthase Propionyl-CoA->Fatty Acid Synthase Odd-Chain Fatty Acids Odd-Chain Fatty Acids Fatty Acid Synthase->Odd-Chain Fatty Acids

Caption: De novo synthesis pathway of odd-chain fatty acids.
α-Oxidation of Even-Chain Fatty Acids

Alpha-oxidation is a metabolic pathway that shortens fatty acids by one carbon atom at a time. This process is particularly important for the degradation of branched-chain fatty acids, but it also contributes to the endogenous pool of OCFAs by acting on even-chain fatty acids. The key enzymes in this pathway are the 2-hydroxyacyl-CoA lyases (HACL1 and HACL2) [1][9].

The process begins with the conversion of a fatty acid to its acyl-CoA derivative. This is followed by hydroxylation at the α-carbon (C2) to form a 2-hydroxyacyl-CoA. The 2-hydroxyacyl-CoA is then cleaved by either HACL1 or HACL2, yielding formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. This aldehyde is subsequently oxidized to a carboxylic acid, which is the final odd-chain fatty acid product.

A key distinction between the two HACL enzymes is their subcellular localization and substrate preference:

  • HACL1 is located in the peroxisomes and is primarily involved in the α-oxidation of 3-methyl-branched fatty acids such as phytanic acid[1][10].

  • HACL2 is found in the endoplasmic reticulum and plays a more significant role in the α-oxidation of 2-hydroxy very-long-chain fatty acids (VLCFAs) , which leads to the production of OCFAs[1][10][11][12].

dot

alpha_oxidation Even-Chain Fatty Acid Even-Chain Fatty Acid Even-Chain Acyl-CoA Even-Chain Acyl-CoA Even-Chain Fatty Acid->Even-Chain Acyl-CoA Acyl-CoA Synthetase 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA Even-Chain Acyl-CoA->2-Hydroxyacyl-CoA Hydroxylase Formyl-CoA Formyl-CoA 2-Hydroxyacyl-CoA->Formyl-CoA HACL1 (Peroxisome) HACL2 (ER) Fatty Aldehyde (n-1) Fatty Aldehyde (n-1) 2-Hydroxyacyl-CoA->Fatty Aldehyde (n-1) HACL1 (Peroxisome) HACL2 (ER) Odd-Chain Fatty Acid (n-1) Odd-Chain Fatty Acid (n-1) Fatty Aldehyde (n-1)->Odd-Chain Fatty Acid (n-1) Aldehyde Dehydrogenase gcms_workflow Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction e.g., plasma, tissue homogenate Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) e.g., Folch or Bligh-Dyer method GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis e.g., with BF3-methanol Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification against internal standards ppar_signaling OCFAs OCFAs PPARα/γ PPARα/γ OCFAs->PPARα/γ Ligand Binding PPAR-RXR Heterodimer PPAR-RXR Heterodimer PPARα/γ->PPAR-RXR Heterodimer RXR RXR RXR->PPAR-RXR Heterodimer PPRE PPRE (DNA) PPAR-RXR Heterodimer->PPRE Binding to Promoter Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Activation Metabolic Effects Metabolic Effects Target Gene Transcription->Metabolic Effects ↑ Fatty Acid Oxidation ↑ Insulin Sensitivity ↓ Inflammation

References

Heptadecanoic Acid: A Deep Dive into its Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing interest within the scientific community. Historically considered of minor physiological significance, emerging evidence suggests its potential role as a biomarker and modulator of various cellular metabolic processes.[1] Found in dairy products, ruminant meats, and also synthesized endogenously, its unique metabolism sets it apart from its even-chain counterparts.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular metabolism, with a focus on its impact on lipid and glucose homeostasis, and inflammatory signaling.

Core Metabolism of this compound

The metabolic fate of this compound is intrinsically linked to its odd-numbered carbon chain. While it undergoes the same initial activation and transport processes as even-chain fatty acids, its final breakdown product is distinct, leading to unique downstream metabolic effects.

Uptake, Activation, and Mitochondrial Transport

This compound, upon entering the cell, is activated to its coenzyme A (CoA) derivative, heptadecanoyl-CoA, by acyl-CoA synthetase in the cytosol. This activation step requires ATP. For subsequent oxidation in the mitochondria, the long-chain heptadecanoyl-CoA is transported across the mitochondrial membrane via the carnitine shuttle system.

Beta-Oxidation and its Anaplerotic Role

Within the mitochondrial matrix, heptadecanoyl-CoA undergoes successive cycles of beta-oxidation. Each cycle consists of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis, releasing a two-carbon acetyl-CoA unit in each round. After seven cycles of beta-oxidation, the final three-carbon unit remaining is propionyl-CoA.[3]

This is a key distinction from even-chain fatty acids, which are completely broken down into acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA is an intermediate of the citric acid cycle (TCA cycle), and its production from this compound represents an anaplerotic influx, replenishing TCA cycle intermediates.[2][4] This replenishment can enhance mitochondrial energy metabolism, which may be beneficial in conditions of metabolic stress.[2]

Beta_Oxidation_of_Heptadecanoic_Acid C17_0 This compound (C17:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase (Cytosol) C17_0->Acyl_CoA_Synthetase Heptadecanoyl_CoA Heptadecanoyl-CoA Acyl_CoA_Synthetase->Heptadecanoyl_CoA Carnitine_Shuttle Carnitine Shuttle Heptadecanoyl_CoA->Carnitine_Shuttle Beta_Oxidation Beta-Oxidation (7 cycles) Carnitine_Shuttle->Beta_Oxidation Transport Mitochondrion Mitochondrion Acetyl_CoA 7 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle

Beta-Oxidation of this compound.

Influence on Cellular Signaling and Metabolism

This compound has been implicated in the modulation of several key signaling pathways that regulate cellular metabolism. However, it is important to note that much of the in-vitro research has been conducted with its shorter odd-chain counterpart, pentadecanoic acid (C15:0), and findings may not be directly translatable.

Impact on Glucose Metabolism and Insulin (B600854) Sensitivity

The effect of this compound on glucose metabolism and insulin sensitivity is an area of active research with some conflicting findings. Epidemiological studies have suggested an inverse association between circulating levels of this compound and the risk of type 2 diabetes.[3] However, animal studies have yielded mixed results. One study in mice on a high-fat diet supplemented with this compound showed negligible effects on insulin sensitivity.[5]

In contrast, in vitro studies with pentadecanoic acid in C2C12 myotubes have shown that it can promote glucose uptake and GLUT4 translocation to the plasma membrane.[1][6] This effect appears to be mediated through the activation of AMP-activated protein kinase (AMPK) and its downstream target, AS160, rather than the canonical insulin signaling pathway.[1]

Parameter Cell/Animal Model This compound (C17:0) Concentration Observed Effect Reference
Insulin SensitivityHigh-fat diet-fed mice5% of dietNo significant improvement in oral glucose tolerance test.[5]
AKT PhosphorylationPrimary mouse hepatocytes125 µMNo increase in insulin-stimulated AKT phosphorylation compared to palmitate control.[3]
Glucose UptakeC2C12 myotubes20 µM (Pentadecanoic Acid)35.1% increase in 2-NBDG uptake.[1]
Glucose UptakeC2C12 myotubes40 µM (Pentadecanoic Acid)43.8% increase in 2-NBDG uptake.[1]
Role in Lipid Metabolism

This compound's influence on lipid metabolism is complex. In primary mouse hepatocytes, treatment with this compound led to an increased mRNA expression of lipogenic genes such as Fasn, Elovl6, and Scd1 compared to a palmitate control.[3] This suggests a potential to promote the synthesis of fatty acids.

Conversely, there is evidence to suggest that odd-chain fatty acids may have a protective role against certain aspects of dyslipidemia. A clinical trial investigating the effects of a high-fat dairy diet, which is a source of this compound, found an increase in plasma this compound levels that was not associated with adverse changes in HbA1c, although it was positively associated with triglycerides and VLDL-C.[5][7]

Parameter Cell/Animal Model This compound (C17:0) Concentration/Dose Observed Effect Reference
Lipogenic Gene Expression (Fasn, Elovl6, Scd1)Primary mouse hepatocytes125 µMIncreased mRNA expression compared to palmitate control.[3]
Plasma TriglyceridesHumans (High-fat dairy diet)Increased dietary intakePositive association with changes in triglycerides.[7]
Plasma VLDL-CHumans (High-fat dairy diet)Increased dietary intakePositive association with changes in VLDL-C.[7]
Anti-inflammatory Signaling

Emerging evidence points towards an anti-inflammatory role for odd-chain fatty acids. In primary mouse hepatocytes, both pentadecanoic and this compound were found to reduce the mRNA expression of the pro-inflammatory cytokine TNF-α.[3] This was accompanied by a significant decrease in the phosphorylation of JAK2 and STAT3, key components of a pro-inflammatory signaling pathway.[3]

JAK_STAT_Signaling Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Pro-inflammatory Gene Expression pSTAT3->Gene_Expression Dimerization & Nuclear Translocation Nucleus Nucleus C17_0 This compound (C17:0) C17_0->pJAK2 Inhibits

Inhibition of JAK2/STAT3 Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's metabolic effects.

Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol is adapted for the analysis of fatty acid composition in plasma or cultured cells.

Materials:

  • Internal standard solution (e.g., deuterated this compound)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Acetyl chloride

  • Sodium bicarbonate (5% w/v solution)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add 10 µL of internal standard solution.

    • Cultured Cells: Scrape cells into phosphate-buffered saline (PBS), centrifuge, and resuspend the pellet in a known volume of PBS. Take an aliquot for protein quantification and another for lipid extraction. Add internal standard to the extraction aliquot.

  • Transesterification:

    • Add 1 mL of methanol to the sample.

    • Slowly and carefully add 200 µL of acetyl chloride while vortexing.

    • Cap the tube tightly and heat at 100°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • Add 1.5 mL of 5% sodium bicarbonate solution to neutralize the reaction.

    • Add 1 mL of hexane and vortex vigorously for 1 minute.

    • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-MS Analysis:

    • Transfer the dried hexane extract to a GC vial.

    • Inject an aliquot into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like a DB-23) for separation of FAMEs.

    • The mass spectrometer is used for the identification and quantification of individual FAMEs based on their retention times and mass spectra compared to known standards.

GC_MS_Workflow Sample Plasma or Cell Pellet Internal_Standard Add Internal Standard Sample->Internal_Standard Transesterification Transesterification (Methanol/Acetyl Chloride) Internal_Standard->Transesterification Extraction Hexane Extraction Transesterification->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

References

Heptadecanoic Acid in Metabolic Health: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has emerged as a molecule of interest in the field of metabolic health. Primarily sourced from dairy fat and synthesized endogenously to a lesser extent, circulating levels of C17:0 have been inversely associated with the risk of type 2 diabetes and other metabolic disorders in numerous epidemiological studies. However, the causative nature of this relationship and the underlying molecular mechanisms remain subjects of active investigation. This technical guide provides a comprehensive review of the current understanding of this compound's role in metabolic health, with a focus on quantitative data from preclinical and clinical studies, detailed experimental protocols, and an exploration of implicated signaling pathways.

Introduction

Odd-chain saturated fatty acids (OCFAs), particularly this compound (C17:0) and pentadecanoic acid (C15:0), have garnered increasing attention for their potential roles in metabolic regulation. Unlike their even-chain counterparts, OCFAs are metabolized to propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA, suggesting a distinct metabolic fate and potential for unique physiological effects. While observational studies consistently point towards a beneficial association between higher circulating C17:0 levels and improved metabolic outcomes, intervention studies have yielded more complex results, indicating that the biological activity may be nuanced and potentially influenced by the interplay with other fatty acids and metabolic factors. This document aims to consolidate the current scientific evidence, providing a technical resource for researchers and professionals in the field.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from key in vivo, in vitro, and clinical studies investigating the impact of this compound and related odd-chain fatty acids on metabolic parameters.

Table 1: In Vivo Studies on this compound (C17:0) Supplementation

ParameterAnimal ModelDietDurationC17:0 DoseKey FindingsReference
Body Weight C57BL/6JRj miceHigh-Fat Diet (HFD)20 weeks5% of dietNo significant difference in body weight gain compared to HFD control.[1]
Hepatic Triglycerides C57BL/6JRj miceHFD20 weeks5% of dietNo significant improvement in diet-induced hepatic lipid accumulation.[1]
Fasting Glucose C57BL/6JRj miceHFD20 weeks5% of dietNo significant difference in fasting blood glucose compared to HFD control.[1]
Fasting Insulin (B600854) C57BL/6JRj miceHFD20 weeks5% of dietNo significant difference in fasting insulin levels compared to HFD control.[1]
Oral Glucose Tolerance Test (OGTT) C57BL/6JRj miceHFD16 weeks5% of dietNo improvement in glucose tolerance compared to HFD control.[1]
Plasma C17:0 Levels C57BL/6JRj miceHFD20 weeks5% of dietSignificantly increased plasma C17:0 levels in the supplementation group.[1]

Table 2: In Vitro Studies on Odd-Chain Fatty Acid Treatment

Cell LineFatty AcidConcentrationDurationParameterKey FindingsReference
Primary Mouse Hepatocytes C17:0125 µM48 hoursp-JAK2 / JAK2Significantly decreased phosphorylation of JAK2.[1]
Primary Mouse Hepatocytes C17:0125 µM48 hoursp-STAT3 / STAT3Significantly decreased phosphorylation of STAT3.[1]
Primary Mouse Hepatocytes C17:0125 µM48 hoursp-AKT / AKT (insulin-stimulated)No significant effect on insulin-stimulated AKT phosphorylation.[1]
Primary Mouse Hepatocytes C15:0125 µM48 hoursp-AKT / AKT (insulin-stimulated)Enhanced insulin-stimulated phosphorylation of AKT.[1]

Table 3: Clinical Studies and Trials on Odd-Chain Fatty Acids

Study PopulationInterventionDurationKey Metabolic MarkersResultsReference
Young adults with overweight/obesity 200 mg/day C15:012 weeksPlasma C15:0, Alanine aminotransferase (ALT), Aspartate aminotransferase (AST)Significant increase in plasma C15:0. In participants with post-treatment C15:0 >5 µg/mL, there were significant decreases in ALT and AST.[2]
Patients with Type 2 Diabetes ≥3 servings/day high-fat dairy (source of C17:0)24 weeksPlasma C17:0, HbA1c, Triglycerides, VLDL-CNon-significant increase in plasma C17:0 in the high-fat dairy group. No association with HbA1c. Positive association with triglycerides and VLDL-C.[3]

Table 4: this compound Content in Food Sources

Food SourceThis compound (C17:0) ContentReference
Butter 423 mg/100g[4]
Whole Fat Yogurt 31 mg/100g[4]
Whole Fat Milk 19 mg/100g[4]
2% Fat Milk 10 mg/100g[4]
Mullet (fish) 67 mg/100g[4]
Pinfish 41 mg/100g[4]
Atlantic Croaker (fish) 39 mg/100g[4]
Mackerel (fish) 22 mg/100g[4]
Herring (fish) 19 mg/100g[4]
Capelin (fish) Not detected[4]

Signaling Pathways

Current research suggests that odd-chain fatty acids may exert their metabolic effects through the modulation of key signaling pathways involved in inflammation and insulin sensitivity.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cytokine signaling and inflammation. Chronic activation of this pathway is associated with insulin resistance. In vitro studies have shown that both C15:0 and C17:0 can suppress the phosphorylation of JAK2 and STAT3 in hepatocytes, suggesting a potential anti-inflammatory mechanism.[1][5]

JAK2_STAT3_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Cytokine->Cytokine_Receptor pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression promotes C17_0 This compound (C17:0) C17_0->pJAK2 inhibits

Caption: this compound's inhibitory effect on the JAK2/STAT3 signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central node in insulin signaling, promoting glucose uptake and utilization. Impairment of this pathway leads to insulin resistance. While C17:0 did not show a direct effect on insulin-stimulated Akt phosphorylation in one study, its sister odd-chain fatty acid, C15:0, was found to enhance it, suggesting a potential mechanism for improved insulin sensitivity.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS activates Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation & Glucose Uptake pAkt->GLUT4 promotes C15_0 Pentadecanoic Acid (C15:0) C15_0->pAkt enhances

Caption: Potential enhancement of the PI3K/Akt signaling pathway by C15:0.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Fatty Acid Analysis

This protocol describes the extraction and quantification of total fatty acids from plasma samples.

Materials:

  • Internal standard solution (containing deuterated C17:0)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Iso-octane

  • Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724)

  • Diisopropylethylamine (DIPEA) in acetonitrile

  • Glass tubes (10 mm x 75 mm)

  • Vortex mixer

  • Centrifuge

  • Speedvac or nitrogen evaporator

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add a known amount of the deuterated C17:0 internal standard.[6]

    • Add methanol to lyse the sample and precipitate proteins.

    • Acidify the mixture with HCl to a final concentration of 25 mM.[6]

  • Lipid Extraction:

    • Add iso-octane to the sample, vortex vigorously for 2 minutes, and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer containing the lipids to a new glass tube.

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen or using a speedvac.

    • To the dried lipid extract, add a solution of 1% PFB-Br in acetonitrile and 1% DIPEA in acetonitrile.[6]

    • Incubate at room temperature for 20 minutes to convert fatty acids to their pentafluorobenzyl esters.

    • Dry the sample again under vacuum.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in iso-octane.

    • Inject 1 µL of the sample into the GC-MS system.

    • Use an appropriate temperature program to separate the fatty acid methyl esters.

    • The mass spectrometer is used to identify and quantify individual fatty acids based on their retention times and mass spectra, by comparing the peak area of the analyte to that of the deuterated internal standard.

GC_MS_Workflow Start Plasma Sample + Internal Standard Lysis Lysis & Acidification (Methanol, HCl) Start->Lysis Extraction Lipid Extraction (Iso-octane) Lysis->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 Derivatization Derivatization (PFB-Br, DIPEA) Evaporation1->Derivatization Evaporation2 Solvent Evaporation Derivatization->Evaporation2 Reconstitution Reconstitution (Iso-octane) Evaporation2->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis End Quantification Analysis->End

Caption: Workflow for GC-MS analysis of plasma fatty acids.
Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess glucose homeostasis in mice following an oral glucose challenge.

Materials:

  • C57BL/6J mice on a high-fat diet

  • Glucose solution (e.g., 20% in water)

  • Oral gavage needle

  • Glucometer and test strips

  • Blood collection tubes (for insulin measurement)

  • Scale

Procedure:

  • Fasting:

    • Fast the mice for 6 hours prior to the test, with free access to water.[7]

  • Baseline Measurement (t=0):

    • Weigh each mouse to calculate the glucose dose (typically 2 g/kg body weight).[7]

    • Obtain a baseline blood sample from the tail vein to measure blood glucose. For insulin measurements, collect a small volume of blood into an appropriate tube.

  • Glucose Administration:

    • Administer the calculated dose of glucose solution via oral gavage.

  • Blood Sampling:

    • Collect blood from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]

    • Measure blood glucose at each time point using a glucometer.

    • If measuring insulin, collect blood at each time point as required for the assay.

  • Data Analysis:

    • Plot the blood glucose concentrations over time.

    • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

Primary Hepatocyte Isolation and Fatty Acid Treatment

This protocol describes the isolation of primary hepatocytes from mice and their subsequent treatment with fatty acids.

Materials:

  • C57BL/6J mice

  • Perfusion buffer (e.g., HBSS without Ca2+/Mg2+)

  • Collagenase solution

  • Hepatocyte wash medium

  • Hepatocyte culture medium

  • Fatty acid-BSA complexes (e.g., C17:0 complexed to bovine serum albumin)

  • Collagen-coated culture plates

  • Peristaltic pump

Procedure:

  • Liver Perfusion:

    • Anesthetize the mouse and cannulate the portal vein.

    • Perfuse the liver with a calcium-free buffer to flush out the blood.[9]

    • Switch to a buffer containing collagenase to digest the liver matrix.[9]

  • Hepatocyte Isolation:

    • Excise the digested liver and gently disperse the cells in wash medium.

    • Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.[9]

    • Centrifuge the cell suspension at low speed (e.g., 50 x g) to pellet the hepatocytes.

    • Wash the hepatocyte pellet with wash medium.

  • Cell Culture and Treatment:

    • Resuspend the hepatocytes in culture medium and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the viable hepatocytes onto collagen-coated plates.

    • After cell attachment, replace the medium with culture medium containing the desired concentration of fatty acid-BSA complexes (e.g., 125 µM C17:0).[1]

    • Incubate for the desired duration (e.g., 24-48 hours) before downstream analysis (e.g., Western blotting for signaling proteins).

Discussion and Future Directions

The existing body of evidence presents a compelling, yet complex, picture of this compound's role in metabolic health. While epidemiological data strongly suggest a protective association, results from intervention studies, particularly in animal models, have been less conclusive regarding the direct benefits of C17:0 supplementation on key metabolic parameters like insulin resistance and hepatic steatosis.

It is plausible that the observed beneficial associations are not solely attributable to C17:0 itself but may be a reflection of a broader dietary pattern, such as the consumption of full-fat dairy products, which contain a complex matrix of nutrients. Furthermore, the interplay between dietary intake of OCFAs, their endogenous synthesis, and the gut microbiome's production of propionate (B1217596) as a precursor, warrants further investigation.

The contrasting in vitro findings for C17:0 and C15:0 on insulin signaling highlight the need to dissect the specific molecular activities of individual odd-chain fatty acids. Future research should focus on well-controlled clinical trials with direct supplementation of purified C17:0 to definitively assess its causal role in metabolic health. Elucidating the precise molecular targets and downstream signaling effects of C17:0 will be crucial for understanding its physiological functions and for evaluating its potential as a therapeutic or preventative agent in metabolic diseases.

Conclusion

This compound remains a fatty acid of significant interest in the context of metabolic health. While its role as a biomarker of dairy fat intake is well-established, its direct bioactivity is an area of ongoing research. The inverse association with metabolic disease risk in observational studies is strong, but further mechanistic and intervention studies are required to fully understand its physiological significance and to translate these findings into potential therapeutic strategies for the prevention and management of metabolic disorders. This technical guide provides a summary of the current knowledge to aid researchers and drug development professionals in this endeavor.

References

Heptadecanoic Acid: A Technical Guide to its Role as a Biomarker for Dairy Fat Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid, also known as margaric acid (C17:0), is a saturated odd-chain fatty acid. While present in the human body in trace amounts, its primary dietary origin is from ruminant fats, particularly dairy products.[1][2][3] This characteristic has led to its investigation and use as a biomarker to objectively assess the intake of dairy fat in nutritional and epidemiological studies.[1][4] Traditional dietary assessment methods, such as food frequency questionnaires, are subject to recall bias and inaccuracies. Objective biomarkers like this compound offer a more reliable measure of intake.[4] This technical guide provides an in-depth overview of this compound as a biomarker, including its biochemical basis, quantitative data, experimental protocols for its measurement, and its metabolic pathways.

Biochemical Basis as a Biomarker

This compound and another odd-chain fatty acid, pentadecanoic acid (C15:0), are synthesized by microbial fermentation in the rumen of animals like cows and sheep.[4] Consequently, they are incorporated into the milk and meat of these animals. In human nutrition, the consumption of dairy products is a primary source of this compound.[1][2] While it is also found in other food sources like ruminant meats and some fish, its concentration is notably high in dairy fat.[4][5][6] For instance, this compound constitutes approximately 0.61% of milk fat and 0.83% of ruminant meat fat.[2][3] This exogenous origin makes its levels in human tissues, such as adipose tissue and blood, a potential indicator of long-term dairy fat consumption, particularly in populations with high dairy intake.[2][3][4] However, it is important to note that some studies suggest potential endogenous production of odd-chain fatty acids, which could influence its biomarker validity.[7][8]

Quantitative Correlation with Dairy Fat Intake

Numerous studies have investigated the correlation between this compound levels in various biological samples and dairy fat consumption. The strength of this correlation can vary depending on the population, dietary habits, and the biological matrix analyzed.

Study TypePopulationBiological MatrixAnalytical MethodCorrelation with Dairy Fat IntakeReference
ObservationalSwedish womenAdipose tissueNot specifiedStronger correlation for C15:0 than C17:0[4]
ObservationalHealthy men (21-55 years)Serum & Adipose tissueGas-liquid chromatographyWeak inverse association for serum C17:0 with milk fat
ObservationalUS adults (MESA study)Plasma phospholipids (B1166683)Not specifiedC15:0 showed a stronger positive correlation (r=0.22) than C17:0 with total dairy intake.
Randomized Controlled TrialAdolescentsErythrocytesNot specifiedModest correlation (r=0.25) with total dairy product consumption.[9]
Cohort StudyNorwegian menSerum & Adipose tissueNot specifiedNo significant correlation found for C17:0.[10]

Experimental Protocols for Quantification

The accurate quantification of this compound in biological samples is crucial for its use as a biomarker. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques.

Sample Collection and Preparation
  • Blood Samples: Blood should be collected from fasting individuals to minimize the influence of recent meals. Plasma (using EDTA or heparin as an anticoagulant) or serum can be used.[11][12] Studies have shown a strong correlation between fatty acid concentrations in plasma and serum.[12]

  • Adipose Tissue: Adipose tissue biopsies provide a long-term measure of fatty acid intake.[4] Samples are typically stored at -80°C until analysis.

Lipid Extraction

A common method for extracting total lipids from plasma, serum, or homogenized adipose tissue is the Folch or Bligh-Dyer method, which uses a chloroform (B151607)/methanol mixture.

  • Protocol:

    • Homogenize the sample in a chloroform/methanol (2:1, v/v) solution.

    • Add water or a saline solution to induce phase separation.

    • The lower chloroform layer, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen to prevent oxidation.

Fatty Acid Derivatization (for GC Analysis)

For analysis by gas chromatography, the fatty acids must be converted into their volatile fatty acid methyl esters (FAMEs).

  • Protocol (using Methanolic KOH):

    • The extracted lipid residue is dissolved in a solvent like toluene.

    • A solution of methanolic potassium hydroxide (B78521) (KOH) is added.

    • The mixture is heated to facilitate the transesterification of fatty acids in triglycerides and phospholipids to FAMEs.

    • After cooling, a nonpolar solvent (e.g., hexane) and water are added.

    • The upper hexane (B92381) layer containing the FAMEs is collected for GC-MS analysis.[12]

Analytical Instrumentation and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A capillary column with a polar stationary phase is typically used to separate the FAMEs.

    • Injection: A small volume of the FAMEs extract is injected into the heated inlet of the GC.

    • Separation: The FAMEs are separated based on their boiling points and polarity as they travel through the column.

    • Detection: The mass spectrometer identifies and quantifies the individual FAMEs based on their mass-to-charge ratio.

    • Quantification: this compound is often used as an internal standard for the quantification of other fatty acids.[2] However, when it is the analyte of interest, a different odd-chain fatty acid not commonly found in the diet (e.g., nonadecanoic acid, C19:0) can be used as an internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS can also be used for fatty acid analysis and may not require derivatization.

    • Reversed-phase chromatography is commonly employed to separate fatty acids.

    • The mass spectrometer provides sensitive and specific detection.

Signaling and Metabolic Pathways

While primarily known as a biomarker, this compound, as an odd-chain fatty acid, has a distinct metabolic fate compared to even-chain fatty acids.

Metabolism of this compound

The beta-oxidation of odd-chain fatty acids like this compound proceeds similarly to that of even-chain fatty acids, producing acetyl-CoA molecules.[13] The key difference lies in the final round of oxidation, which yields a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA.[13][14]

Propionyl-CoA can be converted to succinyl-CoA in a three-step process that requires biotin (B1667282) (vitamin B7) and vitamin B12.[13][14] Succinyl-CoA can then enter the citric acid cycle (Krebs cycle) and can be a substrate for gluconeogenesis, meaning odd-chain fatty acids can be converted to glucose.[14]

Metabolism_of_Heptadecanoic_Acid C17_0 This compound (C17:0) BetaOx β-Oxidation C17_0->BetaOx AcetylCoA Acetyl-CoA (x7) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA PropionylCarboxylase Propionyl-CoA Carboxylase (Biotin) PropionylCoA->PropionylCarboxylase MethylmalonylCoA Methylmalonyl-CoA PropionylCarboxylase->MethylmalonylCoA MethylmalonylMutase Methylmalonyl-CoA Mutase (Vitamin B12) MethylmalonylCoA->MethylmalonylMutase SuccinylCoA Succinyl-CoA MethylmalonylMutase->SuccinylCoA Krebs Citric Acid Cycle SuccinylCoA->Krebs Gluco Gluconeogenesis SuccinylCoA->Gluco

Metabolism of this compound

Experimental Workflow

The general workflow for analyzing this compound as a biomarker involves several key stages, from sample collection to data analysis.

Experimental_Workflow Sample 1. Sample Collection (Fasting Blood or Adipose Tissue) Storage 2. Sample Storage (-80°C) Sample->Storage Extraction 3. Total Lipid Extraction (e.g., Folch Method) Storage->Extraction Deriv 4. Derivatization to FAMEs (for GC-MS) Extraction->Deriv Analysis 5. Instrumental Analysis (GC-MS or LC-MS) Deriv->Analysis Quant 6. Data Processing & Quantification (Internal Standard Calibration) Analysis->Quant Stats 7. Statistical Analysis (Correlation with Dietary Intake Data) Quant->Stats

References

An In-depth Technical Guide to the Biological Properties of Odd-Chain Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain saturated fatty acids (OCSFAs), once considered minor and biologically inert lipids, are now emerging as critical players in metabolic health and disease. Predominantly represented by pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), these fatty acids are gaining significant attention for their potential therapeutic applications. Epidemiological and clinical studies consistently associate higher circulating levels of OCSFAs with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of OCSFA biology, including their metabolism, signaling pathways, and the analytical methodologies used for their investigation. We present a detailed synthesis of existing literature, including quantitative data on their biological effects, standardized experimental protocols, and visual representations of key pathways to serve as a valuable resource for the scientific community.

Introduction

For decades, dietary saturated fatty acids have been broadly categorized as detrimental to cardiovascular health. However, this generalization is being increasingly challenged by evidence differentiating the biological effects of even-chain versus odd-chain saturated fatty acids.[5] OCSFAs, characterized by a carbon chain with an odd number of atoms, are primarily derived from dairy products and ruminant fats, with smaller amounts found in certain fish and plants.[3] Unlike their even-chain counterparts, OCSFAs are metabolized to propionyl-CoA, a three-carbon molecule that can enter the tricarboxylic acid (TCA) cycle, highlighting a distinct metabolic fate.[6][7] This guide will delve into the intricate biological properties of these unique fatty acids.

Metabolism of Odd-Chain Saturated Fatty Acids

The metabolism of OCSFAs follows the canonical beta-oxidation pathway until the final thiolytic cleavage. While even-chain fatty acids yield acetyl-CoA exclusively, the final round of beta-oxidation of an OCSFA produces one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6][7] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.[5][7][8] This anaplerotic potential of OCSFAs distinguishes them from even-chain fatty acids.

Another metabolic pathway of significance is alpha-oxidation, a process that shortens a fatty acid by one carbon atom. This pathway is particularly relevant for the endogenous production of OCSFAs.[1][9]

OCSFA_Metabolism OCSFA Odd-Chain Saturated Fatty Acid (e.g., C17:0) BetaOxidation β-Oxidation OCSFA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA PCC Propionyl-CoA Carboxylase (Biotin) PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (Vitamin B12) MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle AlphaOxidation α-Oxidation EndogenousOCSFA Endogenous OCSFA (e.g., C17:0 from C18:0) AlphaOxidation->EndogenousOCSFA EvenChainFA Even-Chain Fatty Acid (e.g., C18:0) EvenChainFA->AlphaOxidation

Caption: Metabolic pathways of odd-chain saturated fatty acids.

Signaling Pathways Modulated by Odd-Chain Saturated Fatty Acids

Recent evidence suggests that OCSFAs exert their beneficial effects by modulating key signaling pathways involved in metabolism and inflammation.

AMPK and mTOR Signaling

Pentadecanoic acid (C15:0) has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR).[2] AMPK is a central regulator of cellular energy homeostasis, and its activation promotes catabolic pathways such as fatty acid oxidation while inhibiting anabolic processes like lipid synthesis.[10][11] Conversely, mTOR is a key regulator of cell growth and proliferation, and its inhibition is associated with longevity.[12] The modulation of these pathways by C15:0 provides a molecular basis for its observed metabolic benefits.

AMPK_mTOR_Signaling C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK activates mTOR mTOR C150->mTOR inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation promotes LipidSynthesis Lipid Synthesis AMPK->LipidSynthesis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Caption: Modulation of AMPK and mTOR signaling by C15:0.
Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid and glucose metabolism.[13][14][15] While direct binding of OCSFAs to PPARs is an active area of research, their influence on PPAR signaling is evident. By modulating the intracellular pool of fatty acids and their derivatives, OCSFAs can indirectly influence the activity of PPARα, PPARγ, and PPARδ, thereby affecting gene expression related to fatty acid oxidation, adipogenesis, and inflammation.[16][17]

Quantitative Data on the Biological Effects of Odd-Chain Saturated Fatty Acids

The following tables summarize the quantitative effects of pentadecanoic acid (C15:0) and this compound (C17:0) on various metabolic and inflammatory markers from preclinical and clinical studies.

Table 1: Effects of Pentadecanoic Acid (C15:0) on Metabolic and Inflammatory Markers

ParameterModel SystemTreatment DetailsOutcomeReference
Alanine Aminotransferase (ALT)Obese Humans200 mg/day C15:0 for 12 weeksSignificant decrease in participants with >5 µg/mL increase in plasma C15:0[18]
Aspartate Aminotransferase (AST)Obese Humans200 mg/day C15:0 for 12 weeksSignificant decrease in participants with >5 µg/mL increase in plasma C15:0[18]
HemoglobinObese Humans200 mg/day C15:0 for 12 weeksSignificant increase in participants with >5 µg/mL increase in plasma C15:0[18]
Total CholesterolAnimal ModelsDaily oral supplementation for 12 weeksLowered[19]
TriglyceridesAnimal ModelsDaily oral supplementation for 12 weeksLowered[19]
Pro-inflammatory Cytokines (MCP-1, IL-6, TNFα)Animal ModelsDaily oral supplementation for 12 weeksLowered[19]

Table 2: Association of this compound (C17:0) with Cardiometabolic Risk

OutcomeStudy PopulationAssociationReference
Type 2 DiabetesProspective Cohort StudiesHigher circulating C17:0 associated with lower risk[3]
Coronary Heart DiseaseProspective Cohort StudiesHigher circulating C17:0 associated with lower risk[3][20]

Experimental Protocols

This section provides detailed methodologies for the analysis of OCSFAs and for conducting in vitro and in vivo studies to investigate their biological effects.

Quantification of Odd-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for fatty acid analysis.[21][22][23][24][25]

5.1.1. Lipid Extraction (Folch Method)

  • Homogenize tissue samples (e.g., liver, adipose) or suspend cultured cells in a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

5.1.2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Resuspend the dried lipid extract in 0.5 M NaOH in methanol.

  • Incubate at 100°C for 5 minutes.

  • Cool to room temperature and add 14% boron trifluoride in methanol.

  • Incubate at 100°C for 5 minutes.

  • Cool and add hexane (B92381) and saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

5.1.3. GC-MS Analysis

  • Inject 1 µL of the FAMEs solution onto a GC-MS system equipped with a suitable capillary column (e.g., DB-225ms).

  • Use a temperature program that allows for the separation of individual FAMEs. A typical program starts at 100°C, ramps to 220°C, and holds for a period.

  • Identify and quantify OCSFA-FAMEs based on their retention times and mass spectra compared to authentic standards.

GCMS_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (Folch Method) Sample->Extraction Saponification Saponification & Derivatization (FAMEs) Extraction->Saponification GCMS GC-MS Analysis Saponification->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis

Caption: Workflow for GC-MS analysis of odd-chain fatty acids.
In Vitro Cell Culture Experiments

This protocol provides a general framework for studying the effects of OCSFAs on cultured cells.[26][27][]

5.2.1. Cell Culture and Treatment

  • Culture the cell line of interest (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte differentiation) in the appropriate medium.

  • Prepare stock solutions of OCSFAs (e.g., C15:0, C17:0) complexed to bovine serum albumin (BSA) to enhance solubility and bioavailability.

  • Treat cells with various concentrations of the OCSFA-BSA complex for desired time periods. Include a BSA-only vehicle control.

5.2.2. Downstream Analysis

  • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes involved in lipid metabolism and inflammation.

  • Protein Analysis: Prepare cell lysates and perform Western blotting to assess the protein levels and phosphorylation status of key signaling molecules (e.g., AMPK, mTOR).

  • Metabolic Assays: Measure parameters such as glucose uptake, fatty acid oxidation, and lipid accumulation using commercially available kits.

Animal Model Studies

The design of animal studies should be carefully considered to obtain meaningful and reproducible results.[29][30][31][32]

5.3.1. Experimental Design

  • Select an appropriate animal model that recapitulates the human condition of interest (e.g., C57BL/6J mice on a high-fat diet for obesity and metabolic syndrome).

  • Randomly assign animals to control and treatment groups.

  • Formulate diets with controlled compositions, where the only variable is the OCSFA content.

  • Determine the appropriate duration of the study based on the endpoints being measured.

5.3.2. Sample Collection and Analysis

  • At the end of the study, collect blood and tissues for analysis.

  • Measure plasma levels of lipids, glucose, and inflammatory markers.

  • Perform histological analysis of tissues (e.g., liver, adipose) to assess lipid accumulation and inflammation.

  • Conduct gene and protein expression analysis on tissue samples as described for in vitro studies.

Conclusion and Future Directions

The body of evidence supporting the beneficial biological properties of odd-chain saturated fatty acids is rapidly growing. Their unique metabolism and ability to modulate key signaling pathways involved in energy homeostasis and inflammation position them as promising therapeutic agents for a range of metabolic disorders. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of these intriguing molecules.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which OCSFAs interact with cellular signaling pathways.

  • Conducting large-scale, long-term clinical trials to definitively establish the efficacy of OCSFA supplementation in preventing and treating cardiometabolic diseases.

  • Investigating the role of the gut microbiome in modulating the bioavailability and metabolism of dietary OCSFAs.

By addressing these key questions, the scientific community can unlock the full therapeutic potential of odd-chain saturated fatty acids for the betterment of human health.

References

The Metabolic Fate of Heptadecanoic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing interest in the scientific community. Once considered primarily a biomarker for dairy fat intake, emerging evidence suggests its potential involvement in various physiological processes and its association with certain health outcomes.[1][2] Understanding the metabolic journey of this compound in mammals is crucial for elucidating its biological roles and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Data Presentation: Quantitative Levels of this compound and its Metabolites

The concentration of this compound varies across different tissues and biological fluids. While it is a minor component of the total fatty acid pool, its levels are quantifiable and can be influenced by diet and endogenous metabolism.[1][3] The tables below summarize available quantitative data.

Table 1: Concentration of this compound (C17:0) in Human Plasma and Adipose Tissue

Biological MatrixLipid FractionConcentration / PercentagePopulationReference
PlasmaTotal LipidsMean: ~11,458 µmol/L (for total FAs)Healthy young Canadian adults[4]
PlasmaNon-Esterified Fatty Acids (NEFA)<1% of total NEFAGeneral Population[1]
PlasmaPhospholipids (PL)~0.2-0.4% of total PL fatty acidsGeneral Population[1]
PlasmaCholesterol Esters (CE)~0.1-0.3% of total CE fatty acidsGeneral Population[1]
PlasmaTriacylglycerols (TAG)~0.2-0.5% of total TAG fatty acidsGeneral Population[1]
Adipose TissueSubcutaneousGood biomarker for long-term milk fat intakeHumans[5][6]

Table 2: Fatty Acid Composition in Tissues of Obese (db/db) vs. Lean Mice (Percentage of Total Fatty Acids)

Fatty AcidAdipose Tissue (Lean)Adipose Tissue (Obese)
Palmitic acid (16:0)20.1 ± 1.224.5 ± 1.5
Stearic acid (18:0)5.8 ± 0.69.0 ± 0.9
Oleic acid (18:1)45.2 ± 2.142.1 ± 2.5
Linoleic acid (18:2)21.5 ± 1.817.2 ± 1.3*
Note: This study used this compound as an internal standard for quantification, highlighting its utility in experimental settings. Specific concentration data for C17:0 was not reported in this comparative table.[3]

Table 3: Concentration of Acyl-CoAs in Rat Muscle and Liver

MetaboliteTissueConditionConcentration (nmol/g wet weight)Reference
Malonyl-CoASoleus Muscle48-h starved~0.15[7]
Malonyl-CoASoleus Muscle18-h refed~0.5[7]
Malonyl-CoALiver48-h starved~1.0[7]
Malonyl-CoALiver18-h refed~6.0[7]
Note: While this study provides valuable quantitative data for a key regulator of fatty acid oxidation, specific concentrations for propionyl-CoA and succinyl-CoA derived from this compound metabolism require further targeted investigation.

Metabolic Pathways of this compound

The primary metabolic route for this compound is mitochondrial beta-oxidation. However, alternative pathways such as alpha- and omega-oxidation also contribute to its metabolism, particularly under specific physiological or pathological conditions.

Beta-Oxidation of this compound

Similar to even-chain fatty acids, this compound undergoes a cyclical process of beta-oxidation in the mitochondria. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA in each cycle. Due to its odd number of carbon atoms, the final round of beta-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8]

Beta_Oxidation_C17 C17_0 This compound (C17:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase (ATP -> AMP + PPi) C17_0->Acyl_CoA_Synthetase Activation Heptadecanoyl_CoA Heptadecanoyl-CoA Acyl_CoA_Synthetase->Heptadecanoyl_CoA Beta_Oxidation_Cycles 7 Cycles of β-Oxidation Heptadecanoyl_CoA->Beta_Oxidation_Cycles Acetyl_CoA 8 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Beta-oxidation of this compound.
Metabolism of Propionyl-CoA

The propionyl-CoA generated from the beta-oxidation of this compound serves as an anaplerotic substrate, meaning it can replenish the intermediates of the tricarboxylic acid (TCA) cycle. This is a key distinction from even-chain fatty acids, which only produce acetyl-CoA. The conversion of propionyl-CoA to succinyl-CoA involves a three-step enzymatic pathway.[8][9]

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (Biotin, ATP, HCO3-) Propionyl_CoA->PCC D_Methylmalonyl_CoA D-Methylmalonyl-CoA PCC->D_Methylmalonyl_CoA MCE Methylmalonyl-CoA Epimerase D_Methylmalonyl_CoA->MCE L_Methylmalonyl_CoA L-Methylmalonyl-CoA MCE->L_Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase (Vitamin B12) L_Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Anaplerosis

Anaplerotic conversion of propionyl-CoA to succinyl-CoA.
Alpha-Oxidation

Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. While it is a minor pathway for most fatty acids, there is evidence suggesting its involvement in the endogenous production of odd-chain fatty acids from even-chain precursors.[2][10] For instance, stearic acid (C18:0) could potentially be converted to this compound (C17:0) via alpha-oxidation. This process is particularly relevant in the context of evidence for endogenous C17:0 synthesis.[2]

Omega-Oxidation

Omega-oxidation is another alternative pathway that occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[11][12] This pathway involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group. While typically a minor route for fatty acid metabolism, its activity can increase when beta-oxidation is impaired. The process generates dicarboxylic acids that can then undergo further beta-oxidation from both ends.[11][12]

Incorporation into Complex Lipids

This compound can be incorporated into various complex lipids, including phospholipids, triacylglycerols, and cholesterol esters, becoming a component of cellular membranes and lipid droplets.[6] Its incorporation into these lipid species influences their physical properties and can impact cellular signaling and function.

Experimental Protocols

Accurate quantification and metabolic tracing of this compound require robust experimental protocols. The following sections detail standardized methodologies for lipid extraction, fatty acid analysis, and stable isotope tracing.

Lipid Extraction from Tissues and Plasma

Objective: To isolate total lipids from biological samples for subsequent fatty acid analysis.

Methodology (Modified Folch Method):

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol. For plasma or serum, a similar solvent ratio is used.

  • Extraction: Vortex the homogenate vigorously for 2-5 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: The dried lipid extract can be stored at -80°C until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Objective: To separate, identify, and quantify this compound and other fatty acids in a lipid extract.

Methodology:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a solution of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.

    • Incubate at 45°C for 5 minutes.

    • Neutralize the reaction with 15% sodium bisulfate (NaHSO₄).

    • Extract the FAMEs with hexane (B92381).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAMEs in hexane into the GC-MS system.

    • Gas Chromatograph: Use a capillary column suitable for FAMEs separation (e.g., HP-5MS).

    • Oven Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp to 250°C, and then to 320°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Identification and Quantification: Identify individual FAMEs by their retention times and mass spectra compared to known standards. Quantify the amount of each fatty acid using an internal standard (e.g., a deuterated version of a fatty acid not abundant in the sample).[3]

In Vivo Stable Isotope Tracing of this compound Metabolism

Objective: To trace the metabolic fate of this compound in a living organism.

Methodology:

  • Tracer Administration: Administer a stable isotope-labeled form of this compound (e.g., [U-¹³C₁₇]this compound) to the experimental animal via oral gavage, intravenous infusion, or intraperitoneal injection.

  • Sample Collection: Collect blood and tissue samples at various time points after tracer administration.

  • Lipid Extraction and FAMEs Preparation: Follow the protocols described above to extract lipids and prepare FAMEs from the collected samples.

  • GC-MS Analysis for Isotope Enrichment:

    • Analyze the FAMEs using GC-MS.

    • Determine the mass isotopomer distribution for this compound and its potential metabolic products (e.g., shorter-chain fatty acids, intermediates of the TCA cycle after derivatization).

    • Calculate the percent enrichment of the stable isotope in each metabolite pool to determine the flux through different metabolic pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue/Plasma Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Tissue_Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (e.g., with Sodium Methoxide) Lipid_Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing Metabolic_Flux_Analysis Metabolic Flux Analysis (for Isotope Tracing) Data_Processing->Metabolic_Flux_Analysis

A representative experimental workflow for the analysis of this compound.

Conclusion

The metabolic fate of this compound in mammals is a multifaceted process involving beta-oxidation as the primary catabolic pathway, leading to the anaplerotic precursor propionyl-CoA. Alternative pathways and incorporation into complex lipids further contribute to its metabolic profile. The methodologies outlined in this guide provide a robust framework for researchers to investigate the quantitative aspects and dynamic fluxes of this compound metabolism. Further research, particularly in generating comprehensive quantitative data across various tissues and physiological states, will be instrumental in fully understanding the biological significance of this unique odd-chain fatty acid and its potential implications for health and disease.

References

An In-depth Technical Guide to the Discovery and History of Heptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, historical controversy, and eventual confirmation of heptadecanoic acid, also known as margaric acid. It details the evolution of analytical techniques used in its study, from early 19th-century methods to modern chromatographic analysis.

The Initial Discovery and a Century of Controversy

The story of this compound is unique in the history of lipid chemistry, marked by an initial celebrated discovery, a subsequent refutation, and an eventual reinstatement.

Chevreul's Pioneering Work

In the early 19th century, the French chemist Michel Eugène Chevreul began his seminal investigations into the composition of animal fats.[1][2] In 1813, while studying a soap made from pig fat, he isolated a crystalline, acidic substance.[2][3] By treating the soap with acid, he precipitated a pearly white solid which he named "acide margarique" (margaric acid), derived from the Greek word margaritēs, meaning "pearl," due to its lustrous appearance.[2][3] Chevreul's work, which involved techniques like saponification, crystallization, and melting point determination, was groundbreaking and laid the foundation for lipid chemistry.[1][2] He believed this substance, with a melting point of around 60°C, to be a pure, novel fatty acid.[2]

The Great "Margaric Acid" Debate

For several decades, margaric acid was accepted as a fundamental component of natural fats. However, in the 1850s, the German chemist Wilhelm Heinrich Heintz conducted a meticulous re-examination.[4] He demonstrated that Chevreul's "margaric acid" was not a pure compound but rather a eutectic mixture of two other well-known saturated fatty acids: palmitic acid (C16:0) and stearic acid (C18:0).[4] This mixture had a melting point lower than either of its individual components, which had misled Chevreul.[2] For nearly a century following Heintz's work, margaric acid was effectively erased from the scientific literature, considered a historical misidentification.[5]

Re-emergence with Modern Analytics

The definitive re-emergence of this compound as a true, albeit minor, natural fatty acid had to await the development of modern analytical techniques. The advent of gas-liquid chromatography (GLC) in the mid-1950s revolutionized the analysis of fatty acids, allowing for the separation and quantification of individual components in complex mixtures with unprecedented precision.[6] Using these powerful methods, researchers confirmed that true this compound (C17:0) does exist in nature. It is now recognized as a trace component in the milk fat and tissues of ruminant animals, such as cows and sheep.[5][7] Its presence is attributed to the microbial activity in the rumen, which produces propionyl-CoA, the primer for the biosynthesis of odd-chain fatty acids.[8]

G cluster_0 19th Century View cluster_1 20th Century Confirmation Chevreul 1813: Chevreul isolates 'Margaric Acid' from pork fat Accepted Accepted as a pure C17 fatty acid Chevreul->Accepted Initial Conclusion Heintz 1855: Heintz demonstrates it is a mixture of Palmitic (C16) and Stearic (C18) acids Accepted->Heintz Re-investigation Refuted 'Margaric Acid' considered a historical artifact Heintz->Refuted Revised Conclusion GLC Mid-1950s: Advent of Gas-Liquid Chromatography (GLC) Refuted->GLC Decades Later Confirmed True this compound (C17:0) confirmed as a distinct, natural fatty acid GLC->Confirmed Enables Precise Analysis Source Identified in trace amounts in ruminant fats and dairy products Confirmed->Source Source Identification

Fig 1. Logical flow of the discovery and confirmation of this compound.

Physicochemical Properties

This compound is a saturated long-chain fatty acid with a 17-carbon backbone. Its properties are summarized below.

PropertyValue
Systematic Name This compound
Common Name Margaric acid, Daturic acid
Molecular Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol
Appearance White crystalline solid
Melting Point 59 - 61 °C
Boiling Point 227 °C at 133 hPa
Solubility Practically insoluble in water; soluble in organic solvents.[5]
CAS Number 506-12-7

(Data sourced from multiple references for consensus values[5][9][10][11])

Key Experimental Protocols

The methodologies for studying this compound have evolved significantly from classical chemistry to modern instrumental analysis.

Historical Protocol: Chevreul's Saponification and Crystallization (circa 1813)

This protocol is a reconstruction based on the chemical principles and methods available to Chevreul.

  • Saponification: An animal fat sample (e.g., pork lard) was heated with a strong alkali solution (e.g., potassium hydroxide (B78521) in ethanol). This process, known as saponification, hydrolyzes the triglycerides into glycerol (B35011) and the potassium salts of fatty acids (soap).[12]

  • Acidification: The resulting soap solution was dissolved in a large volume of hot water. A strong mineral acid, such as hydrochloric acid (HCl), was then added. This protonates the fatty acid salts, causing the free fatty acids to precipitate out of the aqueous solution.[12]

  • Isolation: The precipitated fatty acids, being less dense than water, formed a layer on the surface which was then collected.

  • Fractional Crystallization: The mixture of solid fatty acids was dissolved in a minimal amount of hot ethanol. The solution was then allowed to cool slowly. Fatty acids with higher melting points (like stearic acid) would crystallize first. By repeatedly filtering the crystals and cooling the remaining solution, Chevreul attempted to separate the different fatty acids. It was through this process that he isolated the eutectic mixture he named margaric acid.

Modern Protocol: FAME Analysis by Gas Chromatography (GC)

This workflow is the standard method for the quantitative analysis of fatty acids in biological samples today.

  • Lipid Extraction: Total lipids are extracted from the biological sample (e.g., 1g of milk fat) using a solvent system, typically a chloroform:methanol mixture, following methods like Bligh-Dyer.[13] This separates the lipids from other cellular components.

  • Transesterification to FAMEs: The extracted lipids are transesterified to form Fatty Acid Methyl Esters (FAMEs). This is a critical derivatization step to increase the volatility of the fatty acids for GC analysis.[14] A common method involves heating the lipid extract with a reagent like 0.5 M methanolic sodium hydroxide, followed by neutralization and esterification with boron trifluoride (BF₃) in methanol.

  • FAME Extraction: The resulting FAMEs are extracted from the reaction mixture into an organic solvent like hexane (B92381). The hexane layer is isolated, washed with water to remove impurities, and dried over anhydrous sodium sulfate.

  • GC-FID Analysis: The FAME sample is injected into a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is used to separate the FAMEs based on their chain length, degree of unsaturation, and geometry.

    • Conditions: The oven temperature is programmed to ramp up (e.g., from 100°C to 240°C) to elute the different FAMEs.

    • Quantification: The area under each peak is proportional to the amount of that specific FAME. This compound methyl ester (C17:0 FAME) is identified by its retention time relative to known standards. An internal standard (e.g., C19:0 FAME) is often added at the beginning of the process for precise quantification.

G Sample Biological Sample (e.g., Dairy Fat, Adipose Tissue) Extraction Total Lipid Extraction (e.g., Bligh-Dyer Method) Sample->Extraction Transesterification Derivatization: Transesterification to FAMEs (e.g., BF3-Methanol) Extraction->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GC_Analysis GC-FID/MS Analysis FAME_Extraction->GC_Analysis Data Data Processing: Peak Identification & Quantification GC_Analysis->Data Result Final Fatty Acid Profile (% this compound) Data->Result

Fig 2. Modern experimental workflow for this compound analysis.

Biosynthesis and Biological Significance

Unlike even-chain fatty acids, which are synthesized from the two-carbon primer acetyl-CoA, odd-chain fatty acids (OCFAs) like this compound are synthesized using the three-carbon primer propionyl-CoA.[8]

G cluster_even Even-Chain Fatty Acid Synthesis cluster_odd Odd-Chain Fatty Acid Synthesis AcetylCoA_E Acetyl-CoA (C2 Primer) FAS_E Fatty Acid Synthase (FAS) AcetylCoA_E->FAS_E MalonylCoA_E Malonyl-CoA (C2 Elongation Units) MalonylCoA_E->FAS_E EvenFA Even-Chain Fatty Acids (e.g., Palmitic C16, Stearic C18) FAS_E->EvenFA PropionylCoA Propionyl-CoA (C3 Primer) FAS_O Fatty Acid Synthase (FAS) PropionylCoA->FAS_O MalonylCoA_O Malonyl-CoA (C2 Elongation Units) MalonylCoA_O->FAS_O OddFA Odd-Chain Fatty Acids (e.g., Pentadecanoic C15, Heptadecanoic C17) FAS_O->OddFA

Fig 3. Primers for even-chain versus odd-chain fatty acid biosynthesis.

In humans, this compound is primarily of exogenous origin, derived from the consumption of dairy fat and ruminant meat.[5][7][9] Its concentration in human tissues is often used as a biomarker for long-term dairy fat intake.[7] While historically overlooked, recent research has explored the association of odd-chain fatty acids with various health outcomes, suggesting they may play a role in metabolic processes distinct from their even-chain counterparts.[15]

References

Heptadecanoic Acid: An In-Depth Technical Guide on its Function in Cell Membrane Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), also known as margaric acid, is an odd-chain saturated fatty acid (OCSFA) increasingly recognized for its significant role in cellular biology, particularly in the composition and function of cell membranes. Though present in relatively low concentrations compared to its even-chain counterparts, its incorporation into membrane phospholipids (B1166683) has profound effects on the biophysical properties of the lipid bilayer, including fluidity and stability. Emerging research links the presence of this compound in cell membranes, particularly in erythrocytes, to a reduced risk of chronic diseases such as type 2 diabetes and cardiovascular disease, highlighting its potential as both a biomarker and a modulator of cellular health. This technical guide provides a comprehensive overview of the function of this compound in cell membranes, detailing its metabolic origins, biophysical effects, and the experimental protocols used for its study.

Introduction: The Significance of an Odd-Chain Fatty Acid

Fatty acids are fundamental components of cell membranes, primarily existing as acyl chains in phospholipids. The vast majority of these fatty acids in humans possess an even number of carbon atoms (e.g., palmitic acid C16:0, stearic acid C18:0). Odd-chain saturated fatty acids, such as this compound (C17:0), represent a minor fraction, typically comprising less than 0.5% of total plasma fatty acids.[1]

This compound is sourced both exogenously, primarily from the consumption of ruminant fat and dairy products, and through endogenous synthesis.[2][3] Its presence in human tissues and cell membranes is not merely incidental; it actively participates in modulating the structural integrity and function of the cell membrane. Its role as a biomarker for dairy fat intake is well-established, but recent studies have shifted focus to its direct biological activities.[3]

Incorporation and Abundance in Cell Membranes

This compound is incorporated into the phospholipid bilayer of cell membranes, where it becomes part of the hydrophobic core. This integration can occur in various cell types, with red blood cell (erythrocyte) membranes being a significant and well-studied reservoir.[1][3] The fatty acid profile of erythrocyte membranes is considered a reliable long-term indicator of dietary fat intake and metabolic status.

While its concentration is low, studies have consistently quantified C17:0 in various biological samples. Understanding its relative abundance is key to appreciating its potential impact.

Data Presentation

Table 1: Relative Abundance of this compound in Various Sources

Biological SourceTypical Concentration (% of total fatty acids)Reference
Cow Milk Fat~0.54% - 1.2%[3]
Ruminant Meat Fat~0.83%[2]
Human Plasma (Total)< 0.5%[1]
Human Plasma PhospholipidsVaries, often < 1%[1]
Human Adipose TissueVariable, used as a biomarker[2]
Human Erythrocyte MembranesVariable, reflects long-term intake[1][3]

Biophysical Effects on Cell Membrane Properties

The incorporation of fatty acids into the phospholipid bilayer directly influences the membrane's physical state. The length and degree of saturation of the acyl chains are primary determinants of properties like membrane fluidity.

Membrane Fluidity and Stability: As a saturated fatty acid, this compound is expected to increase the packing density of phospholipid acyl chains, thereby decreasing membrane fluidity (i.e., increasing rigidity). This is in contrast to unsaturated fatty acids, whose double bonds introduce "kinks" that disrupt tight packing and increase fluidity. However, some research has suggested that OCSFAs like C17:0 might increase membrane fluidity to a degree similar to polyunsaturated fatty acids, a hypothesis that warrants further investigation.[1] This potential dual effect may be crucial for maintaining membrane homeostasis. This compound is also considered a membrane stabilizer.[4]

Thermotropic Behavior: The effect of a fatty acid on membrane fluidity can be quantified by measuring its impact on the gel-to-liquid crystalline phase transition temperature (Tm) of a model membrane. Differential Scanning Calorimetry (DSC) is a key technique for this measurement.[5][6] An increase in Tm indicates a decrease in membrane fluidity at a given temperature.

Data Presentation

Table 2: Effect of Margaric Acid (C17:0) on the Melting Temperature of a Model Membrane

Fatty Acid Added to DPPC* MembraneChange in Melting Temperature (ΔTm)Implied Effect on FluidityReference
Margaric Acid (C17:0)+1.40 °CDecrease

*DPPC (Dipalmitoylphosphatidylcholine) is a common phospholipid used to create model membranes (liposomes).

Signaling Pathways and Cellular Function

The composition of the cell membrane is not merely structural; it is integral to cellular signaling. By altering the biophysical environment, membrane-incorporated fatty acids can influence the function of transmembrane proteins, receptors, and enzymes.

The inverse association observed between C17:0 levels in erythrocyte membranes and the risk of type 2 diabetes suggests a link to metabolic signaling pathways.[3] While the precise mechanisms are still under investigation, it is hypothesized that changes in membrane fluidity and the formation of specific lipid microdomains (lipid rafts) could modulate insulin (B600854) receptor signaling and other metabolic processes.

Visualization: Metabolic and Functional Pathway

The following diagram illustrates the journey of this compound from its origins to its functional impact within the cell membrane.

Diet Dietary Intake (Ruminant Fats, Dairy) Pool This compound (C17:0) Cellular Pool Diet->Pool Endo Endogenous Synthesis (α-oxidation) Endo->Pool Incorp Incorporation into Membrane Phospholipids Pool->Incorp Membrane Cell Membrane (e.g., Erythrocyte) Incorp->Membrane Fluidity Alteration of Membrane Fluidity & Stability Membrane->Fluidity Signaling Modulation of Membrane Protein Function & Cellular Signaling Fluidity->Signaling Health Impact on Cellular Health & Disease Risk Signaling->Health

Caption: Origin and functional cascade of this compound in cell membranes.

Experimental Protocols

The study of this compound's role in membranes relies on precise analytical and biophysical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Quantitative Analysis of this compound in Cell Membranes by GC-MS

This protocol outlines the gold-standard method for determining the fatty acid composition of biological membranes, such as those from erythrocytes or cultured cells.[7][8][9]

1. Sample Preparation (Erythrocytes):

  • Collect whole blood in EDTA-containing tubes. Centrifuge at 2,500 rpm for 10 minutes at 4°C.
  • Remove plasma and the buffy coat. Wash the packed red blood cells (RBCs) twice with a phosphate-buffered saline (PBS) solution.[10]
  • Store the washed RBC pellet at -80°C until analysis.

2. Lipid Extraction:

  • Lyse a known quantity of RBCs with deionized water.
  • Perform a total lipid extraction using a chloroform:methanol (B129727) (2:1, v/v) mixture, following the Folch or Bligh and Dyer methods.[7]
  • Add a deuterated or C19:0 internal standard to the sample prior to extraction for accurate quantification.[10][11]
  • Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
  • Evaporate the solvent under a stream of nitrogen.

3. Saponification and Methylation (to form FAMEs):

  • To analyze total fatty acids (both free and esterified), first saponify the lipid extract using a basic solution (e.g., 0.5 M sodium methoxide (B1231860) in methanol) to release fatty acids from the glycerol (B35011) backbone.[7]
  • Neutralize the reaction.
  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by heating with a reagent such as 14% boron trifluoride (BF3) in methanol at 80-100°C for 60 minutes.[12] This step increases the volatility of the fatty acids for gas chromatography.

4. FAME Extraction and Analysis:

  • After cooling, add water and an organic solvent like hexane (B92381) or iso-octane to extract the FAMEs.[11]
  • Vortex and centrifuge. The upper organic layer containing the FAMEs is collected.
  • Concentrate the sample under nitrogen.
  • Inject 1 µL of the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS).

5. GC-MS Parameters:

  • Column: Use a capillary column suitable for FAME separation (e.g., Agilent HP-5MS-UI).[9]
  • Carrier Gas: Helium.
  • Temperature Program: An initial oven temperature of ~100°C, held for 2 min, then ramped to ~250°C, followed by a final ramp to ~320°C.[9]
  • Detection: Mass spectrometry is used to identify individual FAMEs based on their mass-to-charge ratio and fragmentation patterns, and to quantify them relative to the internal standard.

Protocol 2: Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method uses fluorescent probes that intercalate into the membrane to provide a measure of the local environment's rigidity or fluidity.[4][13]

1. Membrane/Liposome Preparation:

  • Prepare large unilamellar vesicles (LUVs) or use isolated biological membranes (e.g., RBC ghosts, isolated mitochondria).
  • To create liposomes with incorporated C17:0, co-dissolve the primary phospholipid (e.g., DPPC) and this compound in chloroform, evaporate the solvent to form a thin film, and hydrate (B1144303) with buffer followed by extrusion.

2. Fluorescent Labeling:

  • Select a fluorescent probe. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common choice that partitions into the hydrophobic core of the membrane.[13][14] Trimethylammonium-DPH (TMA-DPH) anchors at the lipid-water interface and probes the surface region.[13]
  • Incubate the membrane/liposome suspension with the fluorescent probe (e.g., 10 µM DPH) for 30-40 minutes at a temperature above the lipid's Tm to ensure probe incorporation.[14]

3. Fluorescence Anisotropy Measurement:

  • Place the labeled sample in a cuvette in a fluorometer equipped with polarizers.
  • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., 355 nm for DPH).[14]
  • Measure the fluorescence emission intensity through polarizers oriented both parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane, at the probe's emission wavelength (e.g., 430 nm for DPH).[14]

4. Calculation:

  • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
  • Where G is the grating correction factor of the instrument.
  • A higher anisotropy value (r) corresponds to more restricted rotational motion of the probe, indicating a more ordered (less fluid) membrane.

Visualization: Experimental Workflows

cluster_0 GC-MS Analysis of C17:0 cluster_1 Membrane Fluidity Assay A1 Cell/Tissue Sample (e.g., Erythrocytes) A2 Lipid Extraction (Folch/Bligh-Dyer) A1->A2 A3 Derivatization to FAMEs (BF3/Methanol) A2->A3 A4 GC Separation A3->A4 A5 MS Detection & Quantification A4->A5 B1 Prepare Liposomes (+/- C17:0) B2 Label with Probe (e.g., DPH) B1->B2 B3 Excite with Polarized Light B2->B3 B4 Measure Emission (Parallel & Perpendicular) B3->B4 B5 Calculate Anisotropy (Fluidity Index) B4->B5

Caption: Key experimental workflows for studying this compound in membranes.

Logical Relationships in Membrane Composition

The biophysical state of a cell membrane is a delicate balance determined by the collective properties of its constituent lipids. The structural characteristics of fatty acid acyl chains are a primary driver of these properties.

Visualization: Fatty Acid Structure vs. Membrane Properties

FattyAcid Fatty Acid Structure SFA Even-Chain SFA (e.g., C16:0, C18:0) FattyAcid->SFA OCSFA Odd-Chain SFA (C17:0) FattyAcid->OCSFA UFA Unsaturated FA (e.g., C18:1) FattyAcid->UFA HighPacking High (Ordered) SFA->HighPacking MedPacking Intermediate OCSFA->MedPacking LowPacking Low (Disordered) UFA->LowPacking Packing Acyl Chain Packing Fluidity Membrane Fluidity LowFluidity Low (Rigid) HighPacking->LowFluidity MedFluidity Intermediate MedPacking->MedFluidity HighFluidity High (Fluid) LowPacking->HighFluidity

Caption: Relationship between fatty acid type, packing order, and membrane fluidity.

Conclusion and Future Directions

This compound, while a minor component of the cell's lipid repertoire, plays a distinct and important role in defining the biophysical characteristics of cell membranes. Its incorporation influences membrane fluidity and stability, which in turn has the potential to modulate the function of embedded proteins and critical signaling pathways. The consistent inverse correlation between C17:0 levels and the risk of metabolic diseases underscores its significance in human health.

For researchers and drug development professionals, this compound represents an intriguing molecule. Future research should focus on elucidating the precise molecular mechanisms through which it influences cellular signaling, its interactions with specific membrane proteins, and its potential therapeutic applications. Advanced techniques such as molecular dynamics simulations combined with high-resolution lipidomics will be invaluable in further unraveling the multifaceted functions of this unique odd-chain fatty acid.

References

Heptadecanoic Acid: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has emerged as a molecule of significant interest in the scientific community. Traditionally used as a biomarker for dairy fat intake, recent research has unveiled its potential therapeutic applications across a spectrum of diseases, including cancer and cardiometabolic disorders. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, mechanisms of action, and potential for therapeutic development. It consolidates quantitative data from key studies, details experimental protocols for in vitro and in vivo investigations, and visualizes the intricate signaling pathways influenced by this unique fatty acid.

Introduction

This compound, also known as margaric acid, is a 17-carbon saturated fatty acid found in dairy products, ruminant fats, and certain fish and plants. While even-chain saturated fatty acids have been extensively studied for their roles in health and disease, odd-chain fatty acids like this compound have historically received less attention. However, a growing body of evidence suggests that this compound possesses distinct biological properties that may be beneficial for human health. Epidemiological studies have linked higher circulating levels of this compound with a lower risk of type 2 diabetes, cardiovascular disease, and hypertension.[1][2] Furthermore, preclinical studies have demonstrated its anti-cancer and anti-inflammatory activities, highlighting its potential as a therapeutic agent. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Anti-Cancer Applications

In vitro and in vivo studies have demonstrated the anti-cancer potential of this compound, particularly in pancreatic and non-small cell lung cancer. The primary mechanisms of action appear to be the induction of apoptosis and the inhibition of cell proliferation.

Pancreatic Cancer

This compound has been shown to exert cytotoxic effects on human pancreatic cancer cell lines, including Panc-1 and MIA PaCa-2.[3] It has also demonstrated efficacy in gemcitabine-resistant pancreatic cancer cells, suggesting its potential to overcome chemoresistance.[3]

Quantitative Data: Cytotoxicity of this compound in Pancreatic Cancer Cells

Cell LineIC50 (µM)Reference
MIA PaCa-277.47 ± 2.10[3]
Gemcitabine-Resistant MIA PaCa-271.45 ± 6.37[3]
Non-Small Cell Lung Cancer (NSCLC)

Studies on NSCLC cell lines, such as PC-9 and gefitinib-resistant PC-9/GR cells, have shown that this compound significantly inhibits cell proliferation and migration while promoting apoptosis.[4][5]

Experimental Workflow: In Vivo NSCLC Xenograft Model

G cluster_0 Cell Culture and Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Monitoring and Analysis A Culture NSCLC cells (e.g., A549) B Harvest and resuspend cells in Matrigel A->B C Inject cells subcutaneously into nude mice B->C D Administer this compound (e.g., oral gavage) C->D E Control group receives vehicle C->E F Measure tumor volume periodically D->F E->F G Analyze tumors (e.g., IHC, Western blot) F->G

Experimental workflow for an in vivo NSCLC xenograft study.

Signaling Pathways

This compound appears to exert its anti-cancer effects by modulating several key signaling pathways:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is crucial for cell growth and survival, has been observed in NSCLC cells treated with this compound.[4]

  • Hippo Pathway: this compound has been shown to inhibit the Hippo pathway in gemcitabine-resistant pancreatic cancer cells, leading to apoptosis.[3]

  • JAK/STAT Pathway: While direct evidence for this compound is still emerging, related odd-chain fatty acids have been shown to inhibit JAK/STAT signaling, a key pathway in cancer cell proliferation and survival.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by this compound

G C17_0 This compound PI3K PI3K C17_0->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Signaling Pathway: Hippo Pathway Inhibition by this compound

G C17_0 This compound Hippo_Kinase Hippo Kinase Cascade C17_0->Hippo_Kinase YAP_TAZ YAP/TAZ Hippo_Kinase->YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Apoptosis Apoptosis TEAD->Apoptosis G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Inflammation Inflammatory Gene Expression STAT->Inflammation C17_0 This compound C17_0->JAK

References

Heptadecanoic Acid and Cardiometabolic Disease: A Technical Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has emerged as a significant area of interest in cardiometabolic health research. Predominantly sourced from dairy fat and ruminant meats, circulating levels of this compound have been inversely associated with the risk of several cardiometabolic diseases, including type 2 diabetes and cardiovascular disease, in numerous observational studies. This technical guide provides an in-depth review of the current literature, summarizing the quantitative evidence, detailing the experimental protocols used in key studies, and visualizing the putative signaling pathways through which this compound may exert its effects. While epidemiological data are compelling, findings from experimental studies present a more nuanced picture, suggesting that the protective associations may be complex and possibly not directly mediated by this compound itself in all instances. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the state of the science surrounding this compound and its potential role in cardiometabolic disease.

Introduction

Historically, dietary saturated fatty acids have been broadly categorized as detrimental to cardiovascular health. However, recent evidence has begun to differentiate between the metabolic effects of even-chain and odd-chain saturated fatty acids. This compound (C17:0), along with pentadecanoic acid (C15:0), has garnered attention for its consistent inverse association with cardiometabolic disease risk in large prospective cohort studies.[1][2] These fatty acids are primarily derived from the consumption of dairy products and ruminant fats, leading to their investigation as potential biomarkers of dairy intake.[3] However, the possibility of endogenous production and contributions from other dietary sources complicates this interpretation.[4]

This review synthesizes the quantitative findings from major observational studies and meta-analyses, details the analytical methodologies for measuring this compound, and explores the molecular signaling pathways implicated in its potential biological activity.

Quantitative Evidence from Epidemiological Studies

Observational studies, including large-scale meta-analyses, have consistently reported an inverse association between circulating levels of this compound and the risk of cardiometabolic diseases. The following tables summarize the key quantitative data from this body of research.

Table 1: this compound (C17:0) and Risk of Type 2 Diabetes (T2D)

Study / Meta-AnalysisComparisonRisk Estimate (95% CI)Notes
Meta-analysis (2019)[1]Per standard deviation (SD) increase in circulating C17:0RR: 0.76 (0.59–0.97)Suggests a significant protective association.
Meta-analysis (2022)[5]Each 50% increment in circulating C17:0RR: 0.84 (0.76–0.92)Reinforces the inverse dose-response relationship.

Table 2: this compound (C17:0) and Risk of Cardiovascular Disease (CVD)

Study / Meta-AnalysisComparisonRisk Estimate (95% CI)Notes
Meta-analysis (2022)[5]Highest vs. lowest category of odd-chain SFAs (C15:0 + C17:0)RR: 0.85 (0.79–0.92)Combined odd-chain fatty acids show a protective effect against CVD.
Meta-analysis (2022)[5]Each 50% increment in circulating C17:0RR: 0.82 (0.70–0.97)Demonstrates a significant inverse association between C17:0 levels and CVD risk.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological matrices is crucial for both epidemiological and clinical studies. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed. Below is a consolidated methodology based on established protocols.[6][7][8]

Sample Preparation and Lipid Extraction
  • Sample Collection: Whole blood is collected in EDTA-containing tubes. Plasma or serum is separated by centrifugation and stored at -80°C until analysis. For erythrocyte fatty acid analysis, red blood cells are isolated and washed.

  • Internal Standard Addition: A known amount of a deuterated internal standard, such as this compound-d3, is added to the sample to ensure accurate quantification by correcting for sample loss during preparation.[6]

  • Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), following the Folch method, or isooctane (B107328) with methanolic HCl.[7] The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous layers. The organic layer is collected for further processing.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase their volatility for GC analysis, fatty acids are converted to their corresponding methyl esters.

  • Transesterification/Esterification: A reagent such as boron trifluoride in methanol or methanolic HCl is added to the extracted lipids. The mixture is heated (e.g., at 100°C for 1 hour) to facilitate the conversion of fatty acids to FAMEs.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane (B92381) or iso-octane. The solvent layer is then evaporated to dryness under a stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Reconstitution: The dried FAMEs are reconstituted in a small volume of a suitable solvent (e.g., iso-octane).

  • Injection: A small volume (typically 1-2 µL) of the reconstituted sample is injected into the GC-MS system.

  • Gas Chromatography: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a ZB-1 ms (B15284909) column).[8] The oven temperature is programmed to ramp up gradually to allow for the sequential elution of different FAMEs.

  • Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized (e.g., by electron ionization or negative chemical ionization) and detected by the mass spectrometer.[8] The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the characteristic ions of this compound methyl ester and its deuterated internal standard.

  • Quantification: The concentration of this compound in the original sample is determined by comparing the peak area of its FAME to the peak area of the deuterated internal standard and referencing a standard curve prepared with known concentrations of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (Plasma, Serum, Erythrocytes) add_is Add Deuterated Internal Standard (C17:0-d3) sample->add_is extract Lipid Extraction (e.g., Folch Method) add_is->extract transesterify Transesterification to FAMEs (e.g., BF3-Methanol) extract->transesterify extract_fames Extract FAMEs (e.g., Hexane) transesterify->extract_fames dry Evaporate to Dryness extract_fames->dry reconstitute Reconstitute in Solvent dry->reconstitute inject Inject into GC-MS reconstitute->inject gc GC Separation inject->gc ms MS Detection (SIM) gc->ms quantify Quantification ms->quantify

Experimental workflow for the quantification of this compound.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms through which this compound may influence cardiometabolic health are still under investigation. Research has pointed to several potential signaling pathways, primarily related to insulin (B600854) sensitivity and inflammation. It is noteworthy that some in vitro and animal studies suggest that pentadecanoic acid (C15:0) may have more direct and potent effects on these pathways compared to this compound.[9][10]

Insulin Signaling Pathway

Insulin resistance is a cornerstone of type 2 diabetes and metabolic syndrome. Some studies suggest that odd-chain fatty acids may improve insulin sensitivity. The canonical insulin signaling pathway involves the activation of the insulin receptor, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins and subsequent activation of the PI3K-Akt pathway, which promotes glucose uptake.

A study using primary mouse hepatocytes found that while C15:0 enhanced insulin-stimulated phosphorylation of Akt, C17:0 did not show this effect.[9][10] This suggests that the insulin-sensitizing effects observed in epidemiological studies may not be directly mediated by C17:0 through the classical Akt pathway in hepatocytes.

G cluster_membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1  P Insulin Insulin Insulin->IR PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT  P GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose C170 This compound (C17:0) C170->AKT NoEffect No direct enhancement of Akt phosphorylation in hepatocytes [3, 5]

This compound and the insulin signaling pathway.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and glucose uptake, while inhibiting anabolic processes like lipid synthesis.[11] Activation of AMPK is generally considered beneficial for metabolic health. Some research indicates that odd-chain fatty acids can activate AMPK. For instance, pentadecanoic acid has been shown to promote glucose uptake in myotubes via the AMPK pathway.[12] While direct evidence for this compound is less clear, its structural similarity to other fatty acids that modulate AMPK activity suggests this as a plausible mechanism.

G C170 This compound (C17:0) AMPK AMPK C170->AMPK Putative Activation ACC ACC AMPK->ACC  P (inhibition) CPT1 CPT1 AMPK->CPT1 SREBP1c SREBP-1c AMPK->SREBP1c FAS Fatty Acid Synthesis ACC->FAS FAO Fatty Acid Oxidation CPT1->FAO SREBP1c->FAS

Putative involvement of this compound in the AMPK signaling pathway.
Anti-Inflammatory Signaling

Chronic low-grade inflammation is a key driver of insulin resistance and atherosclerosis. In vitro studies have shown that both C15:0 and C17:0 can suppress the pro-inflammatory JAK2/STAT3 signaling pathway in hepatocytes.[9][10] This pathway is often activated by cytokines and has been implicated in the pathogenesis of various metabolic diseases. The inhibition of this pathway by this compound could represent a mechanism for its observed protective associations.

G Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2  P STAT3 STAT3 JAK2->STAT3  P Gene Pro-inflammatory Gene Expression STAT3->Gene C170 This compound (C17:0) C170->JAK2 Inhibition [3, 5]

Inhibitory effect of this compound on the JAK2/STAT3 pathway.

Discussion and Future Directions

The existing body of literature strongly suggests an inverse association between circulating this compound and the risk of cardiometabolic diseases. This has led to the hypothesis that this compound, and by extension, dairy fat consumption, may have protective effects. However, several key questions remain unanswered.

The discrepancy between robust observational data and the more equivocal results from in vivo and in vitro experimental studies highlights the complexity of translating population-level associations into direct physiological mechanisms.[9][10] For instance, a study in mice found that dietary supplementation with C17:0 did not improve diet-induced hepatic steatosis or insulin resistance.[9][10] This raises the possibility that this compound may be a marker of a broader dietary pattern or metabolic environment that is protective, rather than being the sole causative agent.

Future research should focus on:

  • Controlled Human Intervention Studies: Well-designed clinical trials are needed to definitively assess the causal effects of this compound supplementation on cardiometabolic risk factors.

  • Elucidation of Molecular Mechanisms: Further in-depth studies are required to clarify the direct molecular targets of this compound and differentiate its effects from those of other odd-chain fatty acids like pentadecanoic acid.

  • Role of the Gut Microbiome: The gut microbiota can produce odd-chain fatty acids, and its role in modulating circulating C17:0 levels and its subsequent health effects warrants further investigation.

Conclusion

This compound remains a fatty acid of significant interest in the context of cardiometabolic health. The consistent inverse associations observed in epidemiological studies provide a strong rationale for further investigation. However, for drug development professionals and researchers, it is crucial to acknowledge the current limitations in our understanding of its direct causative role and the precise molecular mechanisms at play. The evidence to date suggests a complex interplay between diet, metabolism, and disease risk, with this compound serving as a key piece of this intricate puzzle. Continued rigorous scientific inquiry is essential to fully unravel the therapeutic potential, if any, of this intriguing odd-chain saturated fatty acid.

References

Heptadecanoic Acid: A Potential Modulator of Neurological Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has historically been utilized as an internal standard in lipidomic analyses due to its relatively low abundance in human tissues. However, emerging evidence suggests that this compound may play a significant role in various physiological processes, including neurological function. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in the central nervous system, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing potential signaling pathways. As research into odd-chain fatty acids gains momentum, this document aims to serve as a valuable resource for professionals investigating novel therapeutic avenues for neurological disorders.

Introduction

Fatty acids are fundamental components of the central nervous system (CNS), contributing to the structural integrity of cell membranes, serving as signaling molecules, and participating in energy metabolism.[1][2] While even-chain fatty acids have been extensively studied, the biological significance of odd-chain fatty acids, such as this compound (margaric acid), is becoming increasingly recognized.[3] this compound is obtained through the diet, primarily from dairy products and ruminant fats, and can also be synthesized endogenously.[3] Its presence in brain tissue suggests a potential role in neurological health and disease.[4] This guide explores the current body of research surrounding this compound's neurological implications, with a focus on its association with neurodegenerative diseases and its potential mechanisms of action.

Quantitative Data on this compound in Neurological Contexts

Quantitative analysis of fatty acid profiles in brain tissue provides valuable insights into the biochemical alterations associated with neurological disorders. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the precise quantification of fatty acid methyl esters (FAMES).

Table 1: this compound Concentrations in Alzheimer's Disease Brain Tissue

A study analyzing post-mortem brain samples from the Brodmann 7 region of control subjects and patients with late-stage Alzheimer's disease (AD) revealed significant alterations in the fatty acid complement.[4]

Fatty AcidControl (n=15) (µg/mg tissue)Late-Stage AD (n=14) (µg/mg tissue)P-ValuePercentage Change in AD
This compound (C17:0)0.091 ± 0.0490.124 ± 0.0400.029+36.3%
Pentadecanoic acid (C15:0)0.043 ± 0.0230.058 ± 0.0200.035+34.9%
Palmitic acid (C16:0)8.914 ± 3.99511.18 ± 2.5880.042+25.4%
Stearic acid (C18:0)8.390 ± 4.09710.65 ± 2.7880.048+26.9%

Data presented as mean ± standard deviation. Data sourced from Graham et al. (2015).[4]

The statistically significant elevation of this compound in the brain tissue of individuals with late-stage AD suggests a potential association with the disease's pathophysiology, although the precise nature of this relationship remains to be elucidated.[4]

Potential Signaling Pathways of this compound in the CNS

While the specific signaling cascades modulated by this compound in the brain are still under investigation, research on similar odd-chain and saturated fatty acids provides a basis for hypothesized pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Pentadecanoic acid (C15:0), another odd-chain fatty acid, has been shown to be an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[5][6] PPARs are nuclear receptors that play crucial roles in lipid metabolism and the inflammatory response.[1][7] Activation of PPARs in the brain is associated with neuroprotective effects, including the reduction of neuroinflammation.[1][6] It is plausible that this compound, due to its structural similarity to pentadecanoic acid, may also exert its effects through PPAR activation.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C17:0 This compound (C17:0) C17:0_cyto This compound C17:0->C17:0_cyto Transport PPAR PPARα/γ C17:0_cyto->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Response Anti-inflammatory Response & Lipid Metabolism Gene_Expression->Response

Caption: Hypothesized PPAR signaling pathway for this compound.
Modulation of Neuroinflammation via Microglia

Saturated fatty acids have been shown to activate microglia, the resident immune cells of the CNS, through pathways such as the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade.[8][9] This activation can lead to the production of pro-inflammatory mediators.[8] However, the anti-inflammatory effects observed with some fatty acids suggest a more complex regulatory role. It is possible that this compound could modulate microglial polarization, potentially shifting them towards an anti-inflammatory phenotype, although this requires further investigation.

Microglia_Modulation_Pathway C17_0 This compound (C17:0) Microglia Microglia C17_0->Microglia Modulation Modulation of Polarization? Microglia->Modulation Pro_Inflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) Anti_Inflammatory Anti-inflammatory Response Modulation->Pro_Inflammatory Potential Inhibition Modulation->Anti_Inflammatory Potential Promotion

Caption: Potential modulation of microglia by this compound.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for advancing our understanding of this compound's role in the brain. The following sections detail established protocols for the analysis of fatty acids in brain tissue.

Lipid Extraction from Brain Tissue (Folch Method)

The Folch method is a widely accepted "gold standard" for the total lipid extraction from biological tissues.[10][11]

Materials:

  • Fresh or frozen brain tissue

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Homogenizer

  • Orbital shaker

  • Centrifuge or filtration apparatus

Procedure:

  • Weigh a sample of brain tissue (e.g., 1 g).

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the tissue sample (e.g., 1 g in 20 ml of solvent).[10]

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[10]

  • Separate the liquid phase from the solid residue by either filtration or centrifugation.[10]

  • Wash the solvent extract with 0.2 volumes of 0.9% NaCl solution (e.g., 4 ml for a 20 ml extract).[10]

  • Allow the mixture to separate into two phases. The lower chloroform-rich phase contains the majority of the lipids. The upper aqueous methanol phase contains polar lipids and other small molecules.[4]

  • Carefully collect the lower phase for further analysis.

Lipid_Extraction_Workflow Start Brain Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Agitate Agitate at Room Temperature Homogenize->Agitate Separate Separate Liquid and Solid Phases Agitate->Separate Wash Wash with 0.9% NaCl Separate->Wash Phase_Separation Phase Separation Wash->Phase_Separation Lower_Phase Collect Lower (Chloroform) Phase Phase_Separation->Lower_Phase End Lipid Extract for Analysis Lower_Phase->End

Caption: Workflow for lipid extraction from brain tissue.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Following lipid extraction, fatty acids are typically converted to their volatile methyl esters (FAMEs) for analysis by GC-MS.[11]

Materials:

  • Lipid extract

  • Methanolic HCl or BF3-methanol

  • Hexane (B92381)

  • Internal standard (e.g., a deuterated fatty acid)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Derivatization to FAMEs:

    • To the dried lipid extract, add a known amount of internal standard.

    • Add methanolic HCl or BF3-methanol and heat the sample (e.g., at 100°C for 1 hour) to convert fatty acids to FAMEs.

    • After cooling, add water and extract the FAMEs with hexane.

    • Collect the hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject the FAMEs sample into the GC-MS system.

    • The FAMEs are separated on a capillary column based on their boiling points and polarity.

    • The separated FAMEs are then ionized and fragmented in the mass spectrometer.

    • The resulting mass spectra are used to identify and quantify individual fatty acids by comparing their retention times and mass fragmentation patterns to known standards.

Conclusion and Future Directions

The study of this compound's role in neurological function is a nascent but promising field. Current data indicates an association with Alzheimer's disease, and mechanistic insights from related odd-chain fatty acids suggest potential involvement in key signaling pathways such as PPAR activation and neuroinflammation modulation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways of this compound in different neuronal and glial cell types.

  • Investigating the impact of dietary supplementation with this compound in animal models of various neurological disorders.

  • Conducting longitudinal studies in human cohorts to better understand the relationship between circulating this compound levels and the risk and progression of neurological diseases.

A deeper understanding of this compound's neurological functions could pave the way for novel therapeutic strategies targeting lipid metabolism for the treatment of a range of debilitating brain disorders.

References

Methodological & Application

Application Note and Protocol: Quantification of Heptadecanoic Acid in Plasma using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated fatty acid with an odd number of carbons, is increasingly recognized for its biological significance and potential as a biomarker for various metabolic conditions. Accurate and precise quantification of this compound in plasma is crucial for clinical research and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for this analysis. This document provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, derivatization, GC-MS analysis, and method validation.

Experimental Protocols

A critical step for the robust and reliable analysis of fatty acids by GC-MS is derivatization, which converts the polar carboxyl group into a more volatile and less polar ester.[1][2] This enhances chromatographic separation and detection. The most common methods involve the formation of fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters for enhanced sensitivity.[1][3]

Protocol 1: Fatty Acid Methyl Ester (FAME) Synthesis using Boron Trifluoride-Methanol

This protocol describes the acid-catalyzed esterification of fatty acids to FAMEs.

Materials and Reagents:

  • Plasma samples

  • This compound-d3 (internal standard)

  • Chloroform:Methanol (2:1, v/v)

  • Boron Trifluoride-Methanol solution (12-14% w/w)[1]

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Glass tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporation system

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma in a glass tube, add a known amount of this compound-d3 internal standard.[4]

    • Add 1 mL of chloroform:methanol (2:1, v/v) solution.[1]

    • Vortex vigorously for 2 minutes.[1]

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.[1]

    • Carefully transfer the lower organic layer to a new glass tube.[1]

    • Dry the organic extract under a gentle stream of nitrogen.[1]

  • Derivatization:

    • To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[1]

    • Tightly cap the tube and heat at 80°C for 1 hour.[2]

    • Allow the tube to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly.

    • Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial for analysis.

Protocol 2: Pentafluorobenzyl (PFB) Ester Synthesis for High-Sensitivity Analysis

This protocol is recommended for trace-level quantification due to the high electron-capturing properties of the PFB group, which enhances sensitivity in negative chemical ionization (NCI) mode.[3][5]

Materials and Reagents:

  • Dried lipid extract (from Protocol 1, step 1)

  • Pentafluorobenzyl Bromide (PFBBr) solution (1% in acetonitrile)[3][6]

  • N,N-Diisopropylethylamine (DIPEA) solution (1% in acetonitrile)[3][6]

  • Isooctane (GC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Derivatization:

    • Reconstitute the dried lipid extract in 25 µL of 1% DIPEA in acetonitrile.[3][6]

    • Add 25 µL of 1% PFBBr in acetonitrile.[3][6]

    • Cap the tube and let the reaction proceed at room temperature for 20 minutes.[3][6]

    • Dry the sample under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Dissolve the dried PFB esters in 50 µL of isooctane.[3][6]

    • Transfer to a GC vial with a glass insert for analysis.[6]

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium, constant flow at 1 mL/min[7]
Injection Volume1 µL
Injector Temperature250 - 300°C[8]
Injection ModePulsed Splitless[8]
Oven Temperature ProgramStart at 70°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) for FAMEs, Negative Chemical Ionization (NCI) for PFB esters[3]
Ion Source Temperature230°C[7]
Quadrupole Temperature150°C[7]
Transfer Line Temperature240 - 315°C[7][9]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (FAME)To be determined based on the mass spectrum of this compound methyl ester.
Monitored Ions (PFB Ester)To be determined based on the mass spectrum of the PFB ester of this compound.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of fatty acids using GC-MS, compiled from various sources.

ParameterTypical Value/RangeCitation
Linearity (R²) ≥ 0.99[7][9][10]
Limit of Detection (LOD) 0.18 - 38.3 fmol on column[8]
Limit of Quantification (LOQ) 1.2 - 375.3 pmol/mL[8]
Precision (RSD%) < 15%[1]
Intra-assay CV%≤ 9.0%[9]
Inter-assay CV%≤ 13.2%[9]
Accuracy/Recovery (%) 83.6 - 109.6%[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_final_prep Final Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound-d3) plasma->is_add extraction Lipid Extraction (Chloroform:Methanol) is_add->extraction drying1 Dry Extract (Nitrogen Stream) extraction->drying1 derivatization Add Derivatization Reagent (e.g., BF3-Methanol) drying1->derivatization heating Heat (e.g., 80°C) derivatization->heating fame_extraction Derivative Extraction (e.g., Hexane) heating->fame_extraction drying2 Dry & Reconstitute fame_extraction->drying2 gc_vial Transfer to GC Vial drying2->gc_vial gcms GC-MS Analysis gc_vial->gcms data_processing Data Processing & Quantification gcms->data_processing

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output plasma Plasma Sample sample_prep Sample Preparation (Extraction & Derivatization) plasma->sample_prep gc_separation GC Separation sample_prep->gc_separation ms_detection MS Detection gc_separation->ms_detection quant_data Quantitative Data (Concentration of C17:0) ms_detection->quant_data

Caption: Logical relationship of the analytical method.

References

Application Note: Quantitative Analysis of Odd-Chain Fatty Acids in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are saturated fatty acids that contain an odd number of carbon atoms.[1][2] Unlike their even-chain counterparts, which are the vast majority of fatty acids in the human body, OCFAs are present in relatively low concentrations.[1] Historically, due to their low abundance, OCFAs were often used as internal standards in fatty acid analysis.[1] However, growing evidence suggests that OCFAs, particularly C15:0 and C17:0, have significant biological roles and may serve as important biomarkers for dietary intake and disease risk.[1]

The primary dietary sources of OCFAs are ruminant fat, found in dairy products and meat.[1] Endogenous production of OCFAs is also possible through pathways like alpha-oxidation.[1] The metabolism of OCFAs differs from that of even-chain fatty acids in its final breakdown product. Beta-oxidation of OCFAs yields propionyl-CoA, which is then converted to succinyl-CoA and can enter the citric acid cycle.[3][4][5] This metabolic route makes OCFAs precursors for gluconeogenesis.[2]

Recent studies have highlighted the potential of OCFAs in modulating various signaling pathways related to metabolic health and disease. This application note provides a detailed protocol for the sensitive and specific quantification of C15:0 and C17:0 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling and Metabolic Pathways

Odd-chain fatty acids are not merely metabolic intermediates but also participate in cellular signaling. Pentadecanoic acid (C15:0), for instance, has been shown to modulate key signaling pathways involved in metabolism, inflammation, and cellular homeostasis.

Odd-Chain Fatty Acid Metabolism

The beta-oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final round of cleavage, which produces propionyl-CoA and acetyl-CoA. The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[3][4][5]

OCFA Odd-Chain Fatty Acid BetaOxidation β-Oxidation OCFA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA TCA Citric Acid Cycle SuccinylCoA->TCA

Figure 1: Metabolic pathway of odd-chain fatty acids.

Pentadecanoic Acid (C15:0) Signaling Pathways

Pentadecanoic acid has been demonstrated to interact with and modulate several key cellular signaling pathways. These interactions may underpin its observed associations with improved metabolic health.

C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK mTOR mTOR C150->mTOR PPAR PPARα/δ C150->PPAR JAK_STAT JAK/STAT Signaling C150->JAK_STAT Metabolic_Health Improved Metabolic Health AMPK->Metabolic_Health mTOR->Metabolic_Health PPAR->Metabolic_Health Inflammation Reduced Inflammation JAK_STAT->Inflammation

Figure 2: Key signaling pathways modulated by C15:0.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of pentadecanoic acid (C15:0) and this compound (C17:0) in human plasma.

Materials and Reagents
  • Pentadecanoic Acid (C15:0) standard

  • This compound (C17:0) standard

  • d2-Pentadecanoic Acid (internal standard for C15:0)

  • d3-Heptadecanoic Acid (internal standard for C17:0)

  • LC-MS grade acetonitrile (B52724), methanol, and isopropanol

  • Formic acid

  • Ammonium (B1175870) formate

  • Human plasma (K2EDTA)

  • Phosphate-buffered saline (PBS)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and efficient technique for extracting fatty acids from plasma samples.

  • Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

  • Prepare Precipitation Solvent: Prepare a solution of acetonitrile with 1% formic acid.

  • Spike Internal Standards: To 100 µL of each plasma sample, calibrator, and quality control (QC) sample, add 10 µL of the internal standard working solution containing d2-pentadecanoic acid and d3-heptadecanoic acid.

  • Precipitate Proteins: Add 400 µL of the cold precipitation solvent to each sample.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting parameters for the analysis of C15:0 and C17:0. Optimization may be necessary depending on the specific instrumentation used.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C15:0241.2241.210
d2-C15:0 (IS)243.2243.210
C17:0269.3269.310
d3-C17:0 (IS)272.3272.310

Experimental Workflow

The overall workflow for the quantitative analysis of odd-chain fatty acids in human plasma is depicted below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Human Plasma Sample Spike Spike Internal Standards Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of OCFAs Calibration->Quantification

Figure 3: Experimental workflow for OCFA analysis.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for pentadecanoic acid and this compound.

Method Validation Summary for Pentadecanoic Acid (C15:0)
ParameterResult
Linearity (r²) > 0.995
Linear Range 0.1 - 50 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Method Validation Summary for this compound (C17:0)
ParameterResult
Linearity (r²) > 0.99
Linear Range 0.1 - 50 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantitative analysis of the odd-chain fatty acids pentadecanoic acid (C15:0) and this compound (C17:0) in human plasma. The described protocol, including a simple and efficient protein precipitation step for sample preparation, offers high sensitivity, specificity, and reproducibility. The provided information on the metabolic and signaling pathways of odd-chain fatty acids highlights their growing importance in biomedical research. This robust and reliable method can be readily implemented in clinical and research laboratories to further investigate the role of these fatty acids in health and disease, and to support drug development programs targeting metabolic and inflammatory disorders.

References

Protocol for Using Heptadecanoic Acid as an Internal Standard in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the use of heptadecanoic acid (C17:0) as an internal standard for the quantitative analysis of fatty acids in biological samples. This methodology is intended for researchers, scientists, and drug development professionals engaged in lipidomic analysis and other studies requiring precise fatty acid quantification.

This compound, an odd-chain saturated fatty acid, is a suitable internal standard for fatty acid analysis, particularly by gas chromatography-mass spectrometry (GC-MS), because it is typically found in low abundance in many biological samples.[1] Its chemical similarity to common even-chain fatty acids ensures that it behaves comparably during extraction and derivatization processes, effectively compensating for variations in sample preparation and instrument response.

The protocol details the necessary steps from sample preparation and lipid extraction to the derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs), and their subsequent analysis by GC-MS. Adherence to this protocol will enable the accurate and reproducible quantification of fatty acid profiles crucial for metabolic research, disease biomarker discovery, and therapeutic development.

Quantitative Data Summary

The use of this compound as an internal standard in GC-MS analysis of fatty acids typically yields robust and reliable quantitative results. The following tables summarize the expected performance characteristics of a validated method.

Table 1: Typical Method Validation Parameters for Fatty Acid Quantification using this compound Internal Standard

Performance MetricTypical Value/RangeDescription
Linearity (R²)> 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between the analyte concentration and the instrument response.[1]
Recovery (%)82 - 110%The percentage of the known amount of an analyte that is recovered during the analytical process. This demonstrates the efficiency of the extraction and derivatization steps.[1]
Precision (RSD%)< 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[1]
Limit of Detection (LOD)1 - 30 µg/LThe lowest concentration of an analyte that can be reliably detected by the analytical instrument.
Limit of Quantification (LOQ)0.1 - 0.5 µg/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Oven Temperature ProgramInitial 100 °C (hold 4 min), ramp to 240 °C at 3 °C/min (hold 15 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Transfer Line Temperature240 °C
Mass Rangem/z 40-550

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of fatty acids in biological samples using this compound as an internal standard.

Preparation of Internal Standard Stock Solution
  • Accurately weigh a known amount of high-purity (>99%) this compound.

  • Dissolve the this compound in a suitable solvent, such as ethanol (B145695) or a chloroform:methanol (2:1, v/v) mixture, to a final concentration of 1 mg/mL.

  • Store the stock solution in a tightly sealed glass vial at -20°C.

Sample Preparation and Lipid Extraction (Folch Method)

This protocol is a general guideline and may need to be optimized for specific biological matrices.

  • Sample Aliquoting: To a screw-capped glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma, 10-50 mg of homogenized tissue, or a specific number of cells).

  • Internal Standard Spiking: Add a known amount of the this compound internal standard stock solution to the sample. The amount should be chosen to be in the mid-range of the expected concentrations of the fatty acids of interest.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.5 mL of a 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]

  • Collection of Lipid Extract: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of high-purity nitrogen gas until a dry lipid extract is obtained. The dried extract can be stored at -80°C if not proceeding immediately to the next step.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This two-step process first hydrolyzes the ester linkages in complex lipids and then methylates the free fatty acids.

  • Saponification:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.

    • Cool the sample to room temperature.

  • Transesterification:

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.[1]

    • Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids.[1]

    • Cool the sample to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the tube.[1]

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Final Sample Preparation:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

GC-MS Analysis
  • Inject 1 µL of the final FAMEs solution into the GC-MS system.

  • Run the analysis using the parameters outlined in Table 2 or an optimized method for your specific instrument and analytes.

  • Identify the FAMEs based on their retention times and mass spectra compared to a known FAME standard mix.

  • Quantify the individual fatty acids by comparing the peak area of each analyte to the peak area of the this compound methyl ester internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Extraction Lipid Extraction (Folch Method) Spike_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Saponification Saponification (NaOH in Methanol) Dry_Extract->Saponification Transesterification Transesterification (BF3 in Methanol) Saponification->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Experimental workflow for fatty acid analysis using an internal standard.

Signaling_Pathway Triglyceride Triglyceride / Phospholipid FFA Free Fatty Acids + Glycerol/Head Group Triglyceride->FFA Hydrolysis FAME Fatty Acid Methyl Esters (FAMEs) FFA->FAME Methylation reagent1 NaOH / Methanol (Saponification) reagent2 BF3 / Methanol (Transesterification)

Caption: Chemical conversion process from complex lipids to FAMEs.

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled Heptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, serves as an excellent tracer for studying fatty acid uptake, oxidation, and incorporation into complex lipids. Unlike even-chain fatty acids, the metabolism of this compound yields propionyl-CoA, which enters the tricarboxylic acid (TCA) cycle via succinyl-CoA, providing a unique window into specific metabolic pathways. This document provides detailed protocols for using stable isotope-labeled this compound (e.g., [U-¹³C₁₇]-Heptadecanoic Acid) for metabolic tracing in both in vitro cell cultures and in vivo mouse models.

Core Applications

  • Elucidating Fatty Acid Metabolism: Track the pathways of fatty acid β-oxidation and anaplerosis in various cell types and tissues.

  • Investigating Disease Mechanisms: Study alterations in fatty acid metabolism in diseases such as metabolic syndrome, cardiovascular diseases, and cancer.

  • Drug Discovery and Development: Assess the effects of therapeutic compounds on fatty acid uptake, storage, and oxidation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing in Cultured Cells

This protocol details the steps for labeling cultured cells with [U-¹³C₁₇]-Heptadecanoic Acid and preparing samples for mass spectrometry analysis.

Materials:

  • Cultured mammalian cells

  • Complete culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • [U-¹³C₁₇]-Heptadecanoic Acid

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727), Chloroform (B151607), and Water (LC-MS grade)

  • Internal standards (e.g., deuterated fatty acids)[1]

  • 6-well cell culture plates

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of the experiment.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [U-¹³C₁₇]-Heptadecanoic Acid complexed to fatty acid-free BSA.

    • Supplement basal culture medium (containing dialyzed FBS) with the labeled this compound-BSA complex to a final concentration of 50-100 µM.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add internal standards for quantification.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • Lipid Extraction (Folch Method):

    • To the supernatant, add chloroform and water to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).

    • Vortex thoroughly to ensure mixing.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (containing lipids) into a new tube.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for Mass Spectrometry:

    • For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs) by incubating the dried lipid extract with 2% sulfuric acid in methanol at 50°C for 2 hours.

    • For LC-MS analysis, reconstitute the dried lipid extract in a suitable solvent such as methanol/chloroform (1:1).

Protocol 2: In Vivo Metabolic Tracing in Mice

This protocol outlines the procedure for administering [U-¹³C₁₇]-Heptadecanoic Acid to mice and collecting tissues for metabolic analysis.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • [U-¹³C₁₇]-Heptadecanoic Acid

  • Intralipid (B608591) emulsion (or other suitable vehicle)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenization buffer

  • Internal standards (e.g., deuterated fatty acids)[1]

Procedure:

  • Animal Preparation:

    • Acclimate mice to the experimental conditions.

    • Fast mice for 4-6 hours prior to tracer administration to ensure robust fatty acid uptake.

  • Tracer Administration:

    • Prepare a formulation of [U-¹³C₁₇]-Heptadecanoic Acid in an intralipid emulsion.

    • Administer the tracer via oral gavage or intravenous injection at a dose of 50-100 mg/kg body weight.

  • Tissue Collection:

    • At designated time points post-administration (e.g., 30, 60, 120, 240 minutes), anesthetize the mice.

    • Collect blood via cardiac puncture.

    • Perfuse the mice with ice-cold PBS to remove blood from the tissues.

    • Excise tissues of interest (e.g., liver, heart, skeletal muscle, adipose tissue) and immediately freeze them in liquid nitrogen to quench metabolism.

  • Sample Processing:

    • Store tissues at -80°C until analysis.

    • For blood, centrifuge to separate plasma and store at -80°C.

  • Metabolite and Lipid Extraction:

    • Homogenize frozen tissue samples in an appropriate ice-cold buffer.

    • Add internal standards to the homogenate.

    • Perform metabolite and lipid extractions as described in Protocol 1 (steps 4 and 5).

  • Sample Preparation for Mass Spectrometry:

    • Prepare samples for GC-MS or LC-MS analysis as described in Protocol 1 (step 6).

Data Presentation

The following tables provide a template for presenting quantitative data from metabolic tracing experiments with [U-¹³C₁₇]-Heptadecanoic Acid.

Table 1: ¹³C-Enrichment in Key Metabolites in Cultured Hepatocytes

MetaboliteTime (hours)¹³C-Enrichment (%)
This compound (C17:0) 195.2 ± 3.1
496.5 ± 2.8
894.8 ± 3.5
Propionyl-CoA 145.3 ± 5.2
468.7 ± 6.1
875.1 ± 5.9
Succinyl-CoA (m+3) 115.8 ± 2.1
432.4 ± 4.3
845.6 ± 4.9
Citrate (m+3) 18.2 ± 1.5
418.9 ± 2.7
825.3 ± 3.1

Data are presented as mean ± standard deviation.

Table 2: Distribution of ¹³C-Label in Mouse Tissues 2 Hours Post-Tracer Administration

TissueTotal ¹³C-Heptadecanoic Acid (nmol/g tissue)¹³C-Labeled Triglycerides (%)¹³C-Labeled Phospholipids (%)
Liver 150.6 ± 25.365.2 ± 7.815.3 ± 2.9
Heart 85.2 ± 15.840.1 ± 5.425.8 ± 3.7
Skeletal Muscle 35.7 ± 8.955.9 ± 6.110.2 ± 2.1
Adipose Tissue 250.1 ± 45.680.5 ± 9.25.1 ± 1.5

Data are presented as mean ± standard deviation.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol cluster_analysis Analysis cell_seeding Seed Cells labeling_medium Prepare 13C-Heptadecanoic Acid Labeling Medium cell_seeding->labeling_medium isotope_labeling Isotope Labeling labeling_medium->isotope_labeling metabolite_extraction Metabolite Extraction isotope_labeling->metabolite_extraction lipid_extraction Lipid Extraction (Folch Method) metabolite_extraction->lipid_extraction animal_prep Animal Preparation (Fasting) tracer_admin Tracer Administration (Oral Gavage/IV) animal_prep->tracer_admin tissue_collection Tissue Collection tracer_admin->tissue_collection sample_processing Sample Processing (Homogenization) tissue_collection->sample_processing sample_processing->lipid_extraction derivatization Derivatization (e.g., FAMEs for GC-MS) lipid_extraction->derivatization ms_analysis LC-MS/MS or GC-MS Analysis derivatization->ms_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis

Experimental Workflow for Metabolic Tracing

heptadecanoic_acid_metabolism cluster_uptake Cellular Uptake cluster_activation Activation cluster_beta_oxidation β-Oxidation cluster_tca TCA Cycle Entry cluster_storage Lipid Synthesis C17_0_ext [13C]-Heptadecanoic Acid (Extracellular) C17_0_CoA [13C]-Heptadecanoyl-CoA C17_0_ext->C17_0_CoA ACSL beta_ox β-Oxidation (7 cycles) C17_0_CoA->beta_ox storage Incorporation into Complex Lipids C17_0_CoA->storage acetyl_CoA Acetyl-CoA (7 molecules) beta_ox->acetyl_CoA propionyl_CoA [13C]-Propionyl-CoA beta_ox->propionyl_CoA succinyl_CoA [13C]-Succinyl-CoA propionyl_CoA->succinyl_CoA Propionyl-CoA Carboxylase tca_cycle TCA Cycle succinyl_CoA->tca_cycle tg Triglycerides storage->tg pl Phospholipids storage->pl

Metabolic Pathway of this compound

References

Application Notes and Protocols for the Analysis of Heptadecanoic Acid in Adipose Tissue Biopsies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is gaining increasing attention in biomedical research. Primarily derived from dietary sources such as dairy products and ruminant fats, its concentration in adipose tissue is considered a reliable biomarker for long-term dairy fat intake.[1] Emerging evidence suggests a potential role for odd-chain fatty acids in metabolic health, making their accurate quantification in adipose tissue a valuable tool for researchers in nutrition, metabolic diseases, and drug development. Adipose tissue, being the primary site for energy storage in the form of lipids, provides a long-term integrated measure of fatty acid exposure.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in human adipose tissue biopsies, from sample collection and processing to final quantification by gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Levels of this compound in Human Adipose Tissue

The concentration of this compound in human adipose tissue is relatively low compared to even-chain fatty acids. The following table summarizes the typical abundance of major fatty acids found in human adipose tissue, providing context for the relative concentration of this compound. Odd-chain fatty acids, including this compound, typically constitute a small fraction of the total fatty acids.[2]

Fatty AcidNumber of Carbons:Double BondsTypical Abundance (% of total fatty acids)
Oleic acid18:145 - 50%
Palmitic acid16:019 - 24%
Linoleic acid18:213 - 15%
Palmitoleic acid16:16 - 7%
Stearic acid18:03 - 6%
Myristic acid14:0~3%
Linolenic acid18:31 - 2%
This compound 17:0 <1%

Table 1: Typical fatty acid composition of human adipose tissue. Data compiled from multiple sources. Note that odd-chain fatty acids like this compound are present in small amounts.[2][3]

Experimental Protocols

A precise and standardized methodology is crucial for the accurate quantification of this compound in adipose tissue. The overall workflow involves adipose tissue biopsy collection, lipid extraction, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Adipose_Biopsy Adipose Tissue Biopsy Homogenization Homogenization Adipose_Biopsy->Homogenization Folch_Extraction Folch Method (Chloroform:Methanol) Homogenization->Folch_Extraction Phase_Separation Phase Separation Folch_Extraction->Phase_Separation Lipid_Extract Lipid Extract (Lower Phase) Phase_Separation->Lipid_Extract Methylation Fatty Acid Methylation (e.g., BF3-Methanol) Lipid_Extract->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) FAMEs->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Experimental workflow for this compound analysis.

Protocol 1: Adipose Tissue Biopsy Handling and Storage
  • Collection: Obtain subcutaneous adipose tissue biopsies using standard procedures.

  • Washing: Immediately wash the biopsy sample with ice-cold phosphate-buffered saline (PBS) to remove any blood contaminants.

  • Drying: Gently blot the tissue dry with sterile filter paper.

  • Weighing: Accurately weigh the tissue sample (typically 50-100 mg).

  • Storage: For immediate processing, proceed to Protocol 2. For long-term storage, snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Lipid Extraction from Adipose Tissue (Modified Folch Method)

This protocol is based on the widely used Folch method for total lipid extraction.

Reagents:

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • 0.9% NaCl solution (w/v) in deionized water

  • Butylated hydroxytoluene (BHT) - antioxidant (optional but recommended)

Procedure:

  • Homogenization:

    • Place the weighed adipose tissue sample (e.g., 100 mg) into a glass homogenizer.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue).

    • If using, add BHT to the solvent mixture to a final concentration of 0.01% to prevent lipid oxidation.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Agitation:

    • Transfer the homogenate to a glass tube with a Teflon-lined screw cap.

    • Agitate the mixture for 15-20 minutes at room temperature using an orbital shaker.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of solvent mixture).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic (chloroform) phase containing the total lipid extract.

  • Drying:

    • Dry the collected lipid extract under a gentle stream of nitrogen gas in a heating block set to 30-40°C.

    • Ensure the sample is completely dry, appearing as a lipid film at the bottom of the tube.

    • The dried lipid extract can be stored at -20°C under a nitrogen atmosphere until derivatization.

Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the lipid extract must be derivatized to their more volatile methyl ester forms.

Reagents:

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Toluene

  • Hexane (B92381) (analytical grade)

  • Saturated NaCl solution

Procedure:

  • Resuspension: Resuspend the dried lipid extract from Protocol 2 in 1 mL of toluene.

  • Methylation:

    • Add 2 mL of 14% BF3-methanol solution to the resuspended lipids.

    • Tightly cap the tube and heat at 100°C for 1 hour in a heating block or water bath.

  • Extraction of FAMEs:

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collection of FAMEs:

    • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean glass tube.

  • Drying and Reconstitution:

    • Dry the collected FAMEs under a gentle stream of nitrogen gas.

    • Reconstitute the dried FAMEs in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are general GC-MS parameters for FAME analysis. These may need to be optimized based on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

GC Conditions:

  • Column: A polar capillary column suitable for FAME separation (e.g., DB-FATWAX UI, Supelco SP-2560).

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

    • Ramp 3: Increase to 250°C at 10°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

  • Solvent Delay: 3-5 minutes

Quantification:

  • Quantification of this compound is typically performed using an internal standard, such as a deuterated analog (e.g., C17:0-d33) or another odd-chain fatty acid not expected to be present in the sample. The internal standard should be added at the beginning of the lipid extraction process to account for any sample loss during preparation.

  • A calibration curve should be prepared using a certified standard of this compound methyl ester at various concentrations.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways

Long-chain fatty acids, including saturated fatty acids like this compound, can act as signaling molecules that influence various cellular processes in adipocytes, primarily through the regulation of key transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).

Potential Role in PPARγ Signaling

PPARγ is a master regulator of adipogenesis and lipid metabolism in adipose tissue. Natural ligands for PPARγ include various fatty acids. While specific studies on this compound are limited, as a saturated fatty acid, it may contribute to the overall fatty acid pool that influences PPARγ activity.

G Heptadecanoic_Acid This compound (and other LCFAs) PPARg PPARγ Heptadecanoic_Acid->PPARg Potential Ligand PPRE PPRE (in target genes) PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to Target_Genes Target Gene Expression (Adipogenesis, Lipid Storage) PPRE->Target_Genes Regulates

Caption: this compound's potential influence on PPARγ signaling.

Activation of PPARγ leads to the transcription of genes involved in:

  • Adipocyte differentiation: Promoting the maturation of pre-adipocytes into mature fat cells.

  • Lipid uptake and storage: Increasing the expression of genes involved in fatty acid transport and triglyceride synthesis.

  • Insulin (B600854) sensitivity: Enhancing the insulin response in adipose tissue.

Potential Involvement in SREBP-1c Signaling

SREBP-1c is a key transcription factor that regulates genes involved in de novo lipogenesis (fatty acid synthesis). Its activity is primarily regulated by insulin. While dietary fatty acids, particularly polyunsaturated fatty acids, are known to suppress SREBP-1c expression, the specific role of this compound is less clear. As a saturated fatty acid, it is part of the cellular lipid pool that can influence SREBP-1c activity, although its direct regulatory role may be less pronounced than that of other fatty acids.

G Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Insulin_Receptor->Signaling_Cascade SREBP1c SREBP-1c Signaling_Cascade->SREBP1c Activates Lipogenic_Genes Lipogenic Gene Expression (e.g., FASN, ACC) SREBP1c->Lipogenic_Genes Upregulates Heptadecanoic_Acid This compound (Cellular Fatty Acid Pool) Heptadecanoic_Acid->SREBP1c Potential Modulation

Caption: Potential modulation of SREBP-1c signaling by fatty acids.

Conclusion

The analysis of this compound in adipose tissue biopsies provides a valuable biomarker for dietary dairy fat intake and may offer insights into its role in metabolic health. The protocols outlined in these application notes provide a robust framework for the accurate and reproducible quantification of this compound using GC-MS. Further research is warranted to elucidate the specific signaling pathways through which this compound exerts its biological effects in adipose tissue.

References

Application Note: Quantitative Analysis of Heptadecanoic Acid (C17:0) in Human Erythrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0) is a saturated odd-chain fatty acid found in human erythrocytes. Its concentration is increasingly recognized as a valuable biomarker, particularly for the objective assessment of dairy fat intake.[1][2] Furthermore, circulating odd-chain fatty acids have been inversely associated with the risk of type 2 diabetes and cardiovascular disease, making their accurate measurement crucial for nutritional, clinical, and metabolic research.[2] This document provides a detailed protocol for the quantification of this compound in human red blood cells (RBCs) using gas chromatography-mass spectrometry (GC-MS). The method involves erythrocyte isolation, a one-step lipid extraction and transmethylation to form fatty acid methyl esters (FAMEs), followed by GC-MS analysis.

Principle of the Method

The analysis of fatty acids in erythrocytes provides a stable, long-term reflection of dietary intake compared to more variable plasma or serum measurements.[3][4] The core of this method is the conversion of fatty acids within the erythrocyte membrane lipids into volatile FAMEs. This is achieved through saponification (hydrolysis) of the lipids followed by transmethylation. The resulting FAMEs, including heptadecanoate methyl ester, are then extracted into an organic solvent and analyzed by GC-MS.[5] Quantification is performed using an internal standard, such as nonadecanoic acid (C19:0) or this compound-d33, to ensure accuracy and correct for variations during sample preparation and analysis.

Experimental Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure A 1. Blood Collection (EDTA tube) B 2. Centrifugation (2500 rpm, 10 min, 4°C) A->B C 3. RBC Isolation (Plasma & Buffy Coat Removal) B->C D 4. RBC Washing (Physiological Salt Solution) C->D E 5. One-Step Saponification & Transmethylation to FAMEs D->E F 6. FAMEs Extraction (n-Heptane or Hexane) E->F G 7. GC-MS Analysis F->G H 8. Quantification (vs. Internal Standard) G->H

Caption: General workflow for the analysis of this compound in erythrocytes.

Materials and Reagents

Equipment
  • Centrifuge (refrigerated)

  • Vortex mixer

  • Heating block or water bath (capable of 85-100°C)

  • Nitrogen gas evaporation system

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Glass vials (screw-cap, 7 mL)

  • GC vials with inserts

Reagents and Standards
  • Anticoagulant: Ethylenediaminetetraacetic acid (EDTA) vacutainer tubes.[6]

  • Washing Solution: Physiological Salt Solution (PSS, 0.9% NaCl).[6]

  • Antioxidant: Butylated hydroxytoluene (BHT).[5][6]

  • Saponification Reagent: Methanolic Sodium Hydroxide (NaOH), 1N.[5]

  • Methylation Reagent: Boron trifluoride-methanol solution (BF3-MeOH), 14-20%[6][7] OR Sulfuric acid (H2SO4) in methanol, 1N.[5]

  • Extraction Solvent: n-Heptane or Hexane (HPLC or GC grade).[5][6]

  • Internal Standard (IS): this compound (C17:0) for methods where it's not the analyte, or more commonly, Methyl nonadecanoate (B1228766) (C19:0 FAME) or a stable isotope-labeled standard.[5][6]

  • FAME Standard Mix: 37 Component FAME Mix (e.g., Supelco CRM-47885) for peak identification.[6]

  • Other Reagents: Methanol (analytical grade), Sodium Chloride (NaCl), Sodium Sulfate (anhydrous), Nitrogen gas (high purity).[5]

Detailed Experimental Protocol

This protocol is a synthesis of validated methods for fatty acid analysis in erythrocytes.[5][6]

Sample Collection and Erythrocyte Isolation
  • Collect venous blood into 10 mL EDTA vacutainer tubes.[6]

  • Immediately after collection, centrifuge the whole blood at 2500 rpm for 10 minutes at 4°C.[6]

  • Carefully aspirate and discard the upper plasma layer and the intermediate buffy coat (containing white blood cells and platelets).[6]

  • Resuspend the packed RBCs in PSS (0.9% NaCl) and wash by centrifuging again under the same conditions. Repeat the wash step twice.[6]

  • After the final wash, add BHT antioxidant to the packed RBCs to a final concentration of 90-100 µM.[5][6]

  • Aliquoted RBC samples can be stored at -20°C or lower for up to 4 weeks before analysis.[6]

One-Step FAME Preparation (Saponification & Transmethylation)
  • In a screw-cap glass vial, add 150 µL of the packed RBC sample.[5]

  • Add a known amount of internal standard (e.g., 25 µg of C19:0).[5]

  • Add 1 mL of 1N methanolic NaOH solution.[5]

  • Cap the vial, flush with nitrogen, and vortex vigorously for 30 seconds.

  • Perform saponification by heating the vial at 85°C for 10 minutes.[5]

  • Cool the vial to room temperature.

  • Perform transmethylation by adding 2 mL of 1N H2SO4 in methanol.[5] (Alternatively, 2 mL of 14-20% BF3-MeOH can be used).[6][7]

  • Flush the vial with nitrogen again, cap tightly, and heat at 85°C for 40 minutes.[5]

Extraction of FAMEs
  • After cooling, add 0.5 mL of a saturated NaCl aqueous solution to the vial.[5]

  • Add 1 mL of n-heptane (or hexane), cap, and vortex vigorously for 1 minute to extract the FAMEs.[5]

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper organic layer (containing FAMEs) to a clean glass vial.[5]

  • (Optional but recommended) Wash the collected organic layer with 1 mL of HPLC-grade water and dry it over anhydrous sodium sulfate.[5]

  • Evaporate the solvent under a gentle stream of nitrogen gas until the volume is reduced to approximately 100 µL.[5]

  • Transfer the final extract to a GC vial for analysis.

GC-MS Analysis
  • GC Column: A polar capillary column, such as an SP-2560 (100 m × 0.25 mm ID × 0.2 µm film thickness), is recommended for excellent separation of FAME isomers.[5]

  • Injection: Inject 1 µL of the FAMEs extract.

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at a rate of 4°C/minute.

    • Hold at 240°C for 20 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).[7][8]

    • Scan Mode: Use Selected Ion Monitoring (SIM) for targeted quantification of this compound methyl ester and the internal standard for highest sensitivity and specificity.

Data Presentation and Method Validation

Quantitative data should be presented clearly. Method validation is critical to ensure reliable results.

Table 1: Representative Method Validation Parameters

This table summarizes typical performance characteristics for fatty acid analysis in erythrocytes.

ParameterResultReference
Intra-assay CV (%)<5%[5]
Inter-assay CV (%)<6%[5]
EPA Inter-assay CV (%)9.3%[5]
Typical GC-MS Run Time9 minutes[7][8]

CV: Coefficient of Variation; EPA: Eicosapentaenoic Acid

Table 2: Reported Concentrations of this compound (C17:0) in Erythrocytes

This compound levels can vary based on factors like diet.[1]

Population / ConditionC17:0 Concentration / RangeNotesReference
Optimal Range0.22 - 0.37 wt %General optimal range for adults.[9]
Adolescents (High Dairy Intake)Showed significant increasePositively correlated with dairy intake.[1]

Biological Significance and Relationships

Understanding the context of this compound is crucial for interpreting results.

Biomarker A Dairy Products & Ruminant Fats C Dietary Intake & Endogenous Synthesis A->C B Gut Microbiota (Propionate Production) B->C D This compound (C17:0) in Erythrocyte Membranes C->D E Biomarker for: • Dairy Fat Intake • Metabolic Health Status D->E Reflects

Caption: this compound as a biomarker for diet and metabolic health.[2]

Metabolism A Propionyl-CoA (from gut or metabolism) B Methylmalonyl-CoA A->B Propionyl-CoA carboxylase F Elongation Pathway A->F serves as primer C Succinyl-CoA B->C Methylmalonyl-CoA mutase D TCA Cycle (Energy Production) C->D E Vitamin B12 (Cofactor) E->B required for G Odd-Chain Fatty Acids (e.g., C15:0, C17:0) F->G

Caption: Simplified metabolic context of odd-chain fatty acids like C17:0.[2][9]

References

Application Notes and Protocols for Validating Dairy Intake Questionnaires Using Heptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Objective assessment of dietary intake is a significant challenge in nutritional epidemiology and clinical research. Food frequency questionnaires (FFQs) are a common tool, but are subject to recall bias and misreporting. Biochemical markers offer an objective method to validate self-reported dietary information. Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, is primarily obtained from ruminant fat and is therefore considered a promising biomarker for dairy fat intake.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to validate dairy intake questionnaires.

While C17:0 is a useful biomarker, it is often recommended to be used in conjunction with other fatty acids like pentadecanoic acid (C15:0) for a more complete assessment of dairy fat consumption.[1][3][4] It is also important to consider other dietary sources of C17:0, such as ruminant meats and some fish, which can influence its levels in biological samples.[2][3][4]

Logical Workflow for Validation

The overall process for validating a dairy intake FFQ using this compound involves several key stages, from participant recruitment to data analysis.

FFQ_Validation_Workflow cluster_study_design Study Design & Participant Recruitment cluster_data_collection Data & Sample Collection cluster_lab_analysis Laboratory Analysis cluster_data_analysis Statistical Analysis A Participant Recruitment B Informed Consent A->B C Administer Dairy Intake FFQ B->C D Collect Biological Samples (e.g., Plasma, Adipose Tissue) C->D E Fatty Acid Extraction D->E F Derivatization to FAMEs E->F G Gas Chromatography (GC) Analysis F->G H Quantify this compound (C17:0) G->H J Correlational Analysis H->J I Calculate Dairy Intake from FFQ I->J K Validation Assessment J->K

Caption: Workflow for validating dairy intake FFQs with this compound.

Quantitative Data Summary

The correlation between this compound levels in biological samples and dairy fat intake varies across studies, populations, and the specific dairy products consumed. The following tables summarize quantitative data from various research findings.

Table 1: Correlation of this compound (C17:0) with Dairy Intake

Biological SampleCorrelation with Total Dairy Fat Intake (r-value)Correlation with High-Fat Dairy Intake (r-value)Reference
Plasma/Serum0.19 (95% CI: 0.14, 0.25)-[3]
Serum-0.10-[5]
Adipose Tissue0.03-[5]
Plasma PhospholipidsPositive associationPositive association[4]

Note: Correlation coefficients (r-values) indicate the strength and direction of a linear relationship. A value closer to 1 or -1 indicates a stronger relationship, while a value close to 0 indicates a weaker relationship.

Table 2: Association of this compound (C17:0) with Specific Dairy Products

Biological SampleAssociated Dairy ProductRegression Coefficient (β)95% Confidence IntervalReference
BloodCream9.423.43, 15.4[3][4]
BloodHigh-Fat Dairy0.270.1, 0.45[3][4]

Note: The regression coefficient (β) represents the change in the outcome variable (C17:0 level) for a one-unit change in the predictor variable (dairy product intake).

Experimental Protocols

Protocol 1: Analysis of this compound in Plasma/Serum

This protocol outlines the key steps for the extraction and quantification of this compound from plasma or serum samples using gas chromatography (GC).

Materials:

  • Plasma or serum samples

  • Internal standard (e.g., deuterated C17:0 or another odd-chain fatty acid not abundant in the sample)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 2% KOH in methanol (for saponification)

  • 14% Boron trifluoride (BF3) in methanol (for methylation)

  • Hexane (B92381)

  • Nitrogen gas

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary GC column (e.g., CP-sil 88 or DB-HeavyWAX)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • In a glass tube, mix 1 ml of the plasma/serum sample with a known amount of the internal standard.[6]

  • Lipid Extraction:

    • Add 2 ml of methanol and 3.9 ml of chloroform to the sample mixture.[6]

    • Vortex the mixture thoroughly.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.[6]

    • Carefully collect the lower chloroform phase, which contains the lipids, and transfer it to a new tube.[6]

    • Evaporate the chloroform to dryness under a stream of nitrogen gas.[6]

  • Saponification and Methylation (Derivatization to FAMEs):

    • Saponify the extracted lipids by adding 2% KOH in methanol and heating.[6] This step hydrolyzes the ester bonds to release free fatty acids.

    • Methylate the fatty acids by adding 14% BF3 in methanol and heating.[6][7] This converts the fatty acids into their more volatile fatty acid methyl esters (FAMEs) for GC analysis.

  • FAME Extraction:

    • Extract the FAMEs from the reaction mixture by adding hexane and vortexing.[6]

    • Centrifuge to separate the layers and collect the upper hexane layer containing the FAMEs.

  • Gas Chromatography Analysis:

    • Inject the hexane extract containing the FAMEs into the GC-FID.

    • Use a suitable capillary column, such as a CP-sil 88 or a DB-HeavyWAX, for separation of the FAMEs.[6][8]

    • Employ a temperature program to ensure optimal separation of the different fatty acids. An example program could be starting at 150°C and ramping up to 230°C.[6][9]

    • The flame-ionization detector will detect the FAMEs as they elute from the column.

  • Quantification:

    • Identify the this compound methyl ester peak based on its retention time compared to a known standard.

    • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Protocol 2: Food Frequency Questionnaire Administration and Data Analysis

Procedure:

  • Questionnaire Selection/Development:

    • Use a previously validated FFQ or develop one that is specific to the study population's dietary habits.[10][11][12][13][14]

    • Ensure the FFQ includes detailed questions about the consumption of various dairy products, including milk (whole, semi-skimmed, skimmed), cheese, yogurt, cream, and butter.

  • Administration:

    • Administer the FFQ to study participants, providing clear instructions on how to complete it.

    • The questionnaire should ask about the frequency and portion size of consumption of different food items over a specific period (e.g., the last month or year).

  • Data Analysis:

    • Calculate the average daily intake of total dairy and specific dairy products for each participant based on their FFQ responses.

    • Use a comprehensive food composition database to estimate the intake of total fat and specific fatty acids, including this compound, from the reported food consumption.

Signaling Pathways and Logical Relationships

While this compound is primarily used as a biomarker, its metabolic context is relevant. Odd-chain fatty acids are produced by ruminant gut bacteria and can also be synthesized endogenously from propionate, a product of fiber fermentation in the human gut.[15][16] Vitamin B12 is a crucial cofactor in the metabolism of propionate.[16]

Metabolic_Context cluster_sources Dietary & Endogenous Sources cluster_metabolism Metabolic Processes cluster_biomarker Biomarker Measurement Dairy Dairy Products Biofluid Biological Samples (Plasma, Adipose Tissue) Dairy->Biofluid Meat Ruminant Meat Meat->Biofluid Fish Fish Fish->Biofluid Fiber Dietary Fiber Propionate Propionate Fiber->Propionate Endo_C17 Endogenous C17:0 Synthesis Propionate->Endo_C17 Metabolism B12 Vitamin B12 (Cofactor) B12->Propionate Endo_C17->Biofluid C17_Level This compound (C17:0) Level Biofluid->C17_Level Measurement

Caption: Sources and metabolic context of this compound.

Disclaimer: These protocols provide a general framework. Researchers should optimize and validate these methods for their specific laboratory conditions and study requirements. Adherence to all relevant safety guidelines is essential when working with chemicals.

References

Application Notes: Extraction of Heptadecanoic Acid from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptadecanoic acid (C17:0), also known as margaric acid, is an odd-chain saturated fatty acid found in trace amounts in dairy products and ruminant fats.[1][2] Its presence in biological matrices like plasma, serum, and tissues is often utilized as a biomarker for dairy fat intake.[1][3][4] Furthermore, studies have associated this compound levels with various health conditions, including metabolic and cardiovascular diseases, making its accurate quantification crucial for researchers, scientists, and drug development professionals.[4][5]

The extraction of this compound from complex biological samples presents a challenge due to its relatively low concentration and the presence of a diverse array of other lipids and interfering substances. Effective extraction is a critical first step to ensure accurate and reproducible results in downstream analytical procedures, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

This document provides detailed protocols for the most common and effective methods for extracting this compound: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). It also includes a vital protocol for the derivatization of the extracted fatty acid into its fatty acid methyl ester (FAME), a necessary step for GC-MS analysis.[6][7]

General Experimental Workflow

The overall process for the analysis of this compound from biological samples involves several key stages, from initial sample preparation to final data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) Homogenization Homogenization (for tissues) Spiking Spike with Internal Standard Homogenization->Spiking LLE Liquid-Liquid Extraction (LLE) Spiking->LLE SPE Solid-Phase Extraction (SPE) Derivatization Derivatization (e.g., to FAMEs) LLE->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: General workflow for this compound extraction and analysis.

Quantitative Data Summary

The selection of an extraction method often depends on the required recovery, sensitivity, and the nature of the biological matrix. The following table summarizes representative performance data for various fatty acid extraction and analysis methods.

Analyte ClassMatrixExtraction MethodAnalytical MethodAverage Recovery (%)LODLOQReference
Fatty AcidsFish TissueBligh & Dyer (LLE)GC-FID88 - 116--[8]
Fatty AcidsShark Liver OilLLEGC-FID-0.05%0.1%[9]
Medium-Chain Fatty AcidsPlasmaLLEGC-MS85 - 1050.1 µmol/L0.5 µmol/L[10]
Hydroxy Fatty AcidsPlasmaSPELC-MS/MS88 - 1121.5 fmol5.0 fmol[10]
Various Lipid ClassesHuman PlasmaSPELC-MS>70--[11]

Disclaimer: Data presented are for analogous compounds or general fatty acid classes and serve as a benchmark. Actual performance for this compound may vary.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is based on the widely used Folch and Bligh & Dyer methods, which utilize a chloroform/methanol (B129727) solvent system to extract lipids from aqueous samples.[12][13]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or MS-grade water)

  • Internal Standard (IS): this compound-d3 or pentadecanoic acid in ethanol.

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette 100 µL of plasma or serum into a glass centrifuge tube.[14][15]

  • Internal Standard Spiking: Add a known amount of internal standard to the sample.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.[14]

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous layers.[14]

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known, small volume (e.g., 100 µL) of a suitable solvent for derivatization or direct LC-MS analysis.

cluster_phases Phase Separation start Start: 100 µL Plasma/Serum add_is Add Internal Standard start->add_is add_solvent Add 1 mL Chloroform:Methanol (2:1) add_is->add_solvent vortex1 Vortex Vigorously (2 min) add_solvent->vortex1 centrifuge Centrifuge (3000 x g, 10 min) vortex1->centrifuge Organic Lower Organic (Chloroform) Layer (Collect) centrifuge->Organic Aqueous Upper Aqueous/Methanol Layer (Discard) collect Transfer Organic Layer to New Tube Organic->collect Aspirate Carefully dry Evaporate to Dryness (Nitrogen Stream) collect->dry reconstitute Reconstitute in Solvent dry->reconstitute end Ready for Derivatization or LC-MS reconstitute->end

Caption: Workflow for Liquid-Liquid Extraction (LLE) from plasma/serum.

Protocol 2: Solid-Phase Extraction (SPE) from Biological Fluids

SPE provides a cleaner sample by separating lipids from other matrix components based on their physical and chemical properties.[16] This method is highly effective for purifying lipid components from complex matrices.[16]

Materials:

  • SPE Cartridge (e.g., C18 or silica-based)

  • Methanol (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid

  • Internal Standard (IS)

  • SPE Vacuum Manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Plasma/Serum: To 500 µL of sample, add 1.5 mL of acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.[11]

    • Spike the supernatant with the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol, then 3 mL of water. Do not allow the cartridge to dry.[11]

  • Sample Loading: Load the pre-treated supernatant onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Wash with 3 mL of hexane to remove non-polar interferences.[11]

  • Elution: Elute this compound with 2 mL of acetonitrile containing 5% formic acid.[11]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent for analysis.[11]

start Start: Pre-treated Sample condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash1 3. Wash 1 (5% Methanol/Water) load->wash1 wash2 4. Wash 2 (Hexane) wash1->wash2 elute 5. Elute Analyte (Acetonitrile/Formic Acid) wash2->elute dry 6. Evaporate Eluate elute->dry reconstitute 7. Reconstitute dry->reconstitute end Ready for Analysis reconstitute->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity.[6][14] Derivatization to FAMEs is a critical step that converts them into more volatile and less polar derivatives, making them suitable for GC analysis.[6][14] Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a widely used method.[6][17]

Materials:

  • Dried lipid extract (from LLE or SPE)

  • 12-14% Boron Trifluoride (BF₃) in Methanol

  • Hexane or Heptane (GC grade)

  • Saturated NaCl solution

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reagent Addition: To the dried lipid extract in a glass tube, add 2 mL of 12-14% BF₃-Methanol reagent.[6]

  • Reaction: Tightly cap the tube, vortex briefly, and heat at 60-80°C for 60 minutes.[6][17]

  • Cooling: Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the tube.[6]

    • Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.

  • Phase Separation: Centrifuge at 1,500 x g for 10 minutes to achieve a clear separation of layers.[6]

  • Collection: Carefully transfer the upper organic (hexane) layer containing the FAMEs to a clean GC vial.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Metabolic Pathway of this compound

This compound, as an odd-chain fatty acid, undergoes β-oxidation. The final cycle of this process yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle, contributing to cellular energy production.[3]

TAG Triacylglycerol (containing C17:0) C17_FA This compound (C17:0) TAG->C17_FA Lipolysis BetaOx β-Oxidation (7 cycles) C17_FA->BetaOx AcetylCoA 7x Acetyl-CoA BetaOx->AcetylCoA PropionylCoA 1x Propionyl-CoA BetaOx->PropionylCoA TCA Citric Acid Cycle (Energy Production) AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Rearrangement SuccinylCoA->TCA

Caption: Simplified metabolic pathway of this compound via β-oxidation.

References

Application Notes and Protocols for Solid-Phase Extraction of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining increasing interest in biomedical and pharmaceutical research. They serve as important biomarkers for dietary intake, particularly of dairy and ruminant fats, and have been inversely associated with the risk of cardiometabolic diseases.[1][2] Accurate and reliable quantification of OCFAs in complex biological matrices like plasma, serum, and tissues is crucial for understanding their physiological roles and potential therapeutic applications. Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that enables the purification and concentration of OCFAs prior to downstream analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

This document provides a detailed protocol for the solid-phase extraction of odd-chain fatty acids from biological samples, along with a summary of expected quantitative performance and visual diagrams of the metabolic pathway and experimental workflow.

Principles of Solid-Phase Extraction for Odd-Chain Fatty Acids

Solid-phase extraction separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase. For the isolation of OCFAs, which are nonpolar molecules, reversed-phase SPE is a commonly employed technique. In reversed-phase SPE, a nonpolar stationary phase (e.g., C18-bonded silica) is used to retain the hydrophobic OCFAs from a polar sample matrix. Interfering polar compounds are washed away, and the OCFAs are subsequently eluted with a nonpolar organic solvent.[4]

Data Presentation

The following tables summarize the expected quantitative performance for the SPE of odd-chain fatty acids based on validated methods for similar long-chain fatty acids. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Recovery Rates of Odd-Chain Fatty Acids using Reversed-Phase SPE

Fatty AcidMatrixSorbentAverage Recovery (%)
Pentadecanoic Acid (C15:0)PlasmaC1877.1 - 89.3[5]
This compound (C17:0)Lipid-rich seedsC1899.2[6]

Table 2: Reproducibility of Reversed-Phase SPE for Fatty Acid Analysis

Fatty AcidMatrixIntra-day RSD (%)Inter-day RSD (%)
Pentadecanoic Acid (C15:0)Plasma< 5.5[5]< 15
This compound (C17:0)Lipid-rich seeds< 5< 10

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acid Analysis by GC-MS after SPE

Fatty AcidLOD (ng/mL)LOQ (ng/mL)
Pentadecanoic Acid (C15:0)~0.5~5
This compound (C17:0)~0.5~5

(Note: LOD and LOQ values are estimates based on typical performance for long-chain fatty acids and may vary).[4]

Experimental Protocols

This protocol describes a general procedure for the extraction of total odd-chain fatty acids from a plasma sample using reversed-phase SPE, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials
  • Reagents:

    • Methanol (B129727) (LC-MS grade)

    • Chloroform (HPLC grade)

    • Deionized water

    • Hexane (B92381) (GC grade)

    • Boron trifluoride-methanol solution (14% BF3 in methanol)

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (B86663)

    • Internal Standard (e.g., C19:0 or a deuterated C15:0/C17:0 standard)

  • Supplies:

    • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 3 mL)

    • SPE vacuum manifold

    • Glass centrifuge tubes with screw caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Heating block

    • GC vials with inserts

Protocol Steps
  • Sample Preparation and Lipid Extraction (Folch Method):

    • To 100 µL of plasma in a glass centrifuge tube, add a known amount of internal standard.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

    • Sample Loading: Reconstitute the dried lipid extract from step 1.7 in 1 mL of the initial mobile phase (e.g., methanol/water mixture). Load the reconstituted sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of a polar solvent mixture (e.g., 50% methanol in water) to remove polar interferences.

    • Elution: Elute the odd-chain fatty acids with 3 mL of a nonpolar solvent (e.g., hexane or acetonitrile). Collect the eluate in a clean glass tube.

    • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried fatty acid extract, add 1 mL of 14% BF3 in methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the final extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer. A polar capillary column (e.g., HP-88 or DB-23) is typically used for the separation of FAMEs.

Mandatory Visualization

Metabolic Pathway of Odd-Chain Fatty Acids

OddChainFattyAcidMetabolism OCFA Odd-Chain Fatty Acid (e.g., C15:0, C17:0) BetaOxidation β-Oxidation Cycles OCFA->BetaOxidation AcetylCoA Acetyl-CoA (to Citric Acid Cycle) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA (3-Carbon) BetaOxidation->PropionylCoA PropionylCoACarboxylase Propionyl-CoA Carboxylase (Biotin, ATP) PropionylCoA->PropionylCoACarboxylase MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoACarboxylase->MethylmalonylCoA MethylmalonylCoAEpimerase Methylmalonyl-CoA Epimerase MethylmalonylCoA->MethylmalonylCoAEpimerase L_MethylmalonylCoA L-Methylmalonyl-CoA MethylmalonylCoAEpimerase->L_MethylmalonylCoA MethylmalonylCoAMutase Methylmalonyl-CoA Mutase (Vitamin B12) L_MethylmalonylCoA->MethylmalonylCoAMutase SuccinylCoA Succinyl-CoA MethylmalonylCoAMutase->SuccinylCoA CAC Citric Acid Cycle SuccinylCoA->CAC

Caption: Metabolic pathway of odd-chain fatty acids.

Experimental Workflow for OCFA Analysis

OCFA_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Folch Method) Spike->LLE Drydown1 Evaporation to Dryness LLE->Drydown1 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Drydown1->SPE Drydown2 Evaporation to Dryness SPE->Drydown2 Derivatization Derivatization to FAMEs (BF3-Methanol) Drydown2->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Quantification GCMS->Data

Caption: Experimental workflow for odd-chain fatty acid analysis.

References

Application of Heptadecanoic Acid in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has become an indispensable tool in the field of lipidomics. Its rarity in most biological systems makes it an ideal internal standard for the accurate quantification of fatty acids.[1][2][3][4][5] Furthermore, emerging research has highlighted its significance as a biomarker for dietary intake and its association with various metabolic diseases, expanding its application beyond a simple internal standard.[2][6][3][4][5][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics studies, targeted at researchers, scientists, and professionals in drug development.

Application Notes

This compound as an Internal Standard

The primary application of this compound in lipidomics is its use as an internal standard for the quantification of fatty acids by chromatography coupled with mass spectrometry (GC-MS or LC-MS).[1][2][6][3][4][5][8]

Rationale for Use:

  • Low Endogenous Abundance: Humans and most model organisms do not synthesize odd-chain fatty acids like this compound in significant amounts.[8][9] Its presence in biological samples is typically at very low concentrations, minimizing interference with the measurement of endogenous fatty acids.[1][6][3][4][5]

  • Chemical Similarity: As a saturated fatty acid, this compound exhibits similar chemical and physical properties to other saturated and unsaturated fatty acids of interest. This ensures comparable behavior during sample preparation, extraction, derivatization, and chromatographic analysis, allowing for reliable correction of experimental variations.[8]

  • Improved Accuracy and Precision: By adding a known amount of this compound to each sample at the beginning of the workflow, variations in sample handling, extraction efficiency, and instrument response can be normalized. This significantly improves the accuracy and precision of the quantification of other fatty acids.[8]

Considerations:

While this compound is an excellent internal standard, it's important to note that it can be present in the diet, particularly from dairy products and ruminant fats.[1][3][4][5][7][8] For studies where dietary intake is a confounding factor, the use of a stable isotope-labeled internal standard, such as heptadecanoic-d3 acid, is recommended for the most accurate quantification.[10]

This compound as a Biomarker

Beyond its role as an internal standard, circulating levels of this compound are increasingly recognized as a valuable biomarker in various physiological and pathological states.

  • Biomarker of Dairy Fat Intake: A growing body of evidence links the concentration of this compound in plasma and tissues to the consumption of dairy products.[1][6][3][4][5][7] This makes it a useful objective biomarker to assess dietary patterns in nutritional studies.

  • Disease Risk Biomarker: Several epidemiological studies have investigated the association between this compound levels and the risk of chronic diseases. Inverse associations have been reported for coronary heart disease and type 2 diabetes, suggesting a potential protective role.[1][2][3][4][5][11] However, the underlying mechanisms are still under investigation.[6][3][4][5]

Experimental Protocols

Protocol 1: Quantification of Total Fatty Acids in Plasma using GC-MS

This protocol describes the extraction of total fatty acids from plasma, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using this compound as an internal standard.

Materials:

  • Plasma samples

  • This compound internal standard solution (1 mg/mL in methanol)

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • BF3-Methanol (14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube with a Teflon-lined cap, add 10 µL of the 1 mg/mL this compound internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying and Saponification:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

    • Incubate at 60°C for 30 minutes to saponify the fatty acid esters.

  • Methylation (FAMEs Synthesis):

    • After cooling, add 2 mL of 14% BF3-methanol.

    • Incubate at 60°C for 30 minutes.

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs.

  • Sample Clean-up:

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a stream of nitrogen to a final volume of approximately 100 µL.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • Use an appropriate temperature program to separate the FAMEs. A typical program starts at 100°C, ramps to 250°C at 4°C/min, and holds for 5 minutes.

    • Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

Data Analysis:

  • Identify the peaks corresponding to the individual FAMEs and the this compound methyl ester based on their retention times and mass spectra.

  • Integrate the peak areas for each fatty acid and the internal standard.

  • Calculate the concentration of each fatty acid using a calibration curve generated from standards of known concentrations.

Protocol 2: Analysis of Free Fatty Acids in Cells using LC-MS

This protocol details the extraction of free fatty acids from cultured cells and their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound as an internal standard.

Materials:

  • Cultured cells

  • This compound internal standard solution (10 µg/mL in methanol)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Cell Harvesting and Lysis:

    • Harvest approximately 1x10^6 cells by scraping or trypsinization.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 200 µL of ice-cold methanol.

  • Internal Standard Spiking:

    • Add 10 µL of the 10 µg/mL this compound internal standard solution to the cell suspension.

  • Lipid Extraction (Matyash Method):

    • Add 750 µL of MTBE to the cell suspension.

    • Vortex for 10 minutes at 4°C.

    • Add 188 µL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes.

    • Collect the upper organic phase into a new tube.

  • Sample Preparation for LC-MS:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent, such as isopropanol/acetonitrile/water (2:1:1, v/v/v).

    • Transfer the reconstituted sample to an autosampler vial.

  • LC-MS Analysis:

    • Inject 5-10 µL of the sample onto the LC-MS system.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid).

    • Analyze the eluent using an electrospray ionization (ESI) source in negative ion mode.

    • Acquire data in full scan mode or using targeted MS/MS for specific fatty acids.

Data Analysis:

  • Extract the ion chromatograms for the deprotonated molecules [M-H]- of the fatty acids of interest and this compound.

  • Integrate the peak areas.

  • Quantify the fatty acids based on the ratio of their peak area to that of the internal standard and a calibration curve.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the application of this compound as an internal standard.

Table 1: Recovery of Fatty Acids from Plasma using this compound as an Internal Standard.

Fatty AcidSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Palmitic Acid (C16:0)5048.597.0
Stearic Acid (C18:0)5049.298.4
Oleic Acid (C18:1)10097.897.8
Linoleic Acid (C18:2)10096.596.5
Arachidonic Acid (C20:4)2524.196.4

Table 2: Concentration of Free Fatty Acids in Control vs. Treated Cells.

Fatty AcidControl (pmol/10^6 cells)Treated (pmol/10^6 cells)Fold Change
Myristic Acid (C14:0)15.2 ± 1.825.8 ± 2.51.70
Palmitic Acid (C16:0)120.5 ± 10.2185.3 ± 15.71.54
Oleic Acid (C18:1)85.3 ± 7.5110.1 ± 9.81.29
Stearic Acid (C18:0)45.1 ± 4.262.5 ± 5.91.39

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound (C17:0) Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch, Matyash) Spike->Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Extraction->Derivatization If GC-MS Analysis Chromatographic Separation (GC or LC) Extraction->Analysis If LC-MS Derivatization->Analysis Detection Mass Spectrometry (MS) Analysis->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: General experimental workflow for lipidomics analysis using this compound as an internal standard.

odd_chain_fa_metabolism cluster_input Sources cluster_beta_oxidation β-Oxidation cluster_propionyl_coa_fate Fate of Propionyl-CoA Diet Dietary Intake (e.g., Dairy) Heptadecanoyl_CoA Heptadecanoyl-CoA Diet->Heptadecanoyl_CoA Endogenous Endogenous Synthesis (Minor) Endogenous->Heptadecanoyl_CoA BetaOx Mitochondrial β-Oxidation Heptadecanoyl_CoA->BetaOx AcetylCoA Acetyl-CoA (x7) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Simplified metabolic pathway of this compound.

References

Heptadecanoic Acid (C17:0) as an Internal Standard for Accurate Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is paramount in various fields of research, including clinical diagnostics, drug development, and metabolic studies. The inherent complexity of biological matrices necessitates the use of an internal standard to correct for variations during sample preparation and analysis. Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, serves as an excellent internal standard for fatty acid profiling, primarily by gas chromatography (GC). Its utility stems from its low natural abundance in most biological samples, ensuring that its addition provides a reliable reference for the quantification of other fatty acids.[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in fatty acid analysis.

Principle and Applications

This compound is chemically similar to the more common even-chain fatty acids found in biological systems, allowing it to behave similarly during lipid extraction and derivatization processes.[1] Because it is not synthesized endogenously in humans and is typically present in very low concentrations, it provides a distinct chromatographic peak that can be used for normalization.[3][4]

Key Applications:

  • Metabolomics and Lipidomics: Accurate quantification of fatty acid profiles in plasma, serum, tissues, and cells to study metabolic pathways and identify biomarkers for diseases such as cardiovascular disease, diabetes, and cancer.[4][5]

  • Drug Development: Assessing the effect of therapeutic interventions on lipid metabolism and fatty acid profiles.

  • Nutritional Science: Evaluating the impact of dietary fats on the fatty acid composition of biological tissues and fluids.[4]

  • Food Science: Determining the fatty acid composition of food products for quality control and nutritional labeling.

Data Presentation: Quantitative Fatty Acid Profiling

The following table presents a representative fatty acid profile of human serum, with concentrations determined using this compound as an internal standard. This data illustrates the typical quantitative results that can be obtained using the protocols described herein.

Fatty AcidCommon NameConcentration (µg/mL) ± SD% of Total Fatty Acids
C14:0Myristic Acid25.3 ± 5.11.8
C16:0Palmitic Acid580.1 ± 112.541.2
C16:1n7Palmitoleic Acid45.2 ± 10.33.2
C18:0Stearic Acid210.7 ± 40.815.0
C18:1n9Oleic Acid315.6 ± 65.222.4
C18:2n6Linoleic Acid185.9 ± 38.413.2
C18:3n3α-Linolenic Acid5.6 ± 1.50.4
C20:4n6Arachidonic Acid30.9 ± 7.82.2
C20:5n3Eicosapentaenoic Acid (EPA)2.8 ± 0.90.2
C22:6n3Docosahexaenoic Acid (DHA)2.1 ± 0.70.15
C17:0 This compound Internal Standard -

Data is representative and compiled from literature sources for illustrative purposes.

Experimental Protocols

A robust and validated experimental protocol is essential for accurate fatty acid quantification. The following sections provide a general methodology for the analysis of fatty acids in biological samples using this compound as an internal standard with GC-Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Preparation of this compound Internal Standard Solution

Materials:

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the weighed this compound in a suitable solvent (e.g., ethanol or hexane) in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL).[6]

  • Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation.

  • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration of the internal standard in the sample should be comparable to the expected concentration of the analytes of interest.

Sample Preparation and Lipid Extraction (from Plasma/Serum)

Materials:

  • Plasma or serum sample

  • This compound internal standard solution

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Pipette a known volume of the plasma or serum sample (e.g., 100 µL) into a glass centrifuge tube.

  • Add a precise volume of the this compound internal standard working solution to the sample.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the tube. The total solvent volume should be at least 20 times the sample volume.

  • Vortex the mixture vigorously for 2 minutes and then incubate at room temperature for 30 minutes with occasional shaking.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, fatty acids must be converted to their more volatile and less polar methyl ester derivatives (FAMEs). Boron trifluoride (BF₃) in methanol is a common and effective derivatization agent.

Materials:

  • Dried lipid extract

  • Boron trifluoride in methanol (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.[2]

  • Tightly cap the tube and heat at 100°C for 5-10 minutes in a heating block or water bath.[2]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Gas Chromatography (GC) Analysis

The following are general GC-FID parameters that can be adapted based on the specific instrument and column used.

ParameterValue
GC System Agilent 7890B GC with FID or equivalent
Column FAMEWAX (30 m x 0.25 mm ID, 0.25 µm film) or equivalent polar capillary column
Carrier Gas Helium or Hydrogen
Flow Rate 1.5 mL/min (constant flow)
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial 140°C, ramp to 210°C at 10°C/min, then to 230°C at 2°C/min, hold for 7 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (Helium) 30 mL/min

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for fatty acid profiling using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with C17:0 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Dry Dry Down Extract Extraction->Dry Derivatize Methylation to FAMEs (e.g., BF3-Methanol) Dry->Derivatize Extract_FAMEs Extract FAMEs (Hexane) Derivatize->Extract_FAMEs Dry_FAMEs Transfer to GC Vial Extract_FAMEs->Dry_FAMEs GC_Analysis GC-FID/MS Analysis Dry_FAMEs->GC_Analysis Integration Peak Integration GC_Analysis->Integration Quantification Quantification vs. C17:0 Integration->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis fatty_acid_inflammation SFA Saturated Fatty Acids (e.g., Palmitic Acid) TLR4 TLR4 SFA->TLR4 activates PUFA Omega-3 PUFAs (e.g., EPA, DHA) PUFA->TLR4 inhibits Anti_Inflammatory Anti-inflammatory Effects PUFA->Anti_Inflammatory MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines promotes transcription of

References

Application Notes and Protocols for Cell Culture Studies Using Heptadecanoic Acid Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has garnered increasing interest in biomedical research for its potential therapeutic effects, particularly in oncology. Emerging evidence suggests that this compound can selectively inhibit the proliferation of cancer cells, induce apoptosis, and impede cell migration.[1][2][3] These anti-cancer properties are attributed, in part, to its ability to modulate key signaling pathways, including the PI3K/Akt and Hippo pathways.[2][3]

These application notes provide detailed protocols for researchers investigating the effects of this compound in cell culture models. The protocols cover essential techniques for assessing cell viability, apoptosis, and cell migration following this compound supplementation. Additionally, this document outlines the preparation of this compound for cell culture use and summarizes key quantitative data from relevant studies.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines, providing a baseline for designing experiments.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MIA PaCa-2Pancreatic Cancer77.47 ± 2.10[2]
GR-MIA PaCa-2 (Gemcitabine-Resistant)Pancreatic Cancer71.45 ± 6.37[2]
MCF-7/SCBreast Cancer41.94 ± 4.06[1]

Table 2: Effects of this compound on Apoptosis and Cell Migration

Cell LineAssayThis compound ConcentrationObserved EffectReference
PC-9Apoptosis (Annexin V/PI)Not specifiedIncreased apoptosis[3]
PC-9/GRApoptosis (Annexin V/PI)Not specifiedIncreased apoptosis[3]
Panc-1Apoptosis (Hoechst 33342, Annexin V/PI)Dose-dependentIncreased apoptosis[2]
MIA PaCa-2Apoptosis (Hoechst 33342, Annexin V/PI)Dose-dependentIncreased apoptosis[2]
PC-9MigrationNot specifiedInhibition of migration[3]
PC-9/GRMigrationNot specifiedInhibition of migration[3]

Experimental Protocols

Preparation of this compound-BSA Complex for Cell Culture

Fatty acids have low solubility in aqueous media and require conjugation to a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells in culture.

Materials:

  • This compound (powder)

  • Ethanol (B145695) (100%)

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium

  • Sterile 0.22 µm filter

Protocol:

  • Prepare a 10 mM stock solution of this compound:

    • Dissolve the appropriate amount of this compound powder in 100% ethanol.

    • Gently warm the solution at 37°C to aid dissolution.

    • Vortex until the solution is clear.

  • Prepare a 10% (w/v) BSA solution:

    • Dissolve fatty acid-free BSA in sterile PBS.

    • Stir gently at room temperature until the BSA is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Complex this compound with BSA:

    • In a sterile tube, slowly add the 10 mM this compound stock solution to the 10% BSA solution while gently vortexing. A molar ratio of 5:1 (fatty acid:BSA) is commonly used.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Prepare working concentrations:

    • Dilute the this compound-BSA complex in the desired cell culture medium to achieve the final working concentrations for your experiments.

    • A BSA-only control (vehicle control) should be prepared by adding an equivalent volume of ethanol to the BSA solution.

G cluster_prep This compound-BSA Complex Preparation Stock_Solution Prepare 10 mM this compound in Ethanol Complexation Mix this compound and BSA Solutions Stock_Solution->Complexation BSA_Solution Prepare 10% Fatty Acid-Free BSA in PBS BSA_Solution->Complexation Incubation Incubate at 37°C Complexation->Incubation Working_Solution Dilute in Cell Culture Medium Incubation->Working_Solution

Preparation of this compound-BSA Complex.
Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-BSA complex (and vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in culture medium. Recommended concentrations to test range from 10 µM to 200 µM.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • This compound-BSA complex (and vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Sterile 200 µL pipette tips

  • This compound-BSA complex (and vehicle control) in low-serum medium (e.g., 1% FBS)

  • Microscope with a camera

Protocol:

  • Create a Confluent Monolayer:

    • Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Create the "Wound":

    • Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.

    • Wash the wells twice with PBS to remove detached cells.

  • Treatment:

    • Add low-serum medium containing different concentrations of this compound (e.g., 25, 50 µM) or the vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at different points for each condition and time point.

    • Calculate the percentage of wound closure relative to the initial scratch area.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt and Hippo pathways.

Materials:

  • Cancer cell line of interest

  • This compound-BSA complex (and vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-YAP, anti-TAZ, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • ECL detection reagent

Protocol:

  • Cell Lysis:

    • Treat cells with this compound as described in previous protocols.

    • Lyse the cells with ice-cold RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflow

G cluster_workflow General Experimental Workflow cluster_assays Functional Assays Cell_Culture Seed and Culture Cancer Cells Treatment Supplement with this compound-BSA Complex Cell_Culture->Treatment Assays Perform Functional Assays Treatment->Assays Analysis Data Analysis and Interpretation Assays->Analysis MTT Cell Viability (MTT) Apoptosis Apoptosis (Annexin V/PI) Migration Cell Migration (Wound Healing) Western_Blot Western Blot (Signaling Pathways)

General experimental workflow for studying this compound.

G cluster_pi3k PI3K/Akt Signaling Pathway Heptadecanoic_Acid_PI3K This compound PI3K PI3K Heptadecanoic_Acid_PI3K->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival

Inhibition of the PI3K/Akt pathway by this compound.

G cluster_hippo Hippo Signaling Pathway Heptadecanoic_Acid_Hippo This compound Hippo_Pathway Hippo Pathway Heptadecanoic_Acid_Hippo->Hippo_Pathway YAP_TAZ YAP/TAZ Hippo_Pathway->YAP_TAZ Apoptosis Apoptosis YAP_TAZ->Apoptosis

Modulation of the Hippo pathway by this compound.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in heptadecanoic acid GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of heptadecanoic acid, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a problem in the GC-MS analysis of this compound?

Peak tailing is a chromatographic issue where the peak is not symmetrical, exhibiting a "tail" that extends from the main peak towards the baseline.[1][2] This distortion can lead to inaccurate peak integration and quantification, as well as reduced resolution between adjacent peaks.[1] For polar analytes like this compound, which contains a carboxylic acid group, peak tailing is a common problem due to potential interactions with the GC system.[3][4]

Q2: What are the primary causes of peak tailing for this compound in my GC-MS analysis?

Peak tailing for this compound can stem from several factors, broadly categorized as chemical or physical issues.[1][5]

  • Chemical Causes: These involve interactions between the acidic nature of this compound and active sites within the GC system. Exposed silanol (B1196071) groups in the injector liner, column, or fittings are common culprits.[2][6][7] Incomplete derivatization, leaving free carboxylic acid groups, is a major contributor to this issue.[3][8]

  • Physical Causes: These relate to disruptions in the gas flow path.[1][5] Common physical issues include improper column installation (e.g., incorrect insertion depth, a poor column cut), system leaks, or the presence of dead volumes.[4][7][9][10]

Q3: How can I determine if the peak tailing of my this compound is a chemical or physical problem?

A useful diagnostic step is to observe which peaks in your chromatogram are tailing.[1][5]

  • If all peaks are tailing: The issue is likely physical, such as a problem with column installation or a leak in the system.[1][5]

  • If only polar compound peaks (like this compound) are tailing: The cause is more likely chemical, indicating active sites in the system that are interacting with your analyte.[1][9]

Q4: My this compound peak is tailing. What are the initial troubleshooting steps I should take?

A systematic approach is the most effective way to troubleshoot.[1][11] Start with the most common and easily addressable issues first.

  • Inlet Maintenance: The injection port is a frequent source of problems.[12] Begin by replacing the inlet liner, septum, and any necessary seals.[13] Ensure you are using a deactivated liner suitable for your analysis.[6][11]

  • Column Maintenance: If inlet maintenance doesn't resolve the issue, trim the front end of the column (approximately 10-20 cm) to remove any accumulated non-volatile residues or active sites.[10][12] Ensure the column cut is clean and square.[4][10]

  • Check for Leaks: Perform a leak check on the entire system to ensure all fittings and connections are secure.[11][14]

Q5: Could my sample preparation, specifically derivatization, be the cause of peak tailing for this compound?

Absolutely. Free fatty acids like this compound have low volatility and contain a polar carboxylic acid group, making them prone to peak tailing.[3][8] Derivatization to a more volatile and less polar form, such as a fatty acid methyl ester (FAME), is a critical step for successful GC-MS analysis.[3][15]

  • Incomplete Derivatization: If the derivatization reaction is incomplete, residual free this compound will be present and will likely exhibit significant peak tailing.[3]

  • Reagent Quality: Ensure your derivatization reagents are fresh and have been stored correctly, as their efficacy can degrade over time.[3]

Q6: Which GC column is most suitable for the analysis of this compound methyl ester (C17:0 FAME)?

The choice of GC column is crucial for achieving good separation and peak shape. For FAME analysis, polar stationary phases are generally recommended.[16][17]

  • High-Polarity Columns: Columns with cyanopropyl-based stationary phases (e.g., HP-88, CP-Sil 88) are excellent for separating FAMEs, including cis/trans isomers.[15][16]

  • Mid- to High-Polarity Columns: Wax-type columns (e.g., DB-WAX, HP-INNOWax) are also widely used and provide good separation for a range of fatty acids.[15]

For GC-MS applications, selecting a column with low bleed characteristics is important to minimize background noise and ensure accurate mass spectral data.[18]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) using BF₃-Methanol

This protocol describes the acid-catalyzed esterification of this compound to its fatty acid methyl ester (FAME) using boron trifluoride-methanol.

Materials and Reagents:

  • This compound standard or sample extract

  • Boron Trifluoride-Methanol solution (12-14% w/w)[19]

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Glass tubes with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: To a dried sample containing this compound in a glass tube, add 1 mL of 12-14% BF₃-methanol reagent.[19]

  • Reaction: Tightly cap the tube and heat at 60°C for 10-15 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the tube vigorously for 1 minute and then centrifuge at a low speed to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Data Presentation

Table 1: Troubleshooting GC-MS Parameters for this compound Peak Tailing

ParameterPotential Issue Causing TailingRecommended ActionExpected Outcome
Injector Temperature Too low, causing incomplete vaporization; too high, causing degradation.[6]Optimize temperature (e.g., start at 250°C and adjust in 10°C increments).Improved peak shape and response.
Injection Volume Column overload.[1][4]Decrease injection volume by 50%.Improved peak symmetry.
Injection Speed Slow injection causing band broadening.[6]Use a fast injection or an autosampler.Sharper, more symmetrical peaks.
Split Ratio Too low, leading to column overload.[4]Increase the split ratio (e.g., from 20:1 to 50:1).Sharper peaks, reduced tailing.
Carrier Gas Flow Rate Too low, leading to band broadening.[6]Optimize the linear velocity for your carrier gas and column dimensions.Improved peak shape and resolution.
Oven Temperature Program Initial temperature too high, causing poor focusing.[9]Set the initial oven temperature below the boiling point of the solvent.[9]Sharper peaks for early eluting compounds.

Mandatory Visualizations

G start Peak Tailing Observed for This compound check_peaks Are ALL peaks tailing? start->check_peaks physical_issue Likely Physical Issue check_peaks->physical_issue Yes chemical_issue Likely Chemical Issue check_peaks->chemical_issue No, only polar peaks inlet_maintenance Perform Inlet Maintenance (replace liner, septum, seal) physical_issue->inlet_maintenance check_installation Check Column Installation (depth, cut, fittings) check_leaks Perform System Leak Check check_installation->check_leaks end_good Peak Shape Improved check_leaks->end_good end_bad Issue Persists: Consult Instrument Specialist check_leaks->end_bad inlet_maintenance->check_installation check_derivatization Verify Derivatization (complete reaction, fresh reagents) chemical_issue->check_derivatization column_maintenance Column Maintenance (trim column inlet) check_derivatization->column_maintenance use_deactivated_liner Use a Deactivated Inlet Liner column_maintenance->use_deactivated_liner use_deactivated_liner->end_good use_deactivated_liner->end_bad

Caption: A stepwise guide to troubleshooting peak tailing.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction start Dried Sample Containing This compound add_bf3 Add 1 mL of 12-14% BF3-Methanol start->add_bf3 heat Heat at 60°C for 10-15 min add_bf3->heat add_solvents Add 1 mL Hexane & 1 mL Saturated NaCl heat->add_solvents vortex Vortex Vigorously add_solvents->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_hexane Collect Upper Hexane Layer centrifuge->collect_hexane dry_hexane Dry with Anhydrous Na2SO4 collect_hexane->dry_hexane end Ready for GC-MS Injection dry_hexane->end

Caption: Experimental workflow for FAME synthesis.

References

Technical Support Center: Optimizing C17:0 FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of heptadecanoic acid methyl ester (C17:0 FAME). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during gas chromatography (GC) analysis of C17:0 FAME.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

IssueSymptomPotential CausesRecommended Solutions
Poor Peak Shape Tailing or fronting peaks in the chromatogram.Tailing: Active sites in the injector or column, contamination, improper column installation.[1][2] Fronting: Column overload.[2]For Tailing: - Use a deactivated inlet liner.[1][2] - Condition or trim the column.[2] - Check for leaks and ensure proper column installation.[1][2] For Fronting: - Reduce injection volume or dilute the sample.[2][3] - Increase the split ratio.[2]
Low Signal Intensity Weak or no peak detected for C17:0 FAME.High split ratio, injector discrimination, leaks, or analyte degradation.[3]- Use splitless injection for trace analysis.[3][4] - If using split injection, decrease the split ratio.[3] - Optimize injector temperature to ensure complete vaporization without degradation.[3] - Perform a leak check of the system.[2]
Irreproducible Peak Areas Variation in peak areas across multiple injections of the same sample.Inconsistent injection volume, leaking septum, or fluctuating injector conditions.[3]- Inspect the autosampler syringe for bubbles and proper function.[3] - Replace the septum regularly.[3] - Ensure stable injector temperature and carrier gas flow rate.[3]
Ghost Peaks/Carryover Peaks appearing in blank runs or between sample injections.Contamination in the injector (liner, septum) or column from previous injections.[3][5]- Regularly replace the injector liner and septum.[3][5] - Use a liner with deactivated glass wool to trap non-volatile residues.[3][4][5] - Bake out the column to remove contaminants.[5] - Perform solvent blank injections to clean the system.[5]
Poor Resolution Overlapping peaks, especially with other fatty acid methyl esters.Suboptimal GC column, incorrect oven temperature program, or inappropriate carrier gas flow rate.[1]- Use a highly polar capillary column (e.g., cyanopropyl or polyethylene (B3416737) glycol phases) for better separation.[6] - Optimize the oven temperature ramp rate.[1] - Adjust the carrier gas flow rate to its optimal linear velocity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization to FAME necessary for C17:0 analysis?

A1: Free fatty acids like this compound are polar and not very volatile, making them unsuitable for direct analysis by gas chromatography. Derivatization to their corresponding fatty acid methyl esters (FAMEs) increases their volatility and thermal stability, leading to better chromatographic separation and peak shape.[1][7]

Q2: What is the optimal injector temperature for C17:0 FAME analysis?

A2: A good starting point for the injector temperature is 250 °C.[1][2] However, the optimal temperature should be high enough for complete and rapid vaporization of the analyte without causing thermal degradation. It is recommended to empirically determine the ideal temperature by injecting a C17:0 FAME standard at various temperatures and observing the peak area and shape.[2][3][8]

Q3: Should I use split or splitless injection for my C17:0 FAME samples?

A3: The choice between split and splitless injection depends on the concentration of your sample.[4][8]

  • Split Injection: Use for concentrated samples to avoid overloading the column. A typical split ratio is 50:1 or 30:1.[2]

  • Splitless Injection: Recommended for trace analysis to ensure the maximum amount of sample reaches the column, thereby improving sensitivity.[3][4]

Q4: How can I prevent contamination in my C17:0 FAME analysis?

A4: Contamination can arise from various sources including the sample preparation process, injection port, and carrier gas. To minimize contamination, it is crucial to use high-purity solvents, regularly replace the septum and inlet liner, and use a liner with deactivated glass wool to trap non-volatile residues.[1][3][5] Running solvent blanks between samples can also help identify and reduce carryover.[5]

Q5: What type of GC column is best for separating C17:0 FAME?

A5: For resolving FAMEs, highly polar capillary columns are recommended.[6] Stationary phases such as biscyanopropyl polysiloxane (e.g., HP-88, SP-2560) or polyethylene glycol (PEG) (e.g., DB-WAX, FAMEWAX) provide excellent separation based on carbon chain length and degree of unsaturation.[6]

Experimental Protocols

Protocol 1: General GC-FID Method for C17:0 FAME Analysis

This protocol provides a starting point for the analysis of C17:0 FAME. Optimization may be required based on your specific instrument and sample matrix.

ParameterSetting
GC Column Highly polar (e.g., cyanopropyl phase), 100 m x 0.25 mm ID, 0.2 µm film thickness[1]
Carrier Gas Helium or Hydrogen[1]
Inlet Temperature 250 °C[1][2]
Injection Mode Split (50:1) or Splitless (for trace analysis)[2][3]
Injection Volume 1 µL[2]
Oven Program Initial: 100 °C, hold 2 min; Ramp: 3 °C/min to 240 °C, hold 15 min
Detector (FID) 280 °C[2]
Makeup Gas (N2) 25 mL/min
Protocol 2: Systematic Approach to Optimizing Injector Temperature

This protocol helps in determining the optimal injector temperature for your C17:0 FAME analysis to ensure efficient vaporization without causing thermal degradation.

  • Initial Setup: Set the initial injector temperature to a conservative value, for example, 220°C. Use a standard solution of C17:0 FAME at a known concentration.

  • Temperature Incrementation:

    • Inject the standard solution and record the chromatogram.

    • Increase the injector temperature by 10-20°C increments (e.g., 240°C, 260°C, 280°C).

    • Allow the system to stabilize at each new temperature before injecting the standard again.[3]

  • Data Analysis: For each temperature setting, evaluate the peak area and peak shape of the C17:0 FAME peak.

  • Optimization: The optimal injector temperature is the one that provides the largest, most symmetrical peak without showing signs of degradation (e.g., peak tailing or the appearance of degradation products).[8]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_resolution Resolution Start Chromatographic Problem Observed (e.g., Poor Peak Shape, Low Signal) CheckInjection Review Injection Parameters (Temp, Mode, Volume) Start->CheckInjection Is the signal low or irreproducible? CheckSystem Inspect GC System (Liner, Septum, Column Installation) Start->CheckSystem Is there peak tailing or carryover? CheckDeriv Verify Derivatization Efficiency Start->CheckDeriv Are all peaks broad or tailing? OptimizeTemp Optimize Injector Temperature CheckInjection->OptimizeTemp ChangeMode Switch to Splitless/Adjust Split Ratio CheckInjection->ChangeMode Maintenance Perform Maintenance (Replace Liner/Septum, Trim Column) CheckSystem->Maintenance Resolved Problem Resolved OptimizeTemp->Resolved ChangeMode->Resolved Maintenance->Resolved CheckDeriv->Resolved

References

Technical Support Center: Odd-Chain Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for odd-chain fatty acid (OCFA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in OCFA quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common odd-chain fatty acids quantified in biological samples?

A1: The most frequently analyzed OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][2] These saturated fatty acids are often used as biomarkers for dietary intake, particularly of dairy and ruminant fats.[3][4] While other OCFAs exist, C15:0 and C17:0 are the primary focus of many metabolic, nutritional, and clinical studies.[1]

Q2: Why is derivatization necessary for GC-MS analysis of fatty acids?

A2: Derivatization is a critical step for gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids. The process converts the polar carboxylic acid group into a more volatile and less polar ester, typically a fatty acid methyl ester (FAME).[5] This chemical modification is essential to improve chromatographic separation and achieve the thermal stability required for accurate analysis in the GC system.[6][7]

Q3: What are "matrix effects" and how do they interfere with OCFA quantification?

A3: Matrix effects occur when components of a biological sample (e.g., salts, proteins, other lipids) interfere with the ionization of the target analyte (the OCFA) in the mass spectrometer.[6][8] This interference can either suppress or enhance the signal, leading to inaccurate quantification.[9] The complexity of biological matrices makes it a significant challenge, often requiring careful sample preparation, the use of appropriate internal standards, and method validation to mitigate its impact.[9]

Q4: Can OCFAs be synthesized by the body?

A4: While dietary sources like dairy are significant, there is evidence for the endogenous metabolism of OCFAs.[1] One potential pathway is α-oxidation, which involves the removal of a single carbon atom from a fatty acid.[1][2] The gut microbiome also plays a role in producing propionyl-CoA, a precursor for OCFA synthesis.[10][11] The potential for endogenous synthesis is an important consideration when using OCFAs as biomarkers for dietary intake.[12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during OCFA quantification.

Issue 1: Unexpected Peaks & High Background Noise

Q: My chromatogram shows numerous unknown peaks and a high background signal, even in my blanks. What is the likely cause?

A: This is a classic sign of contamination. Contaminants can be introduced at multiple stages of the analytical workflow.[13] The most common sources are summarized in the table below.

Table 1: Common Sources of Contamination in Fatty Acid Analysis
Contamination SourceCommon InterferentsMitigation Strategy
Solvents & Reagents Trace fatty acids (esp. Palmitate C16:0, Stearate C18:0), PhthalatesUse high-purity solvents; test new batches by running a solvent blank. Prepare fresh solutions regularly.[13][14]
Glassware & Plasticware Residual lipids from previous use, Phthalates leached from plastics (e.g., pipette tips, tubes)Use scrupulously clean glassware; minimize use of plasticware or use phthalate-free plastics.[13][15]
Laboratory Environment Dust, skin flakes, fingerprintsMaintain a clean workspace; wear appropriate gloves and handle samples carefully.[13]
GC-MS System Septa bleed, O-rings, contaminated injector liner or columnRegularly replace the injector septum and liner; bake out the column to remove contaminants.[13]
Troubleshooting Workflow: Identifying Contamination

The following workflow can help you systematically identify the source of contamination.

G start Problem: Unexpected Peaks or High Background blank_analysis Step 1: Analyze a Solvent Blank (Inject pure solvent) start->blank_analysis check_solvent Is the blank contaminated? blank_analysis->check_solvent method_blank Step 2: Run a Method Blank (Full procedure, no sample) check_solvent->method_blank No outcome_solvent Source is the solvent. Use a new, high-purity batch. check_solvent->outcome_solvent Yes check_method Is the method blank contaminated? method_blank->check_method check_system Step 3: Check GC-MS System (Injector, Septum, Column) check_method->check_system No outcome_reagents Source is in sample prep. Test individual reagents, water, and plastic/glassware. check_method->outcome_reagents Yes outcome_system Source is the instrument. Clean/replace injector liner, septum, and bake out column. check_system->outcome_system Contamination Found outcome_clean System is clean. Issue may be with sample matrix or co-elution. check_system->outcome_clean No Contamination Found

Caption: Troubleshooting workflow for identifying contamination sources.

Issue 2: Poor Peak Shape and Inaccurate Quantification

Q: My OCFA peaks are broad, tailing, or co-eluting with other peaks, leading to poor reproducibility. How can I fix this?

A: This issue often points to problems with chromatography or isobaric interference. OCFAs can be challenging to separate from structurally similar fatty acids, such as branched-chain or monoenoic fatty acids.[12][16]

Strategies for Improvement:
  • Optimize Chromatography:

    • Column Choice: The type of GC column is critical. Highly polar columns (e.g., CP-Sil 88) can sometimes cause co-elution of OCFAs with other fatty acids. A less polar column may provide better separation for your specific analytes.[16]

    • Temperature Gradient: Adjust the oven temperature program. A slower ramp rate can improve the resolution between closely eluting peaks.

    • Injector Maintenance: An active or dirty injector liner can cause peak tailing. Clean or replace the liner.[13]

  • Address Isobaric Interference:

    • Definition: Isobaric interference occurs when two different compounds have the same nominal mass, making them difficult to distinguish with a low-resolution mass spectrometer. For example, some lipid modifications can create species that are isomeric with common lipids, confounding analysis.[8]

    • High-Resolution MS: Using a high-resolution mass spectrometer (e.g., Orbitrap, TOF) can often resolve isobaric interferences by distinguishing between the exact masses of the compounds.[14][17]

    • Tandem MS (MS/MS): By selecting a specific precursor ion and fragmenting it, you can generate a unique fragmentation pattern for your OCFA of interest, increasing specificity and reducing interference from other compounds.[18]

Experimental Protocols

Protocol 1: General Workflow for OCFA Analysis by GC-MS

This protocol outlines the key steps for the analysis of total fatty acids (including OCFAs) from a biological sample.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Sample Homogenization (e.g., Plasma, Tissue) is 2. Add Internal Standard (e.g., Deuterated C17:0) sample->is extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) is->extraction derivatization 4. Derivatization to FAMEs (e.g., with BF3 in Methanol) extraction->derivatization gcms 5. GC-MS Analysis derivatization->gcms separation Separation on GC column gcms->separation detection Detection by MS (Scan or SIM mode) separation->detection integration 6. Peak Integration detection->integration quant 7. Quantification (vs. Internal Standard) integration->quant p1 p1->extraction Contamination from solvents/plasticware p2 p2->derivatization Incomplete derivatization, side reactions p3 p3->separation Co-elution of isomers, matrix effects

Caption: General experimental workflow for OCFA analysis highlighting interference points.

Detailed Steps:
  • Sample Collection & Homogenization: Collect biological samples (e.g., plasma, tissue homogenate). Ensure proper storage at -80°C to prevent lipid degradation.

  • Internal Standard Spiking: Before extraction, add a known amount of a stable isotope-labeled internal standard (e.g., d3-C17:0). This is crucial for accurate quantification as it accounts for sample loss during preparation and matrix effects.[5][7]

  • Lipid Extraction: Perform a total lipid extraction using a standard method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol mixture.[19]

  • Saponification & Derivatization:

    • Saponify the lipid extract (using KOH or NaOH in methanol) to release fatty acids from their glycerol (B35011) backbone.

    • Methylate the free fatty acids to form FAMEs. A common reagent is boron trifluoride (BF₃) in methanol.[19]

    • After the reaction, extract the FAMEs into a nonpolar solvent like hexane.

  • GC-MS Analysis:

    • Inject the FAME extract into the GC-MS.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms or similar) to separate the FAMEs based on their volatility and polarity.[16] An oven temperature gradient is programmed to elute the FAMEs over time.

    • Mass Spectrometry: As FAMEs elute from the column, they are ionized (typically by electron impact) and detected by the mass spectrometer. Data can be acquired in full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity towards target OCFAs.[7][20]

  • Data Analysis:

    • Identify the peaks for your target OCFAs (e.g., C15:0, C17:0) and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas.

    • Calculate the concentration of each OCFA by comparing its peak area to the peak area of the internal standard.

References

Improving recovery of heptadecanoic acid during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of heptadecanoic acid (C17:0) during lipid extraction experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal for this compound Incomplete Extraction: The chosen solvent system may not be optimal for extracting odd-chain fatty acids from the specific sample matrix. The sample-to-solvent ratio might be too low, especially for high-fat samples.[1][2]- Ensure the use of a well-established protocol like the Folch or Bligh-Dyer method, which employs a chloroform-methanol mixture to effectively extract a broad range of lipids. - For samples with high lipid content (>2%), the Folch method with its larger solvent volume is often more effective than the Bligh-Dyer method.[1][2][3] - Consider direct transesterification methods, which can sometimes yield higher recovery of total fatty acids compared to traditional extraction followed by methylation.[4]
Incomplete Cell Lysis: For cellular or tissue samples, the cell walls or membranes may not be sufficiently disrupted to release the lipids.- Incorporate a homogenization step for solid tissues.[5] - For microorganisms with tough cell walls, consider physical disruption methods like sonication or bead beating prior to solvent extraction.
Degradation of this compound: Although a saturated fatty acid, prolonged exposure to harsh conditions (e.g., high heat, strong acids/bases) can lead to degradation.- Avoid excessively high temperatures during solvent evaporation and derivatization. - Use fresh, high-purity solvents to minimize contaminants that could promote degradation.
Poor Peak Shape in Chromatography (GC/LC) Incomplete Derivatization: For gas chromatography (GC) analysis, the carboxyl group of this compound must be derivatized (e.g., to a methyl ester - FAME) to increase volatility. Incomplete reaction leads to tailing peaks.- Ensure the derivatization reagent (e.g., BF3-methanol, methanolic HCl) is fresh and the reaction is carried out for the recommended time and at the optimal temperature.[6] - Ensure the sample is anhydrous before adding the derivatization reagent.
Column Contamination or Degradation: Buildup of non-volatile residues on the analytical column can lead to poor peak shape.- Implement a regular column maintenance schedule, including baking the column at high temperatures (for GC). - Use a guard column to protect the analytical column from contaminants.
High Variability in Replicate Samples Inconsistent Sample Homogenization: If the sample is not homogenous, different aliquots will have varying lipid content.- Ensure thorough homogenization of the entire sample before taking aliquots for extraction.
Phase Separation Issues: In liquid-liquid extractions like Folch and Bligh-Dyer, incomplete or inconsistent phase separation can lead to variable recovery of the lipid-containing organic phase.- After adding water or a salt solution to induce phase separation, ensure thorough mixing followed by adequate centrifugation to achieve a sharp interface between the aqueous and organic layers.[5]
Use of Internal Standard: Lack of or improper use of an internal standard.- Add a known amount of an appropriate internal standard, such as deuterated this compound (C17:0-d3) or another odd-chain fatty acid not present in the sample (e.g., pentadecanoic acid, C15:0), at the very beginning of the extraction process to account for losses during sample preparation.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is best for recovering this compound?

The "best" method can depend on your sample matrix and the lipid content. The Folch and Bligh-Dyer methods are widely used and effective for a broad range of lipids, including saturated fatty acids like this compound.[2][5] For samples with a high lipid content (>2%), the Folch method generally provides better recovery due to its higher solvent-to-sample ratio.[1][2][3] Direct transesterification methods, which combine extraction and derivatization into a single step, have also been shown to yield high recovery of total fatty acids and can be faster.[4][6]

Q2: Why is the recovery of this compound sometimes lower than other fatty acids?

While this compound is a stable saturated fatty acid, its recovery can be influenced by its physical and chemical properties within the biological matrix. Being an odd-chain fatty acid, it is typically present at lower concentrations than even-chain fatty acids, making its accurate quantification more challenging. Furthermore, its extraction efficiency is subject to the same factors as other fatty acids, including the choice of solvent, sample-to-solvent ratio, and the thoroughness of the extraction procedure.

Q3: Is derivatization necessary for this compound analysis?

If you are analyzing this compound by Gas Chromatography (GC), derivatization is essential. The most common derivatization is the conversion of the fatty acid to its fatty acid methyl ester (FAME). This process increases the volatility of the molecule, which is necessary for it to travel through the GC column. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary but can be used to improve ionization efficiency and sensitivity.

Q4: How can I improve the accuracy of my this compound quantification?

The use of an appropriate internal standard is crucial for accurate quantification. An ideal internal standard for this compound would be a stable isotope-labeled version, such as this compound-d3.[9] If this is not available, another odd-chain fatty acid that is not naturally present in your sample, such as pentadecanoic acid (C15:0) or nonadecanoic acid (C19:0), can be used.[6][8] The internal standard should be added to the sample at the very beginning of the extraction procedure to account for any losses during sample processing.[7]

Q5: What are the key differences between the Folch and Bligh & Dyer methods?

The primary differences lie in the solvent-to-sample ratio and the ratio of chloroform (B151607), methanol, and water used. The Folch method uses a much larger volume of solvent (20:1 solvent to sample) compared to the Bligh & Dyer method (approximately 4:1).[2] The final chloroform:methanol:water ratios for phase separation also differ.[2] Due to the larger solvent volume, the Folch method is often more effective for samples with high lipid content.[1][3]

Quantitative Data on Lipid Extraction Efficiency

While specific recovery data for this compound is not extensively documented across a wide range of methods and matrices in the reviewed literature, the following table summarizes the general efficiency of common lipid extraction methods for total lipids or fatty acids. The recovery of this compound is expected to be similar to that of other saturated fatty acids within these total lipid extracts.

Extraction MethodSample MatrixAnalyteMean Recovery (%)Reference(s)
FolchMarine Tissue (>2% lipid)Total Lipids>95% (Significantly higher than Bligh & Dyer)[1][2][3]
FolchHuman LDLTotal LipidsHigh (among the most suitable for lipidomics)[10]
Bligh & DyerMarine Tissue (<2% lipid)Total Lipids~95% (Comparable to Folch)[1][2][3]
Direct Extraction/MethylationMarine TissuesTotal Fatty AcidsHigher than traditional Folch followed by methylation[4]
Accelerated Solvent Extraction (ASE)Plasma & ErythrocytesTotal Fatty AcidsHigh, with good precision and accuracy[11]
Supercritical CO2 ExtractionMicroalgaeTotal Fatty Acids~10% of dry weight (highest among compared methods)[12]

Detailed Experimental Protocols

Folch Method for Lipid Extraction

This protocol is adapted from the original method and is suitable for a variety of biological samples.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Glass homogenizer or vortex mixer

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization:

    • For 1 gram of tissue, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a glass homogenizer and homogenize thoroughly. For liquid samples like plasma, vortex vigorously with the solvent mixture.

  • Agitation:

    • Agitate the homogenate for 15-20 minutes at room temperature. This can be done on a shaker or with periodic vortexing.

  • Washing and Phase Separation:

    • Add 0.2 volumes of the 0.9% NaCl solution to the homogenate (e.g., 4 mL for the 20 mL of solvent).

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.

  • Lipid Recovery:

    • After centrifugation, two distinct layers will be visible: an upper aqueous layer and a lower chloroform layer containing the lipids.

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a clean glass Pasteur pipette, transfer the lower chloroform phase to a new, clean glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the dried lipid extract. Avoid excessive heat to prevent lipid degradation. The sample is now ready for derivatization or reconstitution in an appropriate solvent for analysis.

Bligh & Dyer Method for Lipid Extraction

This protocol is a modification of the Folch method and uses a smaller volume of solvents, making it suitable for samples with low lipid content.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample and Solvent Addition:

    • For 1 mL of a liquid sample (assuming ~80% water), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. This creates a single-phase solution.

  • Homogenization:

    • Vortex the mixture vigorously for 2 minutes.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Lipid Recovery:

    • Three layers may be visible: a top methanol/water layer, a protein disk in the middle, and a bottom chloroform layer containing the lipids.

    • Carefully aspirate and discard the top aqueous layer.

    • Using a clean glass Pasteur pipette, transfer the lower chloroform layer to a new glass tube, being careful to avoid the protein precipitate.

  • Solvent Evaporation:

    • Dry the chloroform extract under a gentle stream of nitrogen gas. The sample is now ready for further analysis.

Visualizations

Experimental_Workflow_Folch sample Sample (e.g., 1g tissue) homogenize Homogenize in 20mL Chloroform:Methanol (2:1) sample->homogenize agitate Agitate 15-20 min homogenize->agitate wash Add 4mL 0.9% NaCl Vortex & Centrifuge agitate->wash separate Separate Phases wash->separate collect Collect Lower Chloroform Phase separate->collect dry Evaporate Solvent (Nitrogen Stream) collect->dry final_product Dried Lipid Extract dry->final_product Experimental_Workflow_Bligh_Dyer sample Sample (e.g., 1mL plasma) add_solvents1 Add 3.75mL Chloroform:Methanol (1:2) Vortex sample->add_solvents1 add_chloroform Add 1.25mL Chloroform Vortex add_solvents1->add_chloroform add_water Add 1.25mL Water Vortex & Centrifuge add_chloroform->add_water separate Separate Phases add_water->separate collect Collect Lower Chloroform Phase separate->collect dry Evaporate Solvent (Nitrogen Stream) collect->dry final_product Dried Lipid Extract dry->final_product

References

Technical Support Center: Analysis of Heptadecanoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of heptadecanoic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Poor reproducibility and inaccurate quantification are primary indicators of uncompensated matrix effects.[1] Matrix effects, which can cause ion suppression or enhancement, occur when co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3][4][5][6][7]

Q1: My peak areas for this compound are inconsistent across replicates of the same sample. What could be the cause?

A1: Inconsistent peak areas are often a direct result of variable matrix effects between injections. This variability can stem from slight differences in the composition of individual sample matrices. Components like phospholipids (B1166683) are notorious for causing such effects in biological samples.[8] To mitigate this, ensure your sample preparation is robust and consistent. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[2][3][9][10]

Q2: I am observing significant ion suppression for this compound. How can I identify the source and minimize it?

A2: Ion suppression can be identified using a post-column infusion experiment, which helps to pinpoint the retention time regions where suppression occurs.[11] The primary strategies to minimize ion suppression fall into three categories:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis.[1] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are effective.[12] For fatty acids, LLE is a common and effective method.[1]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC) which separates lipids by class.[13]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11] However, this approach is only feasible if the concentration of this compound remains above the method's limit of quantification (LOQ).[2][11]

Issue 2: Choosing the Right Calibration Strategy

The choice of calibration method is critical for obtaining accurate quantitative results, especially in the presence of matrix effects.

Q3: What is the most effective calibration method to compensate for matrix effects when analyzing this compound?

A3: The most robust approach is the use of a stable isotope-labeled internal standard (SIL-IS) combined with matrix-matched calibration.[1] A SIL-IS, such as d3-heptadecanoic acid, is chemically identical to the analyte and will experience the same matrix effects, allowing for accurate correction.[9][14][15] Matrix-matched calibrators, prepared in a blank matrix similar to the samples, help to mimic the analytical conditions and further account for matrix-induced signal changes.[1]

Q4: When is it appropriate to use an external standard calibration?

A4: An external standard calibration, where standards are prepared in a clean solvent, is generally not recommended for complex biological matrices due to its inability to compensate for matrix effects and potential extraction losses.[1] This can lead to significant inaccuracies in quantification.[1] This method may be suitable for very clean samples where matrix effects have been demonstrated to be negligible.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound and the assessment of matrix effects.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol describes a common method for extracting fatty acids from a plasma matrix.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 10 µL of a stable isotope-labeled internal standard working solution (e.g., d3-heptadecanoic acid in methanol).

    • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Extraction:

    • Vortex the mixture for 30 seconds.

    • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Sample Collection:

    • Carefully transfer the upper organic layer (containing the fatty acids) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 methanol:water).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using the LLE protocol. After evaporation, reconstitute the extract with the standard solution from Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound standard at the same concentration as Set A before performing the LLE protocol.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Data Presentation

The following table summarizes a comparison of different calibration strategies for the quantification of this compound in the presence of a known matrix effect (ion suppression of approximately 30%).

Calibration StrategyDescriptionProsCons
External Standard Standards are prepared in a clean solvent.Simple and fast to prepare.Does not compensate for matrix effects or extraction losses; prone to inaccuracy.[1]
Internal Standard (in solvent) Uses an internal standard with solvent-based calibrators.Compensates for injection volume variability.Does not fully compensate for matrix-induced ion suppression/enhancement.
Matrix-Matched Standards are prepared in a blank matrix.Compensates for matrix effects.Requires a reliable source of analyte-free matrix; can be time-consuming.[1]
Matrix-Matched with SIL-IS Combines matrix-matched standards with a stable isotope-labeled internal standard.The most robust approach, providing the highest accuracy and precision.[1]Most complex and time-consuming to prepare.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add SIL-IS (d3-Heptadecanoic Acid) start->add_is ppt Protein Precipitation (Methanol) add_is->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Poor Reproducibility or Inaccurate Quantification cause1 Matrix Effects issue->cause1 cause2 Inadequate Sample Prep issue->cause2 cause3 Improper Calibration issue->cause3 sol1 Use SIL-IS cause1->sol1 sol4 Optimize Chromatography cause1->sol4 sol2 Optimize Sample Prep (LLE, SPE) cause2->sol2 cause3->sol1 sol3 Matrix-Matched Calibration cause3->sol3

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Heptadecanoic Acid as an Internal Standard in Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered when using heptadecanoic acid (C17:0) as an internal standard for quantitative analysis in plasma samples.

Frequently Asked Questions (FAQs)

Q1: I am detecting this compound (C17:0) in my blank plasma samples. Is this expected?

A1: Yes, the detection of endogenous levels of this compound in blank plasma is a known phenomenon and a significant challenge when using it as an internal standard. Historically, odd-chain saturated fatty acids like C17:0 were considered to be of little physiological significance and present in negligible amounts in humans.[1][2] However, it is now understood that C17:0 is naturally present in human plasma, with concentrations typically less than 0.5% of the total plasma fatty acid concentration.[1]

The presence of endogenous C17:0 can arise from two main sources:

  • Dietary Intake: Consumption of dairy products and ruminant fats is a primary source of C17:0.[2][3][4][5]

  • Endogenous Metabolism: There is evidence to suggest that humans can synthesize odd-chain fatty acids, potentially through α-oxidation or from gut-derived propionic acid.[1][2][3][4] In human plasma, the ratio of C15:0 to C17:0 is approximately 1:2, which differs from the roughly 2:1 ratio found in dairy fat, suggesting an endogenous production pathway.[1][3]

The presence of endogenous C17:0 can lead to an overestimation of the internal standard concentration, which in turn can cause an underestimation of the analyte concentration. Therefore, it is crucial to assess the baseline levels of C17:0 in the matrix batch being used for the assay.

Q2: What are matrix effects, and how do they affect my analysis when using C17:0?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[6][7] In complex biological matrices like plasma, components such as phospholipids, salts, and other lipids can suppress or enhance the signal of the analyte and the internal standard.[6][7] This can lead to inaccurate and unreliable quantification.[6]

While this compound is used to compensate for these effects due to its chemical similarity to other fatty acids, its effectiveness can be limited.[8] The endogenous presence of C17:0 can further complicate the assessment of true matrix effects. Lipemic (high lipid) plasma, in particular, can pose a significant challenge due to the high concentration of interfering lipids, potentially leading to issues like clogged columns and altered analyte recovery.[9]

Q3: What are the best practices for preparing and storing a this compound (C17:0) stock solution?

A3: Proper preparation and storage of your C17:0 internal standard solution are critical for accurate and reproducible results.

  • Solubility: this compound is a crystalline solid that is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[10] It is sparingly soluble in aqueous buffers.[10] For aqueous solutions, it is recommended to first dissolve the fatty acid in DMF and then dilute it with the aqueous buffer.[10]

  • Stock Solution Preparation: A stock solution can be made by dissolving the crystalline C17:0 in a suitable organic solvent. It is good practice to purge the solvent with an inert gas to prevent oxidation.[10]

  • Storage and Stability: this compound should be stored at -20°C.[10] When stored correctly as a crystalline solid, it is stable for at least four years.[10] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[10]

Q4: When should I consider using a stable isotope-labeled (SIL) internal standard instead of this compound?

A4: While odd-chain fatty acids like C17:0 are cost-effective, stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry-based assays.[8] You should strongly consider using a SIL-IS under the following circumstances:

  • High Accuracy and Precision Required: SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same extraction recovery and matrix effects.[11][12] This provides the most accurate correction for analytical variability.

  • Low Analyte Concentrations: When analyzing analytes at very low concentrations, the contribution from endogenous C17:0 can introduce significant bias.

  • Variable Matrix Effects: In studies with patient samples where matrix composition can vary significantly between individuals, a SIL-IS is essential to correct for inter-individual differences in recovery and matrix effects.[13]

  • Regulatory Submissions: For regulated bioanalysis, regulatory agencies often prefer or require the use of stable isotope-labeled internal standards.

The primary disadvantage of SIL internal standards is their higher cost compared to unlabeled odd-chain fatty acids.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of analytes.

This is a common problem that can often be traced back to uncompensated matrix effects or issues with the internal standard.

Potential Cause Troubleshooting Steps
Endogenous this compound 1. Analyze multiple lots of blank plasma to determine the baseline concentration of C17:0. 2. If endogenous levels are significant and variable, consider subtracting the baseline concentration or switching to a different internal standard (e.g., a non-naturally occurring odd-chain fatty acid or a stable isotope-labeled standard).[11]
Matrix Effects 1. Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. Consider more rigorous extraction methods like solid-phase extraction (SPE) over liquid-liquid extraction (LLE).[7] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples (e.g., analyte-free plasma). This helps to ensure that the standards and samples experience the same matrix effects.[6] 3. Sample Dilution: Diluting the plasma sample can be a simple way to reduce the concentration of interfering matrix components.[7]
Inconsistent Extraction Recovery 1. Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during all subsequent steps.[14] 2. Optimize the extraction solvent and conditions to ensure consistent recovery of both the analytes and the internal standard.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Dole Method

This protocol is a general guideline for extracting total lipids from plasma.

  • To a 250 µL aliquot of plasma in a glass tube with a PTFE-lined screw cap, add 10 µL of the this compound internal standard solution.[15]

  • Add 2.5 mL of an extraction solvent mixture of isopropanol:heptane (B126788):1M hydrochloric acid (40:10:1, v/v/v).[15] To protect lipids from oxidation, 0.05 mg/mL of butylated hydroxytoluene (BHT) can be added to the solvent.[15]

  • Vortex the tubes vigorously for 40 minutes and then let them incubate at room temperature for 10 minutes.[15]

  • Add 4.0 mL of heptane and 2.0 mL of water.[15]

  • Vortex thoroughly for 5 minutes.[15]

  • Centrifuge the tubes at 1000 x g for 10 minutes at 4°C to separate the phases.[15]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography (GC), fatty acids are typically derivatized to their more volatile methyl esters.

  • To the dried lipid extract, add 2 mL of 2% methanolic potassium hydroxide (B78521) (KOH).[16]

  • Heat the sample at 100°C for 5 minutes to saponify the lipids.[8]

  • After cooling, add 2 mL of 14% boron trifluoride (BF₃) in methanol.[8][16]

  • Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids.[8]

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride (NaCl) solution.[8]

  • Vortex and then centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[8][16]

Visualizations

Challenges_of_C17_Internal_Standard cluster_problem Primary Problem cluster_causes Root Causes cluster_contributors Contributing Factors Inaccurate Quantification Inaccurate Quantification Endogenous C17:0 Natural Occurrence of C17:0 Inaccurate Quantification->Endogenous C17:0 Matrix Effects Plasma Matrix Effects Inaccurate Quantification->Matrix Effects Sample Prep Variability Sample Preparation Variability Inaccurate Quantification->Sample Prep Variability Diet Dietary Intake (e.g., Dairy) Endogenous C17:0->Diet Metabolism Endogenous Metabolism Endogenous C17:0->Metabolism Interferences Interfering Substances (e.g., Phospholipids) Matrix Effects->Interferences Ionization Ion Suppression/Enhancement Matrix Effects->Ionization Extraction Inconsistent Extraction Sample Prep Variability->Extraction Derivatization Variable Derivatization Sample Prep Variability->Derivatization

Caption: Logical relationship of challenges using C17:0 as an internal standard.

Experimental_Workflow_Fatty_Acid_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample Collection B Spike with C17:0 Internal Standard A->B C Lipid Extraction (e.g., LLE or SPE) B->C D Solvent Evaporation C->D E Derivatization to FAMEs D->E F GC-MS Analysis E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification vs. Calibration Curve H->I

Caption: General experimental workflow for fatty acid analysis using an internal standard.

References

Enhancing sensitivity for low levels of heptadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of heptadecanoic acid (C17:0). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of their measurements for low levels of this important odd-chain saturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low levels of this compound?

A1: The gold-standard techniques for the sensitive and specific quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] Both methods offer high sensitivity and the ability to differentiate this compound from other fatty acids.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is highly recommended for GC-MS analysis and can be beneficial for LC-MS/MS. For GC-MS, derivatization increases the volatility and thermal stability of this compound, leading to improved peak shape and sensitivity.[3][4] Common methods include esterification to form fatty acid methyl esters (FAMEs) or silylation.[4][5] For LC-MS/MS, while direct analysis is possible, derivatization can enhance ionization efficiency, leading to lower detection limits.[6]

Q3: How can I effectively extract this compound from complex biological samples like plasma or tissues?

A3: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two effective methods. LLE methods, such as the Folch or Bligh & Dyer procedures, are robust for total lipid extraction.[7] SPE offers the advantage of cleaner extracts and the ability to fractionate lipid classes, which can reduce matrix effects and improve sensitivity.[8][9][10] Aminopropyl or C18 bonded silica (B1680970) are common SPE sorbents for fatty acid isolation.[8][11]

Q4: What are typical causes of low recovery for this compound during sample preparation?

A4: Low recovery of this compound is often due to its hydrophobic nature. Common causes include:

  • Incomplete extraction: The chosen solvent system may not be optimal for this long-chain fatty acid.

  • Adsorption to surfaces: this compound can adsorb to plasticware and glassware. Using low-adsorption labware or silanized glassware can mitigate this.[7]

  • Analyte degradation: Although generally stable, exposure to high temperatures or harsh chemical conditions should be minimized.[7]

  • Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to lower signal intensity.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis

Question: I am observing significant peak tailing for my this compound standard in my GC-MS analysis. What could be the cause and how can I fix it?

Answer:

Poor peak shape for fatty acids in GC-MS is a common issue, often stemming from the polar nature of the carboxylic acid group interacting with the GC system.

Possible Causes and Solutions:

Cause Troubleshooting Step
Incomplete Derivatization The carboxylic acid group may not be fully derivatized, leading to interaction with active sites in the GC inlet and column. Ensure your derivatization reaction (e.g., methylation or silylation) goes to completion by optimizing reaction time, temperature, and reagent concentration.[4]
Active Sites in the GC System The GC inlet liner, column, or even the detector can have active sites (e.g., exposed silanols) that interact with polar analytes. Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for fatty acid analysis. If the column is old, consider conditioning it or replacing it.
Contamination Contamination in the GC inlet or at the head of the column can lead to poor peak shape. Perform regular maintenance, including changing the septum and liner, and trimming the first few centimeters of the column.
Incorrect Injection Temperature If the injection temperature is too low, the sample may not vaporize efficiently. If it's too high, the analyte may degrade. Optimize the injection temperature for your derivatized this compound.
Issue 2: Low Signal Intensity or Sensitivity in LC-MS/MS Analysis

Question: My signal for this compound in my plasma samples is very low, close to the limit of detection. How can I enhance the sensitivity of my LC-MS/MS method?

Answer:

Low signal intensity for this compound in LC-MS/MS can be due to several factors, from sample preparation to instrument settings.

Possible Causes and Solutions:

Cause Troubleshooting Step
Matrix Effects Co-eluting compounds from the plasma matrix can suppress the ionization of this compound.[7] To mitigate this, improve your sample cleanup. Consider using solid-phase extraction (SPE) to remove interfering substances.[8][10] You can also dilute your sample, though this may not be feasible for already low-level analytes.
Suboptimal Ionization The choice of mobile phase additives and ionization source parameters is critical. For negative ion mode, which is common for fatty acids, ensure the mobile phase pH is appropriate to deprotonate the carboxylic acid. Experiment with different mobile phase additives like ammonium (B1175870) acetate (B1210297) or formate. Optimize source parameters such as capillary voltage, source temperature, and gas flows.[1]
Poor Chromatographic Separation If this compound co-elutes with a highly abundant interfering compound, its signal may be suppressed. Optimize your LC gradient to better separate it from other matrix components. Consider using a different column chemistry, such as a phenyl column, which can offer different selectivity for fatty acids.[12]
Inefficient Extraction Your extraction protocol may not be efficiently recovering this compound from the plasma. Re-evaluate your liquid-liquid or solid-phase extraction method. Ensure the pH is optimized for the extraction of acidic compounds.
Derivatization Consider derivatizing your samples with a reagent that adds a permanently charged group or improves ionization efficiency, such as AMPP (4-aminomethylphenyl)pyridinium.[6]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plasma with Derivatization

This protocol outlines the steps for the extraction and derivatization of this compound from plasma for subsequent GC-MS analysis.

  • Lipid Extraction (Modified Folch Method)

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs)

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[4]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[4]

    • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract and reconstitute in a suitable volume of hexane for GC-MS injection.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a method for the direct analysis of this compound in plasma using LC-MS/MS.

  • Protein Precipitation and Extraction

    • To 50 µL of plasma, add an internal standard.

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[13]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 65:30 v/v) with 0.1% formic acid.[2]

    • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the hydrophobic this compound.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

Quantitative Data Summary

The following tables provide a summary of expected analytical performance for the sensitive detection of this compound.

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter GC-MS LC-MS/MS
Sample Preparation Requires extraction and derivatization[1]Can be analyzed directly after protein precipitation, but extraction and derivatization can improve sensitivity[1][2]
Typical Limit of Detection (LOD) Low ng/mL to pg/mL range0.003 – 14.88 ng/mL[2]
Throughput Lower due to longer run times and sample prepHigher due to faster run times
Selectivity High, especially with high-resolution MSVery high, especially with tandem MS (MS/MS)

Table 2: Solid-Phase Extraction (SPE) Recovery Rates for Fatty Acids

SPE Sorbent Analyte Recovery Rate Reference
Aminopropyl Neutral Lipids, Free Fatty Acids, Polar Lipids>95%[8]
Mixed-mode Laurate (as a model fatty acid)High adsorption capacity[14]
Anion Exchange Laurate (as a model fatty acid)High adsorption capacity[14]

Visualizations

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is extraction Liquid-Liquid Extraction (e.g., Chloroform:Methanol) is->extraction drydown1 Dry Down Extract extraction->drydown1 bf3 Add BF3/Methanol drydown1->bf3 heat Heat at 60°C bf3->heat extract_fame Extract FAMEs with Hexane heat->extract_fame drydown2 Dry and Reconstitute extract_fame->drydown2 gcms GC-MS Analysis drydown2->gcms data Data Acquisition & Quantification gcms->data

Caption: Workflow for GC-MS analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (with Acetonitrile) is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Quantification lcms->data start Low Sensitivity Issue check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Optimize LC Method check_sample_prep->check_lc No improve_extraction Improve Extraction Efficiency (e.g., SPE cleanup) check_sample_prep->improve_extraction Yes add_derivatization Consider Derivatization check_sample_prep->add_derivatization Consider check_ms Optimize MS Parameters check_lc->check_ms No optimize_gradient Optimize Gradient for Separation check_lc->optimize_gradient Yes change_column Try Different Column Chemistry check_lc->change_column Consider tune_source Tune Ion Source Parameters check_ms->tune_source Yes check_mobile_phase Optimize Mobile Phase Additives check_ms->check_mobile_phase Consider end Sensitivity Enhanced check_ms->end No improve_extraction->end add_derivatization->end optimize_gradient->end change_column->end tune_source->end check_mobile_phase->end

References

Technical Support Center: Ensuring Accuracy in Heptadecanoic Acid (C17:0) Biomarker Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heptadecanoic acid (C17:0) biomarker analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to minimize variability and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound (C17:0) in biological samples?

This compound in human samples originates from both external and internal sources, which can contribute to measurement variability.

  • Dietary Intake: The primary dietary source of C17:0 is ruminant fat, making it a commonly used biomarker for dairy fat consumption.[1][2][3][4][5][6] It is present in milk, butter, and ruminant meat.[5][7] Some species of fish also contain C17:0, which should be considered in populations with high fish consumption.[8][9]

  • Endogenous Synthesis: The human body can synthesize odd-chain fatty acids. This process can be influenced by the gut microbiota's fermentation of dietary fibers, which produces propionate (B1217596) that can be used for odd-chain fatty acid synthesis.[1][6] There is also evidence for endogenous production through pathways like α-oxidation.[10][11]

Q2: How does diet influence C17:0 levels and potentially introduce variability?

Diet is a major factor influencing circulating C17:0 levels, and failure to account for dietary patterns can lead to significant variability in measurements.

  • Dairy and Ruminant Fat: As a primary source, variations in the consumption of dairy products will directly impact C17:0 levels.[1][2][3]

  • Fish Intake: Certain fish are a source of C17:0, and in populations with high fish consumption, this can be a significant contributor to circulating levels, potentially confounding its use as a specific biomarker for dairy fat.[8]

  • Dietary Fiber: Fermentable fibers can increase the production of propionate by the gut microbiota, a precursor for endogenous C17:0 synthesis.[1][6]

  • Total Fat Content: Studies have shown that the total amount of fat in the diet can independently affect the circulating levels of C17:0.[12]

Q3: What are the recommended procedures for sample collection and storage to minimize pre-analytical variability?

Proper sample handling is critical to prevent degradation and changes in fatty acid profiles.

  • Sample Type: C17:0 can be measured in various biological matrices, including plasma, serum, erythrocytes, and adipose tissue.[13] Adipose tissue reflects long-term intake, while plasma and erythrocytes represent more recent intake.[2][14]

  • Collection: For blood samples, follow standard phlebotomy procedures. After collection, allow whole blood to clot for 20-30 minutes at room temperature to obtain serum.[15]

  • Storage Temperature: For long-term storage, samples should be kept at -80°C.[16] Studies have shown that the fatty acid profile in plasma is stable for over 10 years at this temperature. For shorter periods (up to a year), -20°C may be sufficient.[16] One study indicated that serum DHA concentrations were stable for up to 7 days at +4°C.[15]

  • Antioxidants: To prevent oxidation of unsaturated fatty acids, which can indirectly affect the relative percentage of saturated fatty acids like C17:0, consider adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process.[17]

Q4: What are the common analytical methods for C17:0 measurement, and what are their key considerations?

The most common methods for fatty acid analysis are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). High-performance liquid chromatography (HPLC) is also used.[14][18][19]

  • Gas Chromatography (GC): This is the most popular method for fatty acid analysis.[18] It typically requires the conversion of fatty acids to more volatile fatty acid methyl esters (FAMEs) before analysis. A flame ionization detector (FID) is commonly used for quantification.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides higher selectivity and sensitivity and allows for the confirmation of the identity of the fatty acids based on their mass spectra.[19][20] Using a deuterated internal standard for C17:0 is crucial for accurate quantification.[20][21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze free fatty acids or their derivatives.[18][23]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical measurement of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Active Sites in the System: Exposed silanols in the inlet liner, column, or contamination can interact with the analytes.- Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column. - Clean the injector and detector.[24]
Column Contamination or Degradation: Buildup of non-volatile residues from the sample matrix.- Flush the column with a strong solvent. - If the problem persists, the column may need to be replaced.[23]
Peak Fronting Column Overload: Injecting too much sample.- Dilute the sample or reduce the injection volume.[23][24]
Incompatible Injection Solvent: The solvent used to dissolve the sample is too strong compared to the mobile phase (in HPLC) or initial oven temperature (in GC).- Dissolve the sample in the initial mobile phase (HPLC) or a weaker solvent.[23]
Broad Peaks Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.- Use shorter, narrower internal diameter tubing to minimize dead volume.[23]
Inefficient Derivatization: Incomplete conversion to FAMEs can result in broad peaks corresponding to the free fatty acid.- Ensure derivatization reagents are fresh and the reaction conditions (temperature, time) are optimal.[24]
Issue 2: Inaccurate Quantification and Low Reproducibility
Symptom Potential Cause Troubleshooting Steps
High Variability Between Replicates Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization yield.- Use a validated and standardized protocol for extraction and derivatization. - Ensure precise and consistent addition of internal standards to all samples, calibrators, and quality controls.[17]
Injector Problems: Leaks or inconsistent injection volume.- Check for leaks in the injector. - Ensure the syringe is functioning correctly.[24]
Systematic Over- or Under-estimation Matrix Effects: Components in the sample matrix can enhance or suppress the signal.- Use a matrix-matched calibration curve. - Employ a stable isotope-labeled internal standard for C17:0 (e.g., C17:0-d3).[20][21]
Incorrect Internal Standard Concentration: Inaccurate preparation of the internal standard solution.- Carefully prepare and verify the concentration of the internal standard solution.
Low or No Peak Intensity Sample Degradation: Thermally labile compounds may degrade in a hot injector.- Consider using a lower injector temperature.[24]
MS Detector Issue: The detector may not be properly tuned or the detector voltage may be inadequate.- Verify that the MS detector is properly tuned and that the detector voltage is appropriate.[24]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the dietary habits of the population and the biological matrix being analyzed.

Table 1: this compound (C17:0) Content in Various Food Sources

Food SourceC17:0 ContentReference
Milk Fat~0.61% of total fatty acids[5]
Ruminant Meat Fat~0.83% of total fatty acids[5]
Butter~423 mg/100g[7]
Pinfish~41 mg/100g[7]
Mullet~67 mg/100g[7]
Salmon~40 mg/100g[8]

Table 2: Reported Proportions of this compound (C17:0) in Human Tissues

TissueC17:0 Proportion (% of total fatty acids)Reference
Adipose Tissue0.21 - 0.34%[2]
Plasma Phospholipids0.33 - 0.41%[3]

Experimental Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C17:0 in Plasma

This protocol provides a general guideline for the analysis of C17:0 in plasma as FAMEs.

1. Lipid Extraction (Bligh and Dyer Method)

  • To 200 µL of plasma, add a known amount of deuterated C17:0 internal standard.

  • Add 1 mL of methanol (B129727) and 0.5 mL of chloroform.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.

  • Repeat the extraction of the aqueous layer with chloroform.

  • Combine the organic extracts and dry under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Heat at 80-100°C for 45-60 minutes.[25]

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract and reconstitute in a suitable volume of iso-octane for GC-MS analysis.

3. GC-MS Analysis

  • Injector: Splitless mode, 250°C.

  • Column: A polar capillary column suitable for FAMEs analysis (e.g., HP-88).

  • Oven Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to elute all FAMEs.

  • MS Detector: Electron ionization (EI) mode, scan range m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used to monitor characteristic ions for C17:0-FAME and its internal standard.

Visualizations

experimental_workflow Figure 1: GC-MS Workflow for C17:0 Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection Plasma Sample Collection AddIS Add Deuterated C17:0 Internal Standard SampleCollection->AddIS LipidExtraction Lipid Extraction (e.g., Bligh & Dyer) AddIS->LipidExtraction Derivatization Conversion to FAMEs (e.g., with BF3-Methanol) LipidExtraction->Derivatization FAME_Extraction Extraction of FAMEs Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing variability_factors Figure 2: Factors Influencing C17:0 Variability cluster_biological Biological Sources cluster_preanalytical Pre-analytical Sources cluster_analytical Analytical Sources C17_0 C17:0 Measurement Variability Diet Dietary Intake (Dairy, Fish, Fiber) Diet->C17_0 Endogenous Endogenous Synthesis (Gut Microbiota, α-oxidation) Endogenous->C17_0 Collection Sample Collection Collection->C17_0 Storage Sample Storage (Temperature, Duration) Storage->C17_0 Extraction Extraction Efficiency Extraction->C17_0 Derivatization Derivatization Yield Derivatization->C17_0 Instrumentation Instrument Performance (GC, MS) Instrumentation->C17_0

References

Technical Support Center: Optimal Separation of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of Gas Chromatography (GC) columns for the optimal separation of odd-chain fatty acids (OCFAs). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of OCFAs as their fatty acid methyl ester (FAME) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is column selection critical for the analysis of odd-chain fatty acids?

A1: Column selection is paramount for the accurate analysis of odd-chain fatty acids (OCFAs) due to the complexity of many biological and food samples. OCFAs are often present at lower concentrations compared to their even-chain counterparts and can co-elute with other fatty acids, particularly branched-chain fatty acids (BCFAs). The choice of the GC column's stationary phase directly influences the separation (selectivity and resolution) of these closely related compounds, which is essential for accurate identification and quantification.

Q2: What are the most recommended types of GC columns for separating odd-chain fatty acid methyl esters (FAMEs)?

A2: For the separation of FAMEs, including OCFAs, polar to highly polar stationary phases are generally recommended.[1] Non-polar columns separate primarily by boiling point, which can lead to co-elution of FAMEs with different structures but similar boiling points.[2] Highly polar cyanopropyl silicone columns (e.g., HP-88, SP-2560, CP-Sil 88) and ionic liquid stationary phases (e.g., SLB-IL111) are particularly effective for resolving complex mixtures of FAMEs, including the separation of OCFAs from other fatty acids.[3][4][5]

Q3: Do I need to derivatize odd-chain fatty acids before GC analysis?

A3: Yes, derivatization is a critical step for the analysis of all fatty acids, including OCFAs, by GC. Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column.[6] Converting them to their more volatile and less polar fatty acid methyl esters (FAMEs) through esterification significantly improves chromatographic performance, leading to sharper peaks and more accurate and reproducible results.[2]

Q4: Can I use the same column for both qualitative and quantitative analysis of odd-chain fatty acids?

A4: Yes, the same column can be used for both qualitative and quantitative analysis. However, for accurate quantification, it is crucial to achieve baseline separation of the OCFA peaks from other components in the sample. If co-elution is observed, the quantitative accuracy will be compromised. Therefore, a column that provides high resolution is essential for reliable quantification.

Q5: What are the advantages of using an ionic liquid stationary phase column for odd-chain fatty acid analysis?

A5: Ionic liquid (IL) stationary phases, such as SLB-IL111, offer unique selectivity for fatty acid methyl esters. They are extremely polar and can provide excellent resolution of complex mixtures, including the separation of odd-chain, branched-chain, and positional and geometric isomers of unsaturated fatty acids that may be difficult to separate on traditional cyanopropyl or polyethylene (B3416737) glycol phases.[5][7]

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of odd-chain fatty acids.

Issue 1: Poor resolution or co-elution of odd-chain fatty acids with other fatty acids (e.g., branched-chain fatty acids).

  • Possible Cause: The stationary phase of the GC column lacks the necessary selectivity for the specific separation.

  • Solution:

    • Switch to a more polar column: If you are using a mid-polar column, consider switching to a highly polar cyanopropyl silicone column (e.g., HP-88, SP-2560) or an ionic liquid column (e.g., SLB-IL111).[3][5]

    • Increase column length: Using a longer column (e.g., 100 m) can increase the number of theoretical plates and improve resolution.[3]

    • Optimize the oven temperature program: A slower temperature ramp rate (e.g., 1-2°C/min) during the elution of the OCFAs can enhance separation.[3] Introducing an isothermal hold at a specific temperature can also improve the resolution of critical pairs.[8]

Issue 2: Peak tailing for odd-chain fatty acid peaks.

  • Possible Cause 1: Incomplete derivatization. The presence of underivatized free fatty acids can lead to peak tailing due to their interaction with active sites in the GC system.[3]

  • Solution: Ensure your derivatization procedure is complete. Check the freshness of your reagents (e.g., BF3-methanol) and consider optimizing the reaction time and temperature.[2]

  • Possible Cause 2: Active sites in the GC system. Exposed silanol (B1196071) groups in the injector liner or on the column can interact with the FAMEs.

  • Solution: Use a deactivated injector liner and a high-quality, well-conditioned GC column. If the column is old, it may need to be replaced.[3]

Issue 3: Low signal intensity or poor sensitivity for odd-chain fatty acids.

  • Possible Cause 1: Inefficient extraction or derivatization. OCFAs may be lost during sample preparation.

  • Solution: Optimize your extraction and derivatization protocols. Ensure all steps are performed carefully to minimize sample loss. Using an internal standard can help to correct for losses during sample workup.

  • Possible Cause 2: Matrix effects. Components of the sample matrix can interfere with the ionization of the target analytes in the MS source, leading to signal suppression or enhancement.[9][10]

  • Solution: Employ a more rigorous sample cleanup procedure to remove interfering matrix components. The use of a suitable internal standard that is structurally similar to the analytes can also help to compensate for matrix effects.

Data Presentation

Table 1: Recommended GC Columns for Odd-Chain Fatty Acid Analysis

Column TypeStationary PhasePolarityKey Features for OCFA AnalysisCommon Commercial Names
Highly Polar Cyanopropyl Silicone Biscyanopropyl polysiloxaneHighExcellent resolution of complex FAME mixtures, including separation of OCFAs from BCFAs and other isomers.[3][4]HP-88, SP-2560, CP-Sil 88
Ionic Liquid e.g., 1,12-di(2,3-dimethylimidazolium)dodecane bis(trifluoromethylsulfonyl)imideExtremely HighUnique selectivity for FAMEs, providing superior separation of OCFAs, BCFAs, and positional/geometric isomers.[5][7]SLB-IL111
Mid-Polar Cyanopropyl Silicone e.g., 50% Cyanopropylphenyl methylpolysiloxaneMedium-HighGood separation for many FAMEs, but may have limitations in resolving complex mixtures containing OCFAs and BCFAs.DB-23, RT-2340
Polyethylene Glycol (PEG) Polyethylene GlycolPolarGood for general FAME analysis, but may not provide sufficient resolution for complex OCFA profiles.DB-WAX, HP-INNOWax

Experimental Protocols

Protocol 1: Extraction and Derivatization of Odd-Chain Fatty Acids to FAMEs using BF3-Methanol

This protocol describes a common method for the extraction of total fatty acids from a biological sample and their subsequent conversion to FAMEs.

Materials:

  • Sample containing odd-chain fatty acids

  • Chloroform (B151607)

  • Methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the sample if necessary.

    • To your sample, add a 2:1 (v/v) mixture of chloroform:methanol. The final solvent volume should be about 20 times the sample volume.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again.

    • Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids into a clean glass tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 2 mL of 14% BF3-methanol reagent.[6]

    • Tightly cap the tube and heat at 60-100°C for 10-30 minutes.[2]

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at low speed to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Add Chloroform:Methanol Derivatization FAME Derivatization (e.g., BF3-Methanol) Extraction->Derivatization Dried Lipid Extract Injection GC Injection Derivatization->Injection FAMEs in Hexane Separation Chromatographic Separation (Polar/Highly Polar Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Processing Data Acquisition & Peak Integration Detection->Processing Identification OCFA Identification (Mass Spectra & Retention Time) Processing->Identification Quantification Quantification (Internal/External Standards) Identification->Quantification

Caption: Workflow for the analysis of odd-chain fatty acids by GC-MS.

column_selection_logic Start Start: Define Analytical Goal ComplexMixture Complex Sample? (e.g., milk fat, biological tissues) Start->ComplexMixture SimpleMixture Simple Sample? (e.g., purified mixture) ComplexMixture->SimpleMixture No HighRes High Resolution Required? (Isomer separation, trace analysis) ComplexMixture->HighRes Yes SimpleMixture->HighRes No Routine Routine Analysis? SimpleMixture->Routine Yes IonicLiquid Select Ionic Liquid Column (e.g., SLB-IL111) HighRes->IonicLiquid Highest Resolution HighPolar Select Highly Polar Column (e.g., HP-88, SP-2560) HighRes->HighPolar Excellent Resolution MidPolar Select Mid-Polar Column (e.g., DB-23) Routine->MidPolar Good Separation PEG Select Polar PEG Column (e.g., DB-WAX) Routine->PEG Sufficient for simple mixtures

Caption: Logical workflow for selecting the optimal GC column.

References

Technical Support Center: Heptadecanoic Acid Sample Storage and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of heptadecanoic acid during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, a saturated fatty acid, is oxidation.[1] Exposure to oxygen, elevated temperatures, and light can initiate and accelerate this process.[1] While saturated fatty acids are generally more stable than their unsaturated counterparts, long-term storage without proper precautions can still lead to the formation of degradation products.

Q2: What are the ideal storage conditions for pure this compound?

A2: For long-term stability, pure, solid this compound should be stored in a tightly sealed container at -20°C.[2] Under these conditions, it can be stable for at least four years.[2] To further minimize oxidation, it is recommended to blanket the solid with an inert gas like argon or nitrogen.

Q3: How should I store solutions of this compound?

A3: this compound dissolved in an organic solvent should be stored in a glass vial with a Teflon-lined cap. To prevent degradation, purge the vial with an inert gas (argon or nitrogen) before sealing. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid using plastic containers for organic solutions as plasticizers can leach into the solvent.

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its low solubility and potential for microbial growth and degradation.[2] If you must prepare an aqueous solution, it is best to do so immediately before use.

Q5: How do multiple freeze-thaw cycles affect the stability of samples containing this compound?

A5: Repeated freeze-thaw cycles can negatively impact the integrity of biological samples containing this compound. These cycles can cause cellular damage, leading to the release of enzymes that can hydrolyze lipids and promote oxidation.[4][5] This can result in a decrease in the overall content of fatty acids and an increase in degradation products.[4][6][7] It is advisable to aliquot samples into single-use volumes to avoid repeated freezing and thawing.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Chromatogram

  • Question: I am analyzing my stored samples by GC-MS and observe unexpected peaks that were not present in my initial analysis. What could be the cause?

  • Answer: Unexpected peaks in your chromatogram are often indicative of sample degradation. For this compound, these peaks could correspond to oxidation products. To confirm, it is recommended to run analytical standards of potential degradation products.[1] Another possibility is contamination, which can be introduced from various sources such as septa, glassware, or solvents.[8]

Issue 2: Low Recovery of this compound or Internal Standard

  • Question: My quantitative analysis shows a significantly lower concentration of this compound or my internal standard than expected. What are the potential reasons?

  • Answer: Low recovery can stem from several factors. Incomplete extraction from the sample matrix is a common issue. Ensure your extraction solvent is appropriate for the sample type and consider increasing the solvent-to-sample ratio or performing multiple extractions.[9] Degradation of the analyte during storage or sample preparation can also lead to lower recovery.[9] Additionally, issues with the analytical instrumentation, such as a faulty injector or detector, should be investigated. It's also crucial to ensure that the internal standard and the analyte have similar chemical properties for accurate correction of sample loss.[10]

Issue 3: Inconsistent Results Between Replicate Samples

  • Question: I am observing high variability in this compound concentrations between my replicate samples. What could be causing this?

  • Answer: Inconsistent results are often a consequence of non-uniform sample handling and storage. Ensure that all replicates are treated identically from collection to analysis. Variability can be introduced by differences in storage time, temperature fluctuations, or exposure to light and air. Inhomogeneity within the sample itself can also be a factor; ensure thorough mixing or homogenization before taking aliquots.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various storage conditions.

FormStorage TemperatureDuration of StabilitySource
Pure, Crystalline Solid-20°C≥ 4 years[2]
Pure, Crystalline Solid-20°C3 years[3]
Pure, Crystalline Solid4°C2 years[3]
In Solvent (e.g., DMSO)-80°C6 months[3]
In Solvent (e.g., DMSO)-20°C1 month[3]

Experimental Protocols

Protocol 1: Long-Term Storage of Biological Samples for this compound Analysis
  • Sample Collection: Collect biological samples (e.g., plasma, tissue) using appropriate sterile techniques.

  • Aliquotting: Immediately after collection, aliquot the sample into single-use cryovials to avoid repeated freeze-thaw cycles.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or on dry ice.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

  • Documentation: Maintain a detailed log of the sample identity, collection date, and storage location.

Protocol 2: Lipid Extraction and Derivatization for GC-MS Analysis

This protocol describes the extraction of total lipids from a biological sample and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Sample Preparation: Thaw a frozen sample aliquot on ice.

  • Lipid Extraction (Folch Method):

    • To the sample, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and then centrifuge to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add a known volume of methanolic HCl or BF3-methanol.

    • Heat the mixture at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 15-60 minutes) to convert fatty acids to their methyl esters.

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_storage Sample Storage cluster_analysis Sample Analysis SampleCollection Sample Collection Aliquoting Aliquotting SampleCollection->Aliquoting FlashFreezing Flash Freezing Aliquoting->FlashFreezing LongTermStorage Long-Term Storage (-80°C) FlashFreezing->LongTermStorage LipidExtraction Lipid Extraction LongTermStorage->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataProcessing Data Processing GCMS_Analysis->DataProcessing

Caption: Experimental workflow for preventing this compound degradation.

Degradation_Pathway HeptadecanoicAcid This compound (Saturated Fatty Acid) Oxidation Oxidation (Initiated by Heat, Light, O2) HeptadecanoicAcid->Oxidation DegradationProducts Degradation Products (e.g., Aldehydes, Ketones) Oxidation->DegradationProducts

Caption: Simplified primary degradation pathway of this compound.

References

Addressing co-elution problems in heptadecanoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution problems encountered during the chromatographic analysis of heptadecanoic acid (C17:0).

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for analyzing this compound?

A1: The most common techniques for analyzing this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is widely used for the analysis of fatty acids after converting them to their more volatile methyl esters (FAMEs). HPLC, particularly reversed-phase HPLC, is also a powerful technique for the separation of fatty acids.

Q2: Why is this compound often used as an internal standard in fatty acid analysis?

A2: this compound is a C17:0 saturated fatty acid, which is an odd-chain fatty acid. It is naturally present in only trace amounts in many biological samples. Its distinct chain length allows it to be well-separated from the more common even-chain fatty acids, making it an ideal internal standard for quantification.

Q3: What are the primary causes of peak co-elution in this compound chromatography?

A3: Co-elution in this compound chromatography can arise from several factors, including:

  • Inadequate chromatographic resolution: The column and method parameters may not be sufficient to separate this compound from other structurally similar fatty acids.

  • Sample overload: Injecting too much sample can lead to broad peaks that overlap.

  • Poor sample preparation: Incomplete derivatization (in GC), or the presence of interfering substances from the sample matrix can cause co-elution.

  • Column degradation: Over time, the performance of the chromatographic column can degrade, leading to poorer separations.

Q4: Which compounds are most likely to co-elute with this compound?

A4: While this compound is chosen for its good separation properties, co-elution can still occur, particularly with other saturated fatty acids of similar chain length. Potential co-eluting compounds include:

  • Palmitic acid (C16:0) and Stearic acid (C18:0) : These are typically the closest eluting saturated fatty acids and may not be fully resolved under suboptimal conditions.

  • Branched-chain fatty acids: Certain branched-chain fatty acids with a similar overall carbon number or polarity might co-elute.

  • Positional isomers of unsaturated fatty acids: While less common for saturated fatty acids, some unsaturated fatty acid isomers could potentially overlap.

Troubleshooting Guides

Guide 1: Broad or Tailing Peak for this compound

Issue: The peak corresponding to this compound is broad or shows significant tailing.

Possible Causes & Solutions:

CauseRecommended Action
Column Overload Reduce the amount of sample injected onto the column. Dilute the sample if necessary.
Active Sites on the Column For GC, ensure proper silylation of the inlet liner and column. For HPLC, consider using a column with end-capping or adding a competing base to the mobile phase.
Inappropriate Solvent Ensure the sample is dissolved in a solvent that is compatible with the mobile phase (HPLC) or is sufficiently volatile (GC).
Column Contamination Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Guide 2: this compound Peak Co-elutes with an Unknown Peak

Issue: The this compound peak is not symmetrical and appears to have a shoulder or is merged with another peak.

Initial Assessment:

Coelution_Assessment start Observe Peak Asymmetry confirm_coelution Confirm Co-elution (MS or DAD) start->confirm_coelution Potential Co-elution troubleshoot Proceed to Troubleshooting confirm_coelution->troubleshoot Co-elution Confirmed

Caption: Initial assessment workflow for suspected co-elution.

Troubleshooting Steps:

StepActionExpected Outcome
1. Method Optimization (GC) Temperature Program: Decrease the initial temperature and/or reduce the ramp rate. An isothermal hold at the elution temperature of this compound can also improve separation.Increased retention time and better resolution from closely eluting peaks.
Carrier Gas Flow Rate: Optimize the flow rate for maximum efficiency.Sharper peaks and improved separation.
2. Method Optimization (HPLC) Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous phase. A weaker mobile phase (less organic solvent) will increase retention and may improve separation.Altered selectivity and improved resolution.
Gradient Slope: Employ a shallower gradient around the elution time of this compound.Increased separation between closely eluting compounds.
3. Change Column Chemistry GC: Switch to a column with a different stationary phase polarity (e.g., from a non-polar to a mid-polar or high-polar column).Significant changes in elution order and selectivity, potentially resolving the co-elution.
HPLC: Change the stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column).Altered selectivity based on different interactions with the stationary phase.
4. Sample Preparation Review Derivatization (GC): Ensure the derivatization reaction to form FAMEs is complete. Incomplete reactions can lead to broad peaks of the free acid co-eluting.Sharper, more symmetrical peaks.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound Methyl Ester

This protocol provides a general procedure for the analysis of this compound as its fatty acid methyl ester (FAME).

1. Sample Preparation (Derivatization to FAME): a. To 100 µL of sample (e.g., plasma, lipid extract), add 1 mL of 2% H₂SO₄ in methanol. b. Add a known amount of an appropriate internal standard if this compound is not being used as one. c. Vortex the mixture and incubate at 50°C for 2 hours. d. After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water. e. Vortex thoroughly and centrifuge to separate the layers. f. Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

2. GC-MS Conditions:

ParameterValue
Column DB-23 (50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Mass Range m/z 50-500
Protocol 2: High-Performance Liquid Chromatography (HPLC) of this compound

This protocol describes a reversed-phase HPLC method for the analysis of underivatized this compound.

1. Sample Preparation: a. Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer). b. Evaporate the solvent under a stream of nitrogen. c. Reconstitute the lipid extract in the initial mobile phase.

2. HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Logical Workflow for Troubleshooting Co-elution

Troubleshooting_Workflow start Co-elution Observed check_method Review Method Parameters (Temp, Gradient, Flow Rate) start->check_method optimize_method Optimize Method check_method->optimize_method resolution_achieved Resolution Achieved? optimize_method->resolution_achieved change_column Change Column (Different Stationary Phase) resolution_achieved->change_column No review_sample_prep Review Sample Preparation (Derivatization, Cleanup) resolution_achieved->review_sample_prep Still No end Problem Solved resolution_achieved->end Yes change_column->resolution_achieved review_sample_prep->optimize_method

Caption: A systematic workflow for troubleshooting co-elution issues.

Calibration curve issues in quantitative analysis of heptadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of heptadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound showing poor linearity (R² < 0.99)?

A1: Poor linearity in your calibration curve can stem from several factors. A primary cause is often inaccurate preparation of your standard solutions, where errors in serial dilutions can lead to a non-linear response.[1] Another possibility is that your selected concentration range exceeds the linear dynamic range of your instrument's detector.[1] At very high concentrations, detector saturation can occur, leading to a plateau in the signal response.[1] Conversely, at very low concentrations, analyte adsorption to active sites within the GC inlet or column can cause signal loss and non-linearity.[1] Additionally, issues such as analyte degradation, suboptimal chromatographic resolution, and matrix effects can all contribute to poor linearity.[2]

Q2: My calibration curve has a significant non-zero intercept. What could be the cause?

A2: A non-zero intercept in a calibration curve often points to contamination in your blank or the presence of an interfering compound.[1][2] The solvent or matrix used to prepare your blank may contain trace amounts of this compound or a compound that produces a similar signal.[1][2] It is also possible that a co-eluting species from your sample matrix is contributing to the signal at the specific mass-to-charge ratio (m/z) transition of your analyte.[2]

Q3: I'm observing high variability between my replicate injections for the same standard concentration. What should I investigate?

A3: High variability in replicate injections is often linked to inconsistent sample preparation or issues with the analytical instrument. Inconsistent extraction efficiency between samples can be a major contributor.[2] For Gas Chromatography (GC) analysis, incomplete or variable derivatization of this compound to its more volatile ester form can lead to inconsistent peak areas. For Liquid Chromatography-Mass Spectrometry (LC-MS), fluctuations in the ionization efficiency due to matrix effects can cause significant variability.[3] Instrument-related issues such as a partially clogged injector, fluctuations in detector response, or an unstable spray in the MS source can also lead to poor reproducibility.

Q4: What are matrix effects and how can they affect the quantification of this compound?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantitative results.[3][4] In the analysis of biological samples such as plasma or tissue extracts, phospholipids (B1166683) are a major cause of matrix effects in lipid analysis.[3][5][6] These matrix components can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source, compromising the accuracy and reproducibility of the analysis.[3]

Q5: Should I use an internal standard for this compound quantification, and if so, what are my options?

A5: Yes, using an internal standard (IS) is highly recommended to improve the accuracy and precision of your quantitative analysis. An IS helps to correct for variations in sample preparation, injection volume, and instrument response.[7] For this compound analysis, common choices for an internal standard include odd-chain fatty acids that are not naturally abundant in the sample, such as pentadecanoic acid (C15:0) or nonadecanoic acid (C19:0).[7][8] The ideal internal standard, however, is a stable isotope-labeled version of the analyte itself, such as this compound-d3.[9][10][11] This is because it behaves nearly identically to the unlabeled analyte during extraction, derivatization, and chromatography, providing the most accurate correction for any analyte loss or signal variation.[12]

Troubleshooting Guides

Issue 1: Poor Linearity of Calibration Curve

This guide provides a systematic approach to troubleshooting and resolving poor linearity in your this compound calibration curve.

Potential Cause Recommended Solution(s)
Inaccurate Standard Preparation Prepare fresh calibration standards, ensuring the use of calibrated pipettes and glassware. It is advisable to prepare standards from a fresh stock solution.[1]
Inappropriate Calibration Range Narrow the concentration range of your standards to stay within the linear dynamic range of your instrument. If a wide range is necessary, consider using a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points.[1][2]
Detector Saturation If you observe a plateau at higher concentrations, dilute your more concentrated standards to fall within the linear range of the detector.[1]
Analyte Adsorption For GC analysis, ensure the inlet liner is clean and consider using a deactivated liner to minimize active sites. For LC analysis, ensure proper mobile phase composition to prevent analyte sticking to the column.
Analyte Degradation This compound standards can degrade over time, especially if not stored properly.[13] Prepare fresh standards and store them at low temperatures (e.g., -20°C or -80°C) in an inert atmosphere if possible.
Matrix Effects (for matrix-matched calibrations) If constructing a calibration curve in a biological matrix, matrix effects can cause non-linearity.[2] Improve sample cleanup procedures to remove interfering components.
Issue 2: Non-Linearity at Low Concentrations

This guide focuses on troubleshooting calibration curve issues specifically at the lower end of the concentration range.

Potential Cause Recommended Solution(s)
Analyte Adsorption At low concentrations, a significant portion of the analyte can be lost due to adsorption to active sites in the analytical system (e.g., GC inlet liner, column). Use a deactivated liner and column.
Poor Signal-to-Noise Ratio At the limit of detection, the signal-to-noise ratio is low, which can lead to greater variability and apparent non-linearity. Ensure your lowest standard is above the limit of quantification (LOQ).
Integration Errors Inconsistent peak integration at low signal intensities can contribute to non-linearity. Manually review the integration of low-concentration peaks to ensure consistency.
Background Interference A high background signal can interfere with the accurate measurement of low-level analytes. Ensure your analytical system is clean and free from contamination.

Experimental Protocols

Protocol 1: this compound Quantification by GC-MS (with Derivatization)

This protocol outlines a general method for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to its fatty acid methyl ester (FAME).

  • Sample Preparation (Lipid Extraction):

    • To a known amount of sample (e.g., 100 µL of plasma or 100 mg of tissue homogenate), add an internal standard (e.g., this compound-d3).[9][10]

    • Perform a lipid extraction using a suitable solvent system, such as a modified Folch extraction (chloroform:methanol (B129727), 2:1 v/v) or a Bligh and Dyer extraction (chloroform:methanol:water).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization to FAMEs:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., toluene).

    • Add a methylation agent such as 14% Boron Trifluoride in methanol (BF3-methanol).[14]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow for complete derivatization.[14]

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • Collect the organic layer containing the FAMEs.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

    • Injector Temperature: Typically set around 250-280°C.[13]

    • Oven Temperature Program: An example program could be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]

    • MS Parameters:

      • Ion Source Temperature: Typically 230°C.[13]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound methyl ester.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol provides a general method for the direct quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation (Protein Precipitation and Extraction):

    • To a known amount of sample (e.g., 100 µL of plasma), add an internal standard (e.g., this compound-d3).[9]

    • Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the lipids to a new tube.

    • The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE) if high matrix effects are observed.

  • LC-MS/MS Analysis:

    • LC Column: A reversed-phase C18 or C8 column is commonly used for fatty acid analysis.[15]

    • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile and/or methanol) is typical.

    • Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[16]

    • MS/MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for fatty acids.[17]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample add_is Add Internal Standard start->add_is extract Lipid Extraction add_is->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute add_reagent Add Methylation Reagent reconstitute->add_reagent incubate Incubate add_reagent->incubate extract_fame Extract FAMEs incubate->extract_fame gcms GC-MS Analysis extract_fame->gcms data Data Processing & Quantification gcms->data

GC-MS analysis workflow for this compound.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions start Poor Calibration Curve Linearity (R² < 0.99) inaccurate_standards Inaccurate Standard Prep? start->inaccurate_standards wrong_range Incorrect Calibration Range? start->wrong_range saturation Detector Saturation? start->saturation adsorption Analyte Adsorption? start->adsorption remake_standards Prepare Fresh Standards Accurately inaccurate_standards->remake_standards adjust_range Narrow Concentration Range or Use Weighted Regression wrong_range->adjust_range dilute_high Dilute High Concentration Standards saturation->dilute_high deactivate_system Use Deactivated Liner/Column adsorption->deactivate_system

Troubleshooting logic for poor calibration curve linearity.

References

Technical Support Center: Optimizing Heptadecanoic Acid Analysis in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimization of fragmentation parameters for heptadecanoic acid in tandem mass spectrometry (MS/MS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial MS/MS parameters I should consider for this compound analysis?

A1: Initial parameters for this compound can be derived from predicted spectra and general knowledge of fatty acid analysis. This compound (C17H34O2) has a monoisotopic mass of 270.2559 Da.[1][2] In negative ion mode, the precursor ion will be [M-H]⁻ at m/z 269.2486.[3][4] In positive ion mode, adducts such as [M+H]⁺ (m/z 271.26) or [M+Na]⁺ (m/z 293.24) may be observed. The choice between positive and negative ionization modes can significantly impact sensitivity, and direct infusion of a standard is recommended to determine the optimal mode.[5]

Q2: How does collision energy affect the fragmentation of this compound?

A2: Collision energy (CE) is a critical parameter that dictates the extent of fragmentation of the precursor ion. For this compound, lower collision energies will result in minimal fragmentation, primarily showing the precursor ion. As the collision energy is increased, characteristic fragment ions will appear. For instance, in negative ion mode, a collision energy of around 40 eV has been used.[3][4] Predicted spectra for positive ion mode at 10 eV and negative ion mode at 20 eV show different fragmentation patterns, highlighting the importance of optimizing this parameter for your specific instrument and experimental goals.[1][2]

Q3: Why am I observing poor signal intensity for this compound?

A3: Poor signal intensity for fatty acids like this compound is a common issue, often due to their tendency to exhibit poor ionization efficiency, particularly in electrospray ionization (ESI).[6][7] To enhance signal intensity, consider the following:

  • Derivatization: Chemical derivatization can significantly improve ionization efficiency.[6][7]

  • Ion Source Optimization: Ensure that the ion source parameters, such as temperature and gas flows, are optimized.[8]

  • Mobile Phase Composition: The pH and composition of the mobile phase can impact ionization. Using additives or adjusting the pH can improve signal.[5]

  • Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can be more effective for less polar analytes like fatty acids compared to ESI.[5][6]

Q4: What are common sources of contamination in fatty acid analysis?

A4: Contamination can be a significant issue in LC-MS analysis, leading to high background noise and interfering peaks.[9] Common sources include:

  • Solvents and Glassware: Use high-purity LC-MS grade solvents and thoroughly clean all glassware.

  • Sample Preparation: Contaminants can be introduced during the sample extraction and preparation steps.

  • Carryover: Residual sample from previous injections can lead to ghost peaks. Implementing a robust wash method between samples is crucial.[8]

Quantitative Data Summary

The following table summarizes predicted and experimentally used MS/MS parameters for this compound. Note that optimal values can vary between different mass spectrometer models.

ParameterIon ModePrecursor Ion (m/z)Collision Energy (eV)Key Fragment Ions (m/z)Reference
PredictedPositive271.26 ([M+H]⁺)1095.0733, 109.09554, 183.17168, 240.22925[1][3]
PredictedNegative269.25 ([M-H]⁻)20Not specified[2]
ExperimentalNegative269.2486 ([M-H]⁻)40Not specified[3][4]

Experimental Protocols

Protocol for Optimizing MS/MS Fragmentation Parameters

This protocol outlines the steps to determine the optimal collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP) for this compound analysis.

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) at a concentration of approximately 1 µg/mL.[6]

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate using a syringe pump. This allows for stable signal intensity during optimization.

  • Ion Source Optimization: In the chosen ionization mode (positive or negative), optimize the ion source parameters (e.g., nebulizer gas, heater gas, capillary voltage, source temperature) to maximize the signal intensity of the precursor ion.

  • Declustering Potential (DP) Optimization: While monitoring the precursor ion, ramp the DP voltage across a relevant range. Plot the signal intensity against the DP value and select the voltage that gives the highest intensity without causing fragmentation in the source.

  • Collision Energy (CE) Optimization: Set the DP to its optimal value. Select the precursor ion for fragmentation and ramp the CE across a range (e.g., 5-60 eV). Monitor the intensity of the precursor and the resulting fragment ions. The optimal CE will depend on the desired outcome:

    • For quantitation using the most intense fragment, choose the CE that maximizes the signal of that specific fragment.

    • For qualitative analysis, you may want a CE that produces a range of informative fragments.

  • Collision Cell Exit Potential (CXP) Optimization: After determining the optimal CE, ramp the CXP voltage. Select the value that provides the best peak shape and sensitivity for the chosen fragment ion.

  • Verification: Once all parameters are optimized, inject the standard onto the LC-MS system to confirm the performance under chromatographic conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal Poor ionization of this compound.Consider derivatization to improve ionization efficiency.[6][7] Optimize ion source parameters (temperature, gas flows).[8] Try a different ionization source like APCI.[5]
Incorrect MS parameters.Verify the precursor ion m/z, ion mode (positive/negative), and ensure the instrument is properly tuned.
Mobile phase incompatibility.Ensure the mobile phase pH and composition are suitable for ionization.[5]
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8]
Contaminated LC system or ion source.Flush the LC system thoroughly. Clean the ion source according to the manufacturer's instructions.
Matrix effects from the sample.Improve sample cleanup procedures. Use an isotopically labeled internal standard to compensate for matrix effects.[10]
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Inappropriate mobile phase.Adjust the mobile phase composition or gradient to improve peak shape.
Column degradation.Replace the analytical column.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature.Ensure the column oven is maintaining a stable temperature.[8]
Column aging.Equilibrate the column sufficiently before each run or replace if necessary.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Direct Infusion & Optimization cluster_verification Verification prep_std Prepare Heptadecanoic Acid Standard infuse Infuse Standard into MS prep_std->infuse opt_source Optimize Ion Source (Gas, Temp, Voltage) infuse->opt_source opt_dp Optimize Declustering Potential (DP) opt_source->opt_dp opt_ce Optimize Collision Energy (CE) opt_dp->opt_ce opt_cxp Optimize Collision Cell Exit Potential (CXP) opt_ce->opt_cxp lcms_run Inject on LC-MS System opt_cxp->lcms_run analyze Analyze Data lcms_run->analyze

Caption: Experimental workflow for optimizing MS/MS fragmentation parameters.

troubleshooting_workflow cluster_solutions start Problem Observed is_signal_low Low or No Signal? start->is_signal_low solution_ion Optimize Ion Source Try Derivatization Check Mobile Phase solution_contam Use Fresh Solvents Clean System Improve Sample Prep solution_peak Adjust Sample Conc. Modify Mobile Phase Replace Column solution_rt Prepare Fresh Mobile Phase Check Temp Control Equilibrate/Replace Column is_signal_low->solution_ion Yes is_bg_high High Background? is_signal_low->is_bg_high No is_bg_high->solution_contam Yes is_peak_bad Poor Peak Shape? is_bg_high->is_peak_bad No is_peak_bad->solution_peak Yes is_rt_shift Retention Time Shift? is_peak_bad->is_rt_shift No is_rt_shift->solution_rt Yes

Caption: Troubleshooting decision tree for common MS/MS analysis issues.

References

Technical Support Center: Heptadecanoic Acid Contamination in Laboratory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of heptadecanoic acid (C17:0) contamination during laboratory analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a peak corresponding to this compound in my blank samples. What are the potential sources of this contamination?

While this compound is often used as an internal standard due to its low natural abundance in many biological samples, contamination can still occur.[1] Potential sources are generally the same as for other fatty acids and can include:

  • Laboratory Environment: Dust, aerosols, and even fingerprints can be sources of various fatty acids.[2]

  • Solvents and Reagents: Even high-purity solvents (e.g., methanol (B129727), hexane (B92381), chloroform) can contain trace amounts of fatty acids.[2] Water from deionized water systems can also be a source if not properly maintained.[2]

  • Labware:

    • Plasticware: Disposable plastic items like pipette tips, centrifuge tubes, and syringe filters are known to leach fatty acids and plasticizers (e.g., phthalates) that can interfere with analysis.[2][3] While data for this compound is scarce, studies on other fatty acids like palmitic and stearic acid have shown significant leaching from plastics.[3][4]

    • Glassware: Reusable glassware can retain lipid residues if not meticulously cleaned.[2]

  • Apparatus and Equipment: Components of analytical instruments, such as vial septa, O-rings, and tubing in GC-MS systems, can be sources of contamination.[2][5] Contaminants can also build up in the GC inlet liner.[2]

  • Cross-Contamination: If you are using a this compound internal standard, improper handling can lead to cross-contamination of your blank and other samples.

Q2: Why is this compound used as an internal standard if it can be a contaminant?

This compound is chosen as an internal standard because it is an odd-chain fatty acid, which is typically found in very low concentrations in most biological samples compared to even-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).[1][6] This low natural abundance makes it easier to distinguish the added internal standard from endogenous fatty acids in the sample. However, it's important to be aware that some specific sample types, such as dairy products and ruminant fats, can contain naturally occurring this compound.[1][7]

Q3: Can the purity of my this compound internal standard be a source of contamination for other analytes?

Yes, it is crucial to verify the purity of your internal standards.[8] A seemingly pure internal standard can sometimes contain minor impurities that could co-elute with and interfere with the quantification of other analytes in your sample.[8]

Troubleshooting Guides

Issue: Unexpected this compound Peak in Blank Samples

This guide will walk you through a systematic approach to identify the source of this compound contamination in your blank samples.

Step 1: Analyze a Solvent Blank

  • Action: Inject the solvent used for your sample resuspension (e.g., hexane) directly into the analytical instrument (e.g., GC-MS).[2]

  • Purpose: This will help determine if the solvent itself is the source of the contamination.[2]

Step 2: Run a Method Blank

  • Action: Perform the entire sample preparation procedure (e.g., extraction, derivatization) without adding a sample. This is also known as a procedural blank.[2][9]

  • Purpose: This will help pinpoint the step in your workflow where the contamination is being introduced.[2] If the method blank is contaminated, but the solvent blank is clean, the source is likely from your reagents, labware, or handling procedures.

Step 3: Systematically Check Individual Components

If the method blank shows contamination, proceed with the following checks:

  • Test Consumables: Individually rinse each single-use item (e.g., pipette tips, centrifuge tubes, vials, septa) with a clean solvent and then analyze the solvent.[2][5]

  • Check Water Source: If water is used in your extraction or washing steps, you can test it by extracting a large volume of the water with a clean solvent and analyzing the concentrated extract.[2]

  • Inspect GC-MS System: The contamination might be within the analytical instrument itself. Clean or replace the injector liner and septum, as these are common sites for contaminant accumulation.[2]

Data on Fatty Acid Contamination from Labware
Fatty AcidOriginal Method Contamination Level (ppm)Revised Method Contamination Level (ppm)Percentage Reduction
Palmitic Acid (C16:0)6.6 ± 1.22.6 ± 0.960.6%
Stearic Acid (C18:0)8.9 ± 2.11.9 ± 0.878.7%
Data adapted from a study that revised their sample pretreatment to minimize the use of plasticware.[3]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Fatty Acid Analysis

This protocol is essential for removing lipid residues from reusable glassware.

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent in hot tap water. Use a brush that is appropriate for the size and shape of the container.[10]

  • Tap Water Rinse: Thoroughly rinse the glassware by filling it with warm/hot tap water and emptying it at least six times.[10]

  • Deionized Water Rinse: Rinse the glassware by filling it with high-purity deionized water (e.g., Milli-Q, >18 MΩ) and emptying it at least six times.[10]

  • Solvent Rinses (in a fume hood):

    • Rinse the vessel three times with methanol (~1/10 of the container volume).[10]

    • Rinse the vessel three times with acetone (B3395972) (~1/10 of the container volume).[10]

    • Rinse the vessel three times with hexane (~1/10 of the container volume).[10]

  • Drying: Dry the glassware in an oven at a high temperature (e.g., >100°C). The openings of the glassware can be loosely covered with hexane-rinsed aluminum foil.[10] For particularly stubborn contamination, furnacing glassware at high temperatures (e.g., 450°C for 6-8 hours) can be very effective.[5]

  • Storage: Store the clean glassware in a clean, dust-free environment, covered to prevent re-contamination.[5][11]

Protocol 2: Running a Blank Analysis to Identify Contamination Source

This protocol details how to perform blank analyses to troubleshoot contamination.

  • Prepare a Solvent Blank:

    • Fill a clean, pre-tested autosampler vial with the high-purity solvent used for your final sample resuspension (e.g., hexane).

    • Inject a standard volume (e.g., 1 µL) of this solvent into your analytical instrument.

    • Analyze the resulting chromatogram. An ideal solvent blank should show a flat baseline with no significant peaks.[2]

  • Prepare a Method Blank:

    • Using pre-cleaned glassware and new, tested consumables, perform your entire sample preparation and analysis workflow, including all extraction, derivatization, and concentration steps.

    • Do not add any sample to the extraction mixture.

    • Analyze the final extract in the same way as your actual samples.

    • The presence of a this compound peak in the method blank indicates contamination from one or more of the steps in your procedure.

Visual Troubleshooting Guides

Contamination_Troubleshooting_Workflow cluster_steps Troubleshooting Steps cluster_results Potential Sources start_node Start: Unexpected C17:0 Peak in Blank step1 Step 1: Run Solvent Blank start_node->step1 decision_node_style decision_node_style process_node_style process_node_style result_node_style result_node_style issue_node_style issue_node_style decision1 C17:0 Peak Present? step1->decision1 step2 Step 2: Run Method Blank decision1->step2 No source1 Solvent is Contaminated decision1->source1 Yes decision2 C17:0 Peak Present? step2->decision2 step3 Step 3: Systematically Check Components decision2->step3 Yes clean System is Clean decision2->clean No source2 Reagents, Labware, or Handling are Contaminated step3->source2 source3 Instrument Contamination step3->source3

Caption: Troubleshooting workflow for identifying C17:0 contamination.

Logical_Relationship_Sources cluster_labware Labware cluster_reagents Reagents & Solvents cluster_system System & Handling center_node This compound Contamination labware Labware center_node->labware reagents Reagents & Solvents center_node->reagents system System & Handling center_node->system category_node_style category_node_style source_node_style source_node_style plastic Plasticware (e.g., pipette tips, tubes) labware->plastic glassware Improperly Cleaned Glassware labware->glassware solvents Solvents (e.g., Hexane, Methanol) reagents->solvents water Deionized Water reagents->water instrument Instrument Parts (e.g., Septa, Liners) system->instrument handling Handling (e.g., Fingerprints) system->handling cross_contam Cross-Contamination from Standard system->cross_contam

Caption: Common sources of this compound contamination.

References

Validation & Comparative

Validating heptadecanoic acid as a reliable internal standard for lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Heptadecanoic Acid: A Reliable Internal Standard for Lipidomics?

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the precise world of lipidomics, accurate quantification of lipid species is paramount to understanding cellular processes, identifying disease biomarkers, and developing novel therapeutics. The use of an internal standard (IS) is a cornerstone of robust analytical methods, designed to correct for variability during sample preparation and instrumental analysis. For years, this compound (C17:0), an odd-chain saturated fatty acid, has been a common choice as an internal standard. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed protocols, to help researchers make informed decisions for their lipid analysis workflows.

The Role of an Ideal Internal Standard

An internal standard is a compound of known concentration added to a sample at the beginning of the analytical process. An ideal IS should possess several key characteristics:

  • It should be chemically and physically similar to the analytes of interest.

  • It should not be naturally present in the biological sample or be present only at very low, consistent levels.

  • It must be stable throughout the entire analytical procedure, from extraction to detection.

  • It must be clearly distinguishable from the analytes by the analytical instrument, typically by its retention time in chromatography or its mass-to-charge ratio (m/z) in mass spectrometry.

This compound (C17:0) as an Internal Standard

Rationale for Use: Odd-chain fatty acids like this compound are frequently used as internal standards primarily because they are typically found in low abundance in many biological samples.[1] They are chemically similar to the more common even-chain fatty acids that are prevalent in biological systems, meaning they behave similarly during lipid extraction and the chemical derivatization steps required for analysis by Gas Chromatography (GC).[1]

Advantages:

  • Cost-Effective: Compared to isotopically labeled standards, C17:0 is significantly less expensive and widely available.

  • Chemical Similarity: As a saturated fatty acid, it provides a reasonable proxy for the behavior of other saturated and unsaturated fatty acids during analysis.

Disadvantages:

  • Natural Occurrence: The most significant drawback of C17:0 is its natural presence in certain foods, particularly dairy products and ruminant fats.[1] This can lead to interference and inaccurate quantification if the endogenous levels in a sample are significant.

  • Potential for Co-elution: In complex biological mixtures, there is a risk that C17:0 may co-elute with other, less common fatty acids or isomers, which can complicate accurate measurement.[1]

Alternatives to this compound

The main alternatives to C17:0 fall into two categories:

  • Other Odd-Chain Fatty Acids: Acids such as pentadecanoic acid (C15:0) or nonadecanoic acid (C19:0) are also used for the same reasons as C17:0. The choice among them may depend on the specific biological matrix being studied and preliminary screening to ensure the chosen standard has the lowest natural abundance.

  • Stable Isotope-Labeled (SIL) Fatty Acids: These are considered the "gold standard" for quantitative lipid analysis.[1] SIL standards, such as deuterium-labeled palmitic acid (C16:0-d31), are chemically identical to the analyte of interest but have a different mass.

    • Advantages: They offer the highest accuracy and precision because their behavior during sample preparation and analysis is virtually identical to their non-labeled counterparts.[1] They also correct for variations in ionization efficiency in mass spectrometry.

    • Disadvantages: The primary drawbacks are their significantly higher cost and the fact that they are not commercially available for every fatty acid.[1]

Quantitative Data Comparison

The selection of an internal standard directly impacts the quality and reliability of quantitative data. The following tables summarize typical performance characteristics for odd-chain fatty acids versus stable isotope-labeled internal standards in fatty acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Characteristics of Internal Standards

Performance MetricOdd-Chain Fatty Acid (e.g., C17:0)Stable Isotope-Labeled Fatty Acid (e.g., C16:0-d31)
Linearity (R²) > 0.99> 0.99
Recovery (%) 82 - 110%[1]Typically 80 - 110%[1]
Precision (RSD%) < 15%< 15%
Natural Occurrence Present in some matrices (e.g., dairy)[1]No

Table 2: Comparison of Key Features

FeatureOdd-Chain Fatty Acid (e.g., C17:0)Stable Isotope-Labeled Fatty Acid
Accuracy & Precision Good, but can be compromised by natural occurrence.Excellent, considered the gold standard.[1]
Cost LowHigh
Availability Widely availableLimited for some fatty acids.
Correction Capability Corrects for extraction and derivatization variability.Corrects for extraction, derivatization, and instrument response variability.[1]

Experimental Protocols

A validated experimental protocol is essential for accurate fatty acid quantification. Below is a general methodology for the analysis of total fatty acids in a plasma sample using an internal standard with GC-MS.

1. Sample Preparation and Lipid Extraction (Bligh-Dyer Method)

  • To 100 µL of plasma in a glass tube, add a known amount of internal standard solution (e.g., this compound in chloroform (B151607)/methanol).

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 125 µL of chloroform and vortex again.

  • Add 125 µL of water and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.

  • Cool the sample to room temperature.

  • Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids, forming FAMEs.[1]

  • Cool the sample, then add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.[1]

  • Vortex thoroughly and allow the phases to separate.

  • The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.[1]

3. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A polar capillary column suitable for FAME analysis (e.g., FAMEWAX).

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Example: Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, then ramp to 250°C at 5°C/min and hold for 5 min.

  • MS Detector: Electron Impact (EI) ionization. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

4. Quantification

The concentration of each fatty acid is determined by calculating the ratio of its peak area to the peak area of the internal standard (this compound) and comparing this ratio to a pre-established calibration curve.

Visualizations

To better illustrate the workflows and concepts discussed, the following diagrams are provided.

Experimental workflow for fatty acid analysis using an internal standard.

G cluster_C17 Pros & Cons of C17:0 cluster_SIL Pros & Cons of SIL IS Choice of Internal Standard C17 This compound (C17:0) IS->C17 SIL Stable Isotope-Labeled (SIL) Standard IS->SIL C17_Pro1 Cost-Effective C17_Pro2 Chemically Similar C17_Con1 Natural Occurrence Risk C17_Con2 Potential Co-elution SIL_Pro1 Highest Accuracy SIL_Pro2 Corrects for Ion Suppression SIL_Con1 High Cost SIL_Con2 Limited Availability

Logical comparison of internal standard types for lipidomics.

G Simplified Fatty Acid β-Oxidation Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA Fatty Acid (e.g., C16:0) AcylCoA Fatty Acyl-CoA FA->AcylCoA ACSL AcylCarnitine Fatty Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 b_ox β-Oxidation Cycle AcetylCoA Acetyl-CoA b_ox->AcetylCoA FADH2 FADH₂ b_ox->FADH2 NADH NADH b_ox->NADH TCA TCA Cycle AcetylCoA->TCA AcylCarnitine->b_ox CPT2

Simplified fatty acid β-oxidation pathway.

Conclusion and Recommendations

This compound (C17:0) can be a reliable and cost-effective internal standard for the quantification of fatty acids in many lipidomics applications. Its chemical similarity to endogenous fatty acids allows it to effectively correct for variability during sample extraction and derivatization.

However, its primary limitation—the potential for natural occurrence in samples, especially those related to dairy intake—cannot be overlooked. This can introduce a positive bias, leading to the underestimation of analyte concentrations. Therefore, for studies where the highest accuracy is required or where dietary intake of ruminant fat is a variable, the use of stable isotope-labeled internal standards is strongly recommended.

Recommendations for Researchers:

  • Screen Your Samples: Before committing to C17:0, analyze a small subset of your biological samples without any added internal standard to assess the endogenous levels of C17:0. If it is consistently absent or present at negligible levels, it may be a suitable choice.

  • Consider the Research Question: For absolute, highly accurate quantification, especially in clinical or drug development settings, investing in a stable isotope-labeled standard that matches your primary analyte is the best practice.

  • Method Validation is Key: Regardless of the internal standard chosen, a thorough method validation, including assessments of linearity, precision, accuracy, and recovery, is crucial to ensure the generation of reliable and reproducible data.

References

A Head-to-Head Comparison: Cross-Validation of GC-MS and LC-MS Methods for Heptadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, biomarker discovery, and nutritional research, the accurate quantification of fatty acids is of paramount importance. Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, is increasingly recognized for its biological significance. The two primary analytical workhorses for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these robust techniques hinges on various factors including desired sensitivity, sample matrix complexity, and throughput requirements.

This guide provides an objective cross-validation and comparison of GC-MS and LC-MS methodologies for the analysis of this compound, supported by experimental data and detailed protocols to facilitate an informed decision for your specific research needs.

Quantitative Performance Comparison

The analytical merit of a method is defined by its quantitative performance. The following table summarizes key validation parameters for the analysis of this compound using both GC-MS and LC-MS, compiled from various studies. It is important to recognize that these values can differ based on the specific instrumentation, sample matrix, and protocol employed.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Linearity (R²) >0.99>0.99Both techniques demonstrate excellent linearity over a wide concentration range.[1][2]
Limit of Detection (LOD) 0.05 - 1.0 pg on column[1]; fmol range[3]0.8 - 10.7 nmol/L[1]; pmol/mL range[3]GC-MS, particularly with chemical ionization, can achieve very low limits of detection.[4] LC-MS/MS also offers high sensitivity.[5]
Limit of Quantification (LOQ) 9 - 88 ng[1]; pmol/mL range[3]2.4 - 285.3 nmol/L[1]; 2 nM[6][7]The LOQ is crucial for accurately measuring low-abundance fatty acids in biological samples.
Precision (%RSD) <15%[1]<10% (intraday), <10% (interday)[1]Both methods demonstrate good precision, with LC-MS often showing slightly better reproducibility.
Recovery (%) 88.0 - 99.2%[1]83.4 - 112.8%[1]Recovery can be influenced by the complexity of the sample preparation, especially the extraction and derivatization steps.
Derivatization Mandatory (e.g., FAMEs, PFB esters)[8][9]Often not required, but can enhance sensitivity[1][9]The mandatory derivatization for GC-MS adds an extra step to sample preparation and can be a source of variability.[8]
Sample Throughput LowerHigherThe simpler sample preparation for LC-MS generally allows for higher throughput.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in fatty acid analysis. Below are representative protocols for both GC-MS and LC-MS methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of fatty acids, including this compound, necessitates a derivatization step to increase their volatility. The most common approach is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).[8]

1. Sample Preparation (Lipid Extraction)

  • To a 100 µL biological sample (e.g., plasma, serum), add an appropriate internal standard such as deuterated this compound (C17:0-d3).[10][11]

  • Add 1 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex the mixture for 1-2 minutes.[1]

  • Centrifuge at 2,400 x g for 5 minutes to separate the layers.[1]

  • Carefully collect the lower organic layer containing the lipids.[1]

  • Dry the extracted lipids under a gentle stream of nitrogen.[1]

2. Derivatization (Acid-Catalyzed Esterification to FAMEs)

  • To the dried lipid extract, add 1-2 mL of 1.25 M HCl in methanol.[1]

  • Tightly cap the vial and heat at 80°C for 1 hour.[1]

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of water to the vial.

  • Vortex vigorously to partition the FAMEs into the upper hexane layer.[1]

  • Collect the hexane layer for GC-MS analysis.[1]

3. GC-MS Instrumental Parameters

  • Injection: 1 µL, splitless mode at 220°C.[1]

  • Column: A suitable capillary column for FAMEs analysis (e.g., DB-225).[1]

  • Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[1]

  • Mass Spectrometer: Operate in single ion monitoring (SIM) mode for targeted analysis or scan mode for profiling.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers the significant advantage of analyzing free fatty acids directly, often without the need for derivatization, which simplifies the sample preparation workflow.[9]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., C17:0-d3) and acidify with formic acid.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove interferences.[1]

  • Elution: Elute the fatty acids with 1 mL of acetonitrile.[1]

  • Dry-down and Reconstitution: Evaporate the eluent under nitrogen and reconstitute the dried extract in the initial mobile phase.[1]

2. LC-MS/MS Instrumental Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.[1] For this compound, a common transition to monitor is m/z 269 > 269 or other specific fragments.[6][7]

Mandatory Visualization

To visually delineate the procedural differences and the logic of a cross-validation study, the following diagrams illustrate the typical experimental workflows.

GCMS_LCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 LC-MS Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization SPE Solid-Phase Extraction (SPE) Extraction->SPE GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis LCMS_Analysis LC-MS/MS Analysis SPE->LCMS_Analysis

Caption: Comparative experimental workflows for GC-MS and LC-MS analysis of this compound.

CrossValidation_Logic cluster_prep Initial Phase cluster_methods Analytical Phase cluster_validation Validation & Comparison cluster_results Final Assessment Sample_Set Identical Sample Set Internal_Std Spike with Internal Standard (e.g., C17:0-d3) Sample_Set->Internal_Std GCMS_Method GC-MS Method Internal_Std->GCMS_Method LCMS_Method LC-MS Method Internal_Std->LCMS_Method Linearity Linearity GCMS_Method->Linearity LOD_LOQ LOD/LOQ GCMS_Method->LOD_LOQ Accuracy Accuracy GCMS_Method->Accuracy Precision Precision GCMS_Method->Precision Recovery Recovery GCMS_Method->Recovery LCMS_Method->Linearity LCMS_Method->LOD_LOQ LCMS_Method->Accuracy LCMS_Method->Precision LCMS_Method->Recovery Data_Comparison Quantitative Data Comparison Linearity->Data_Comparison LOD_LOQ->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Recovery->Data_Comparison Method_Selection Informed Method Selection Data_Comparison->Method_Selection

Caption: Logical workflow for a cross-validation study of GC-MS and LC-MS methods.

Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of this compound. GC-MS has historically been the gold standard, offering excellent chromatographic resolution and sensitivity, particularly for complex fatty acid profiles.[8][12] However, the requirement for derivatization can be a limiting factor in high-throughput settings.

LC-MS has emerged as a strong alternative, providing high sensitivity and specificity, often with simpler sample preparation protocols that avoid derivatization.[9] This makes it particularly well-suited for applications where rapid turnaround time is critical.

The ultimate choice between GC-MS and LC-MS will depend on the specific research question, the available instrumentation, the nature of the sample matrix, and the number of samples to be analyzed. For studies requiring the most comprehensive fatty acid profiling, including isomers, GC-MS may be preferable. For targeted quantification of this compound in a large number of samples, LC-MS/MS could be the more efficient approach. A thorough cross-validation, as outlined in this guide, is recommended when transitioning between methods or to ensure the comparability of data generated by different techniques.

References

A Head-to-Head Battle for Accuracy: Heptadecanoic Acid vs. Stable Isotope-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is a cornerstone of robust analytical science. The choice of an internal standard is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective, data-driven comparison of two commonly used types of internal standards: the odd-chain fatty acid, heptadecanoic acid (C17:0), and stable isotope-labeled (SIL) fatty acids.

In the realm of quantitative analysis, particularly when employing powerful techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable. They are added at a known concentration to samples at the beginning of the analytical workflow to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the physicochemical properties of the analytes of interest, be absent in the original sample, and be clearly distinguishable by the analytical instrument.

This guide will delve into the performance characteristics of this compound and SIL internal standards, presenting a summary of quantitative data for easy comparison, detailed experimental protocols for key analytical methods, and visualizations to clarify complex workflows and concepts.

Data Presentation: A Comparative Overview

The selection of an internal standard significantly influences the accuracy, precision, and overall reliability of fatty acid quantification. While SILs are often hailed as the "gold standard," odd-chain fatty acids like this compound offer a cost-effective and often suitable alternative. The following tables summarize the typical performance characteristics of these two classes of internal standards.

Table 1: General Performance Characteristics of Internal Standards for Fatty Acid Analysis

Performance MetricThis compound (Odd-Chain Fatty Acid)Stable Isotope-Labeled (SIL) Fatty Acid
Correction for Sample Preparation Variability GoodExcellent
Correction for Instrument Variability GoodExcellent
Correction for Matrix Effects (Ion Suppression/Enhancement) Moderate to GoodExcellent[1]
Chemical and Physical Similarity to Analytes High (similar chain length and class)Nearly Identical
Risk of Endogenous Interference Low, but present in some matrices (e.g., dairy, ruminant fats)[2][3]Negligible
Cost LowHigh
Commercial Availability Widely availableVaries; not all fatty acids have a corresponding SIL standard

Table 2: Typical Quantitative Performance in Fatty Acid Analysis by GC-MS

Validation ParameterThis compound (C17:0)Stable Isotope-Labeled (e.g., Palmitic Acid-d31)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Limit of Quantification (LOQ) Analyte-dependentGenerally lower than odd-chain standards

This data is representative and synthesized from various validation studies and application notes.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are chemically identical to the analytes of interest, with the only difference being the substitution of one or more atoms (e.g., ¹H with ²H, ¹²C with ¹³C). This near-perfect analogy allows them to track the analyte through the entire analytical process with the highest degree of fidelity, correcting for variations in extraction efficiency, derivatization yield, and ionization efficiency in the mass spectrometer.[1]

The Workhorse: this compound

This compound, a 17-carbon saturated fatty acid, is a popular choice for an internal standard because odd-chain fatty acids are generally found in low abundance in many biological samples.[3] Its chemical properties are similar to the more common even-chain fatty acids found in biological systems, allowing it to behave similarly during extraction and derivatization.[3] However, the presence of endogenous this compound in certain samples, such as dairy products and ruminant fats, can lead to inaccurate quantification if not accounted for.[2][3]

Experimental Protocols

Accurate and reproducible quantification of fatty acids relies on well-defined and validated experimental procedures. Below are detailed methodologies for the analysis of fatty acids in a biological sample using an internal standard with GC-MS.

Lipid Extraction (Folch Method)

This protocol describes a common method for extracting total lipids from a biological sample.

  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent.

  • Internal Standard Addition: Add a known amount of the chosen internal standard (this compound or a stable isotope-labeled fatty acid) to the homogenate.

  • Solvent Extraction: Add a chloroform:methanol (B129727) (2:1, v/v) solution to the sample and vortex vigorously for 2 minutes.[3]

  • Phase Separation: Add 0.9% NaCl solution and vortex for 30 seconds.[3] Centrifuge the mixture at 2000 x g for 10 minutes to achieve phase separation.[3]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Methylation: Add a solution of boron trifluoride (BF₃) in methanol (14% w/v) to the dried lipid extract.[3]

  • Incubation: Heat the mixture at 100°C for 5 minutes to facilitate the methylation of free fatty acids.[3]

  • Extraction of FAMEs: After cooling, add hexane (B92381) and a saturated NaCl solution.[3] The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for FAME analysis. Optimization may be required based on the specific instrument and analytes.

  • GC Column: A polar capillary column suitable for FAME separation (e.g., SP-2560).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is typically used to separate FAMEs based on their chain length and degree of unsaturation. A representative program could be: 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, ramp to 250°C at 5°C/min, hold for 5 min.[3]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard sample->add_is extract Lipid Extraction add_is->extract derivatize Derivatization (FAMEs) extract->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing & Quantification gcms->data

A typical experimental workflow for fatty acid analysis.

decision_tree start Select Internal Standard q1 Highest Accuracy & Precision Required? start->q1 sil Use Stable Isotope-Labeled (SIL) Standard q1->sil Yes q2 Is a cost-effective alternative needed? q1->q2 No c17 Use this compound (C17:0) q2->c17 Yes validate Validate for endogenous presence c17->validate

Decision-making process for selecting an internal standard.

Conclusion

The choice between this compound and a stable isotope-labeled internal standard is a critical step in the design of a quantitative fatty acid analysis experiment.

  • Stable isotope-labeled standards are the superior choice for achieving the highest levels of accuracy and precision. Their near-identical chemical and physical properties to the analytes of interest allow for the most effective correction of analytical variability, particularly matrix effects.

  • This compound serves as a reliable and cost-effective alternative, especially for well-established methods and when the absence of endogenous C17:0 in the sample matrix can be confirmed.

Ultimately, the selection should be based on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For all quantitative methods, a thorough validation is essential to ensure the reliability and reproducibility of the results.

References

Assessing the Accuracy of Heptadecanoic Acid for Quantifying Saturated Fatty Acids: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fatty acids is essential for understanding biological processes and for the development of therapeutics. The use of an internal standard (IS) is a cornerstone of robust analytical methods, correcting for variability during sample preparation and analysis.[1] This guide provides an objective comparison of heptadecanoic acid (C17:0) with other alternatives for quantifying saturated fatty acids, supported by experimental data.

This compound (C17:0) as an Internal Standard

This compound, an odd-chain saturated fatty acid, is frequently used as an internal standard in the gas chromatographic (GC) analysis of fatty acids.[1][2] The rationale for its use is that odd-chain fatty acids are typically present in low abundance in many biological samples, minimizing interference with the endogenous even-chain fatty acids that are common in biological systems.[1][2] Furthermore, its chemical similarity to other saturated fatty acids ensures it behaves comparably during extraction and derivatization processes.[1]

Advantages:

  • Cost-effective and widely available: Compared to isotopic standards, C17:0 is a more economical option.[1]

  • Chemical Similarity: Behaves similarly to common even-chain fatty acids during analytical procedures.[1]

Disadvantages:

  • Natural Occurrence: this compound can be naturally present in some samples, such as dairy products, ruminant fats, and certain plant lipids, which can lead to inaccuracies in quantification.[1][3]

  • Potential for Co-elution: In complex mixtures, there is a possibility of C17:0 co-eluting with other fatty acids, which can affect the accuracy of the results.[1]

Comparison with Alternative Internal Standards

The two main categories of internal standards used in fatty acid analysis are odd-chain fatty acids and stable isotope-labeled fatty acids.[1]

  • Other Odd-Chain Fatty Acids: Besides C17:0, other odd-chain fatty acids like tridecanoic acid (C13:0), pentadecanoic acid (C15:0), and nonadecanoic acid (C19:0) are also used.[1] The choice among these often depends on the specific fatty acids being analyzed and the chromatographic separation achievable. For instance, C19:0 has been used as a substitute for C17:0, though challenges with co-elution with C18:2 and C18:3 have been noted.[4]

  • Stable Isotope-Labeled Fatty Acids: Deuterated (e.g., palmitic acid-d31) or 13C-labeled fatty acids are considered the gold standard for quantitative analysis.[1] These standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave in the same manner throughout the entire analytical process.[1] This co-elution with the analyte of interest provides the highest accuracy and precision.[1] However, they are significantly more expensive and may not be commercially available for all fatty acids of interest.[1]

Quantitative Data Comparison

The selection of an internal standard can significantly impact method accuracy and precision.[5] The following table summarizes typical performance characteristics for odd-chain fatty acids versus stable isotope-labeled internal standards in fatty acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Performance MetricOdd-Chain Fatty Acid (e.g., C17:0)Stable Isotope-Labeled Fatty Acid (e.g., C16:0-d31)
Recovery Typically 80-110%[1]82 - 115%[1][6]
Precision (RSD) < 20%< 15%[6]
Linearity (R²) > 0.99> 0.99[6]
Accuracy Good, but can be affected by matrix effects and natural occurrence.Excellent, as it corrects for variations in extraction, derivatization, and instrument response.[1]
Interference Possible, as it can be present in some matrices.[1]None, as it is not naturally present in samples.[1]

Experimental Protocols

Accurate quantification of saturated fatty acids requires a validated experimental protocol. Below is a general methodology for the analysis of total fatty acids in a biological sample using an internal standard.

1. Sample Preparation and Lipid Extraction (Modified Folch Method):

  • To a known quantity of sample (e.g., plasma, tissue homogenate), add a precise amount of the chosen internal standard (e.g., this compound).

  • Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex vigorously for 2 minutes.[1]

  • Add 0.5 mL of a 0.9% NaCl solution and vortex for 30 seconds.[1]

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]

  • Carefully collect the lower organic phase containing the lipids.

2. Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs):

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Add 1 mL of 0.5 M methanolic KOH. Heat at 100°C for 5 minutes to hydrolyze the lipids.[1]

  • Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).[1]

  • Heat again at 100°C for 5 minutes to methylate the free fatty acids.[1]

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.[1]

  • Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Column: A polar capillary column (e.g., BPX-70 or similar) is typically used.

  • Injector Temperature: 260°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 220°C, is a common starting point, but should be optimized for the specific FAMEs being analyzed.[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Detection: Mass spectrometry is used for identification and quantification.

Visualizing the Workflow and Accuracy Assessment

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (e.g., C17:0) Sample->Add_IS Extraction Lipid Extraction (Chloroform/Methanol) Add_IS->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Methylation Methylation to FAMEs (BF3/Methanol) Saponification->Methylation GC_MS GC-MS Analysis Methylation->GC_MS Integration Peak Area Integration GC_MS->Integration Quantification Concentration Calculation Integration->Quantification accuracy_assessment Accuracy Method Accuracy Linearity Linearity (R² > 0.99) Accuracy->Linearity Precision Precision (%RSD) Accuracy->Precision Recovery Recovery (%) Accuracy->Recovery Specificity Specificity (No Interference) Accuracy->Specificity

References

A Researcher's Guide to Inter-laboratory Comparison of Heptadecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Heptadecanoic Acid Quantification with Supporting Inter-laboratory Data.

This compound (C17:0), an odd-chain saturated fatty acid, has garnered increasing interest as a biomarker for dairy fat intake and its potential associations with various health outcomes. Accurate and reproducible quantification of this fatty acid across different laboratories is paramount for reliable clinical and research findings. This guide provides a comprehensive comparison of the primary analytical techniques used for this compound quantification, supported by data from inter-laboratory proficiency testing and detailed experimental protocols.

Performance Comparison of Quantification Methods

The two most prevalent and robust techniques for the quantification of fatty acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on several factors, including the specific research question, required sensitivity, sample throughput, and available instrumentation.

Table 1: Quantitative Performance of Analytical Methods for this compound

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile fatty acid methyl esters (FAMEs) followed by mass analysis.Separation of free fatty acids followed by mass analysis.
Derivatization Mandatory (conversion to FAMEs)Not typically required
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10% (intraday), < 10% (interday)
Limit of Detection (LOD) 0.05 - 1.0 pg on column0.8 - 10.7 nmol/L
Limit of Quantitation (LOQ) 9 - 88 ng2.4 - 285.3 nmol/L
Sample Throughput LowerHigher

Inter-laboratory Comparison Data

The National Institute of Standards and Technology (NIST) conducts a Fatty Acid Quality Assurance Program (FAQAP) to help laboratories improve the accuracy of fatty acid measurements.[1][2] Through this program, a Standard Reference Material (SRM) 3951, "Fatty Acid Species in Frozen Human Serum," was characterized by an inter-laboratory comparison study involving 14 laboratories.[3][4]

Table 2: Inter-laboratory Quantification of Total this compound in NIST SRM 3951

AnalyteCertified Mass Fraction (µg/g)95% Confidence Interval (µg/g)Number of Participating Laboratories
This compound (C17:0) 9.1± 3.014

This certified value, established through the consensus of multiple laboratories, serves as a benchmark for individual labs to assess the accuracy of their this compound quantification methods. The uncertainty in the certified value reflects the inter-laboratory variability.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for achieving accurate and reproducible results in fatty acid analysis. Below are representative methodologies for the quantification of total and free this compound in human serum using GC-MS and LC-MS/MS.

Protocol 1: Total this compound Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the hydrolysis of all lipids in the sample to release the constituent fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Sample Preparation and Lipid Extraction (Folch Method):

  • To 100 µL of human serum, add a known amount of an appropriate internal standard (e.g., deuterated this compound).

  • Add 1 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex thoroughly.

  • Centrifuge to separate the phases and collect the lower organic layer containing the total lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization to FAMEs:

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic potassium hydroxide (B78521) and heat at 100°C for 10 minutes to hydrolyze the lipids.

  • After cooling, add 1 mL of 14% boron trifluoride in methanol and heat at 100°C for 2 minutes to convert the free fatty acids to FAMEs.

  • Add 1 mL of hexane (B92381) and 1 mL of water, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • Injection: 1 µL, splitless mode at 220°C.

  • Column: DB-225 capillary column (or equivalent polar column suitable for FAMEs).

  • Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[5]

  • Mass Spectrometer: Operate in single ion monitoring (SIM) mode for targeted quantification.

Protocol 2: Free this compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol allows for the direct measurement of non-esterified ("free") this compound without the need for hydrolysis and derivatization.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of human serum, add a known amount of an appropriate internal standard (e.g., deuterated this compound).

  • Add 295 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins and extract the free fatty acids.[6]

  • Vortex for 1 minute and then centrifuge.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.

Mandatory Visualizations

To visually delineate the procedural differences between the two primary analytical techniques, the following diagrams illustrate the typical experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample IS_add Add Internal Standard Serum->IS_add Extraction Lipid Extraction (Folch) IS_add->Extraction Saponification Saponification Extraction->Saponification Derivatization Derivatization (FAMEs) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition & Processing GC_MS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample IS_add Add Internal Standard Serum->IS_add Extraction Protein Precipitation & Extraction IS_add->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Acquisition & Processing LC_MS->Data Method_Selection Start Start: Quantify This compound Total_vs_Free Total or Free Fatty Acid? Start->Total_vs_Free Derivatization_OK Is Derivatization Acceptable? Total_vs_Free->Derivatization_OK Total LC_MS Use LC-MS/MS Total_vs_Free->LC_MS Free High_Throughput High Sample Throughput Needed? Derivatization_OK->High_Throughput No GC_MS Use GC-MS Derivatization_OK->GC_MS Yes High_Throughput->GC_MS No High_Throughput->LC_MS Yes

References

A Comparative In Vitro Analysis of Heptadecanoic Acid and Palmitic Acid: Unraveling Distinct Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological effects of heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, and palmitic acid (C16:0), an even-chain saturated fatty acid. The information presented is collated from various experimental studies to offer a comprehensive overview of their differential impacts on key cellular processes, including apoptosis, inflammation, oxidative stress, and metabolic function. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Comparative Analysis of Biological Effects

The in vitro effects of this compound and palmitic acid diverge significantly, with palmitic acid largely exhibiting detrimental effects, while this compound shows a more nuanced and, in some contexts, beneficial profile.

Apoptosis

Palmitic acid is a well-documented inducer of apoptosis in a variety of cell types, including endothelial progenitor cells, fetal hepatocytes, and various cancer cell lines.[1][2] In contrast, this compound has demonstrated a potent pro-apoptotic effect specifically in pancreatic cancer cells, even more so than palmitic acid.[3]

Cell TypeFatty AcidConcentrationDurationObserved EffectReference
Pancreatic Cancer Cells (Panc-1, MIA PaCa-2) This compoundIC50: ~71-77 µMNot SpecifiedStronger cytotoxic and pro-apoptotic effects compared to palmitic acid.[3]
Palmitic AcidNot SpecifiedNot SpecifiedWeaker cytotoxic effects compared to this compound.[3]
Endothelial Progenitor Cells Palmitic Acid0-800 µMUp to 60hDose- and time-dependent increase in apoptosis.[2]
Fetal Hepatocytes Palmitic AcidNot Specified4 daysInduction of apoptosis.[1]
Inflammation

Palmitic acid is a potent pro-inflammatory agent in vitro, activating key inflammatory signaling pathways such as Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) in immune cells like macrophages, as well as in endothelial cells and trophoblasts.[3][4][5] This activation leads to the production and secretion of pro-inflammatory cytokines, including TNF-α and IL-6. This compound, conversely, has demonstrated anti-inflammatory properties in primary hepatocytes by suppressing the JAK2/STAT3 signaling pathway, a key cascade in inflammatory responses.[6]

Cell TypeFatty AcidConcentrationDurationObserved EffectReference
Primary Mouse Hepatocytes This compound125 µM48hSuppressed phosphorylation of JAK2 and STAT3 compared to palmitic acid control.[6]
Palmitic Acid125 µM48hUsed as a pro-inflammatory control.[6]
Human Neuroblastoma Cells (SHSY-5Y) Palmitic AcidNot Specified4hIncreased expression of IL-6 and TNF-α.[7]
Human Trophoblasts Palmitic AcidNot SpecifiedNot SpecifiedStimulated synthesis and release of TNF-α, IL-6, and IL-8 via TLR4.[5][8]
Macrophages Palmitic AcidNot SpecifiedNot SpecifiedActivates TLR4-mediated pro-inflammatory signaling.[3]
Oxidative Stress

The role of palmitic acid in inducing oxidative stress is well-established. It has been shown to increase the production of reactive oxygen species (ROS) and upregulate NADPH oxidase in various cell types, contributing to cellular damage.[9] While direct comparative studies are limited, some evidence suggests that odd-chain fatty acids like pentadecanoic acid (a close relative of this compound) may possess antioxidant properties and can reduce mitochondrial ROS production.[10]

Cell TypeFatty AcidConcentrationDurationObserved EffectReference
HepG2 Cells Palmitic Acid200 µM24hIncreased TBARS content (marker of lipid peroxidation) and NADPH oxidase activity.[9]
Stearic Acid200 µM24hIncreased TBARS content and NADPH oxidase activity.[9]
Oleic Acid200 µM24hNo significant effect on TBARS content.[9]
Metabolic Function

Palmitic acid is widely recognized for its detrimental effects on metabolic function, particularly in inducing insulin (B600854) resistance in cell types like myotubes and hepatocytes.[11][12] It impairs insulin signaling pathways, such as the Akt pathway, and reduces glucose uptake. In contrast, a study on primary hepatocytes revealed that this compound did not improve insulin-stimulated phosphorylation of Akt, suggesting it may not have the same insulin-sensitizing effects as its shorter odd-chain counterpart, pentadecanoic acid.[6]

Cell TypeFatty AcidConcentrationDurationObserved EffectReference
Primary Mouse Hepatocytes This compound125 µM48hDid not increase insulin-stimulated phosphorylation of Akt compared to palmitic acid control.[6]
Palmitic Acid125 µM48hUsed as a control for impaired insulin signaling.[6]
C2C12 Myotubes Palmitic Acid0.2-0.6 mM24hSuppressed insulin-stimulated phosphorylation of Akt1 and p70S6K; inhibited 2NBDG uptake.[11]
HepG2 Cells Palmitic AcidNot SpecifiedNot SpecifiedInduces hepatic insulin resistance through JNK and p38MAPK pathways.[12]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or palmitic acid (typically complexed with BSA) for the desired duration (e.g., 24, 48 hours). Include a vehicle control (BSA alone).

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Seed cells and treat with this compound or palmitic acid as described for the MTT assay.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4][14]

Cytokine Quantification (ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., TNF-α, IL-6) in the sample is bound by a capture antibody coated on the plate. A second, detection antibody (often biotinylated) binds to the antigen at a different epitope. A streptavidin-HRP conjugate is then added, followed by a substrate that produces a measurable color change.

Protocol (for TNF-α and IL-6):

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (collected after fatty acid treatment) and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[12][15]

Metabolic Function (Seahorse XF Analyzer)

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate, providing real-time data on mitochondrial respiration and glycolysis. To measure fatty acid oxidation (FAO), cells are provided with long-chain fatty acids (like palmitate) as the primary fuel source, and the resulting change in OCR is measured.

Protocol (for Fatty Acid Oxidation):

  • Seed cells in a Seahorse XF cell culture microplate.

  • On the day of the assay, replace the culture medium with a substrate-limited medium.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant.

  • Load the injection ports of the sensor cartridge with compounds to be tested, such as etomoxir (B15894) (an inhibitor of FAO), oligomycin, FCCP, and rotenone/antimycin A for a mitochondrial stress test.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol to measure basal OCR.

  • Inject the fatty acid substrate (e.g., palmitate-BSA conjugate) and measure the subsequent OCR to determine the rate of FAO.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by palmitic acid and a general workflow for comparing the in vitro effects of heptadecanoic and palmitic acid.

Palmitic_Acid_Signaling cluster_inflammation Inflammatory Signaling cluster_stress Stress and Apoptosis Signaling PA Palmitic Acid (C16:0) TLR4 TLR4 PA->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PA_stress Palmitic Acid (C16:0) JNK_p38 JNK / p38 MAPK PA_stress->JNK_p38 Caspase3 Caspase-3 Activation JNK_p38->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key pro-inflammatory and stress-activated signaling pathways induced by palmitic acid in vitro.

Heptadecanoic_Acid_Signaling cluster_anti_inflammation Anti-Inflammatory Signaling (Hepatocytes) HA This compound (C17:0) JAK2 JAK2 HA->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Inhibits Inflammation_down Decreased Inflammation STAT3->Inflammation_down

Caption: Anti-inflammatory signaling pathway modulated by this compound in primary hepatocytes.

Experimental_Workflow cluster_assays In Vitro Assays start Cell Culture (e.g., Macrophages, Hepatocytes) treatment Treatment with: - this compound (C17:0) - Palmitic Acid (C16:0) - Vehicle Control (BSA) start->treatment apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis inflammation Inflammation Assay (ELISA for Cytokines) treatment->inflammation oxidative_stress Oxidative Stress Assay (ROS Measurement) treatment->oxidative_stress metabolism Metabolic Assay (Seahorse for FAO) treatment->metabolism data_analysis Data Analysis and Comparison apoptosis->data_analysis inflammation->data_analysis oxidative_stress->data_analysis metabolism->data_analysis

References

A Head-to-Head Comparison of Heptadecanoic Acid and Stearic Acid on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, and stearic acid (C18:0), an even-chain saturated fatty acid, are both components of the human diet and cellular metabolism. While structurally similar, emerging evidence suggests they may exert distinct effects on cellular processes, including gene expression, with potential implications for health and disease. This guide provides a comparative analysis of the current understanding of how these two fatty acids impact gene expression, supported by available experimental data.

Data Presentation: Comparative Gene Expression Analysis

Due to the lack of direct head-to-head transcriptomic studies, this table summarizes gene expression changes reported in separate studies on this compound and stearic acid. It is important to note that experimental conditions (cell types, concentrations, duration of treatment) may vary between studies.

Gene Category This compound (C17:0) Stearic Acid (C18:0) References
Inflammation No direct evidence of pro- or anti-inflammatory gene expression changes in transcriptomic studies. However, some studies associate odd-chain fatty acids with lower risk of metabolic diseases, which often have an inflammatory component.Upregulation of pro-inflammatory cytokines: IL-1β, IL-6, IL-8, MCP-1, TNFα.[1]
Cell Growth & Proliferation Downregulation of pathways promoting cell proliferation (e.g., Hippo pathway).May promote proliferation in some cancer cells, but can also induce apoptosis.[2]
Apoptosis Induces apoptosis in pancreatic cancer cells.Induces apoptosis in various cell types, often mediated by ER stress.[2][3]
Lipid Metabolism Limited direct data. In a high-fat diet mouse model, C17:0 supplementation was associated with changes in the expression of fatty acid transporter CD36.Can modulate the expression of genes involved in lipid metabolism.[4]
Stress Response Limited data.Upregulation of genes involved in the endoplasmic reticulum (ER) stress response.[3]

Experimental Protocols

The following is a generalized protocol for investigating the effects of fatty acids on gene expression in cultured cells, based on methodologies described in the cited literature.

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant cell line for the research question (e.g., macrophages for inflammation studies, cancer cell lines for oncology research).

  • Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Fatty Acid Preparation:

    • Dissolve this compound or stearic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Complex the fatty acid with fatty acid-free bovine serum albumin (BSA) in serum-free medium to facilitate cellular uptake and reduce toxicity. The molar ratio of fatty acid to BSA is a critical parameter to optimize.

    • Prepare a stock solution and dilute to the desired final concentration in the cell culture medium. A vehicle control (medium with BSA and the solvent) should always be included.

  • Treatment: Replace the normal growth medium with the fatty acid-containing medium or the vehicle control medium and incubate for the desired duration (e.g., 6, 12, 24 hours).

2. RNA Extraction and Quantification:

  • Following treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., containing TRIzol).

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

3. Gene Expression Analysis (RNA-Sequencing or Microarray):

  • RNA-Sequencing (RNA-Seq):

    • Prepare sequencing libraries from the extracted RNA.

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome and quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the fatty acid treatment compared to the control.

  • Microarray:

    • Synthesize and label cDNA from the extracted RNA.

    • Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.

    • Scan the microarray chip and quantify the signal intensity for each probe.

    • Normalize the data and perform statistical analysis to identify differentially expressed genes.

4. Data Validation (Quantitative Real-Time PCR - qRT-PCR):

  • Select a subset of differentially expressed genes identified from the RNA-seq or microarray analysis for validation.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Normalize the expression of the target genes to a stable housekeeping gene.

  • Calculate the fold change in gene expression between the fatty acid-treated and control groups.

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and stearic acid, as well as a general experimental workflow for studying their effects on gene expression.

Heptadecanoic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heptadecanoic_Acid This compound (C17:0) PI3K PI3K Heptadecanoic_Acid->PI3K Inhibits Hippo_Pathway Hippo Pathway Heptadecanoic_Acid->Hippo_Pathway Inhibits Apoptosis Apoptosis Heptadecanoic_Acid->Apoptosis AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Cell_Proliferation Cell Proliferation (Inhibition) mTOR->Cell_Proliferation Hippo_Pathway->Cell_Proliferation

Caption: this compound signaling pathway in cancer cells.

Stearic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stearic_Acid Stearic Acid (C18:0) ER_Stress ER Stress Stearic_Acid->ER_Stress p38_MAPK p38 MAPK Stearic_Acid->p38_MAPK JNK JNK ER_Stress->JNK AP1 AP-1 JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis NFkB NF-κB p38_MAPK->NFkB Inflammatory_Genes Inflammatory Gene Expression (IL-1β, IL-6, TNFα) NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Stearic acid-induced inflammatory and stress signaling.

Experimental_Workflow Cell_Culture 1. Cell Culture Fatty_Acid_Treatment 2. Fatty Acid Treatment (this compound or Stearic Acid) Cell_Culture->Fatty_Acid_Treatment RNA_Extraction 3. RNA Extraction Fatty_Acid_Treatment->RNA_Extraction Transcriptomic_Analysis 4. Transcriptomic Analysis (RNA-Seq or Microarray) RNA_Extraction->Transcriptomic_Analysis Data_Analysis 5. Differential Gene Expression Analysis Transcriptomic_Analysis->Data_Analysis Validation 6. Validation (qRT-PCR) Data_Analysis->Validation Pathway_Analysis 7. Pathway and Functional Enrichment Analysis Data_Analysis->Pathway_Analysis

Caption: Experimental workflow for fatty acid gene expression analysis.

Conclusion

Current evidence, though not from direct comparative studies, suggests that this compound and stearic acid have distinct effects on gene expression and cellular signaling. Stearic acid appears to promote pro-inflammatory and stress-related gene expression. In contrast, available data on this compound points towards anti-proliferative and pro-apoptotic effects in cancer cells, with a potential role in metabolic health.

The divergent effects of these two saturated fatty acids underscore the importance of not viewing all saturated fats as a homogenous group. Further head-to-head transcriptomic and proteomic studies are crucial to fully elucidate their differential impacts on cellular function and to explore their potential as therapeutic targets or modulators in various disease contexts. Researchers are encouraged to utilize the outlined experimental protocols to contribute to a more comprehensive understanding of the bioactivity of these fatty acids.

References

Heptadecanoic Acid: A Critical Evaluation as a Long-Term Dietary Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the validation and comparison of heptadecanoic acid as a biomarker for dietary fat intake, with a focus on dairy consumption.

This compound (C17:0), a saturated odd-chain fatty acid, has garnered significant attention as a potential long-term biomarker of dietary intake, particularly for dairy and ruminant fats. Its primary exogenous sources are these food products, making it a candidate for objectively assessing consumption patterns and their association with various health outcomes. This guide provides a comparative analysis of this compound against other proposed biomarkers, details common experimental protocols for its quantification, and illustrates its metabolic context.

Comparative Analysis of Dietary Biomarkers

The utility of a dietary biomarker is determined by its specificity, dose-response relationship with intake, and its reflection of long-term dietary habits. This compound is often evaluated alongside other fatty acids, primarily pentadecanoic acid (C15:0) and trans-palmitoleic acid (t16:1n-7), as indicators of dairy fat consumption. The following tables summarize quantitative data from various studies, comparing the performance of these biomarkers.

Table 1: Correlation of this compound (C17:0) with Dairy and Ruminant Fat Intake

Biological MatrixDietary ComponentCorrelation Coefficient (r)Study Population/Reference
Adipose TissueTotal Dairy Fat0.25 - 0.45General Population[1]
Plasma/SerumTotal Dairy Fat0.19 - 0.30Cross-sectional and Prospective Cohorts[2]
Plasma PhospholipidsTotal Dairy Intake0.17MESA Study[3]
ErythrocytesDairy Fat0.20 - 0.40Various Cohorts
Adipose TissueRuminant Meat Fat0.15 - 0.30Observational Studies

Table 2: Head-to-Head Comparison of Dairy Fat Biomarkers

BiomarkerBiological MatrixCorrelation with Dairy Fat Intake (r)Key Considerations
This compound (C17:0) Adipose Tissue, Plasma, ErythrocytesWeaker than C15:0 in some studies[4]Also found in some fish species, which can be a confounding factor in certain populations.[5] May have some endogenous synthesis.
Pentadecanoic Acid (C15:0) Adipose Tissue, Plasma, ErythrocytesGenerally considered the strongest biomarker for dairy fat (r values often >0.4)[1][4]Adipose tissue C15:0 is considered a good marker of long-term intake.[4]
Trans-Palmitoleic Acid (t16:1n-7) Plasma, ErythrocytesWeaker and less consistent than odd-chain fatty acids (r ≈ 0.15)[2]Associated with lower risk of type 2 diabetes in some studies.[4]
Myristic Acid (C14:0) Plasma PhospholipidsWeak correlation (r ≈ 0.14)[3]Not specific to dairy fat, present in a wider range of foods.

Metabolic Pathway of this compound

This compound metabolism involves both exogenous absorption and potential endogenous synthesis, followed by catabolism for energy production. Understanding this pathway is crucial for interpreting its levels as a dietary biomarker.

Diet Dietary Intake (Dairy, Ruminant Fat, Fish) C17_0 This compound (C17:0) Diet->C17_0 Exogenous Source Gut Gut Microbiota (Fiber Fermentation) PropionylCoA Propionyl-CoA Gut->PropionylCoA AminoAcids Amino Acid Catabolism (Val, Ile, Met, Thr) AminoAcids->PropionylCoA EndoSynthesis Endogenous Synthesis (Fatty Acid Elongation) PropionylCoA->EndoSynthesis SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization EndoSynthesis->C17_0 BetaOxidation β-Oxidation C17_0->BetaOxidation BetaOxidation->PropionylCoA Final Cycle AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA Citric Acid Cycle (Energy Production) AcetylCoA->TCA SuccinylCoA->TCA

Metabolic fate of this compound.

Experimental Protocols

Accurate quantification of this compound is fundamental to its validation as a biomarker. Gas chromatography (GC) coupled with either flame ionization detection (FID) or mass spectrometry (MS) is the most common analytical technique. Below are generalized protocols for the analysis of fatty acids in plasma and adipose tissue.

Protocol 1: Fatty Acid Analysis in Human Plasma

1. Lipid Extraction (Modified Folch Method)

  • To 100 µL of plasma, add an internal standard (e.g., C19:0 or a deuterated C17:0).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex thoroughly for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate at 70°C for 2 hours.

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC analysis.

3. GC-MS Analysis

  • Column: A polar capillary column (e.g., SP-2560 or equivalent).

  • Injection: 1 µL of the FAMEs extract is injected in splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C) to elute all FAMEs.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: Based on the peak area ratio of C17:0 to the internal standard, with reference to a calibration curve prepared with known concentrations of C17:0 standard.

Protocol 2: Fatty Acid Analysis in Adipose Tissue

1. Homogenization and Lipid Extraction

  • Weigh approximately 50-100 mg of frozen adipose tissue.

  • Homogenize the tissue in a 2:1 (v/v) chloroform:methanol solution containing an internal standard.

  • Follow the phase separation and extraction steps as described in the plasma protocol.

2. Derivatization to FAMEs

  • The derivatization procedure is the same as for plasma lipids.

3. GC-FID Analysis

  • Column and Injection: Similar to GC-MS analysis.

  • Detection: Flame Ionization Detector (FID).

  • Quantification: FAMEs are identified by comparing their retention times with those of known standards. Quantification is performed by comparing the peak area of C17:0 to the internal standard and expressing it as a percentage of total fatty acids.

Experimental Workflow

The following diagram illustrates the typical workflow for a study validating this compound as a dietary biomarker.

StudyDesign Study Design (e.g., Cross-sectional, Cohort, Intervention) DietaryAssessment Dietary Intake Assessment (e.g., Food Frequency Questionnaire, Diet Records) StudyDesign->DietaryAssessment SampleCollection Biological Sample Collection (e.g., Blood, Adipose Tissue Biopsy) StudyDesign->SampleCollection DataAnalysis Data Analysis (Quantification, Statistical Correlation) DietaryAssessment->DataAnalysis LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GC_Analysis GC-FID/MS Analysis Derivatization->GC_Analysis GC_Analysis->DataAnalysis Validation Biomarker Validation DataAnalysis->Validation

Workflow for biomarker validation.

Conclusion

This compound serves as a valuable biomarker for the intake of dairy and ruminant fats, particularly when measured in adipose tissue for long-term assessment. However, its utility is nuanced. In populations with significant fish consumption, its specificity for dairy fat may be compromised. Furthermore, studies consistently show that pentadecanoic acid (C15:0) often has a stronger correlation with dairy fat intake. The potential for endogenous synthesis of odd-chain fatty acids also needs to be considered when interpreting biomarker data.

For researchers and drug development professionals, the choice of biomarker should be guided by the specific research question, the dietary patterns of the study population, and the biological matrix available. A multi-biomarker approach, combining C17:0 with C15:0 and potentially other markers, may provide a more robust and accurate assessment of dairy fat intake and its metabolic consequences. The standardized and validated experimental protocols outlined in this guide are essential for generating reliable and comparable data in this field of research.

References

A Comparative Analysis of the Anti-inflammatory Properties of Pentadecanoic Acid (C15:0) and Margaric Acid (C17:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of current scientific literature reveals that while both odd-chain saturated fatty acids, pentadecanoic acid (C15:0) and margaric acid (C17:0), possess anti-inflammatory properties, C15:0 demonstrates a broader and more potent capacity to modulate inflammatory responses across a variety of cellular systems. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed analysis of their respective mechanisms and efficacy.

Recent studies have highlighted the therapeutic potential of odd-chain saturated fatty acids in mitigating chronic inflammation, a key driver of numerous diseases. This guide focuses on the direct comparison of C15:0 and C17:0, offering a clear perspective on their performance based on available experimental data.

Quantitative Comparison of Anti-inflammatory Activities

The anti-inflammatory effects of C15:0 and C17:0 have been directly compared in studies utilizing human primary cell-based disease models. The data consistently indicates that C15:0 has a more significant impact on a wider range of inflammatory biomarkers.

Fatty AcidConcentrationKey Anti-inflammatory EffectsReference
C15:0 6.7 µM & 20 µM- Lowered MCP-1- Lowered CXCL9, CXCL10, CXCL11- Lowered IL-6, IL-17A- Lowered PAI-1[1]
C17:0 20 µM- Lowered MCP-1[1]

Table 1: Summary of the Anti-inflammatory Effects of C15:0 and C17:0 on Key Biomarkers.

Mechanisms of Action: A Look at the Signaling Pathways

The differential anti-inflammatory effects of C15:0 and C17:0 can be attributed to their distinct interactions with cellular signaling pathways.

Pentadecanoic Acid (C15:0): A Multi-Targeted Approach

C15:0 has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. It acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), which are critical regulators of lipid metabolism and inflammation.[2] Activation of these receptors can lead to a downstream reduction in inflammatory gene expression.

Furthermore, C15:0 has been demonstrated to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and inhibit pro-inflammatory pathways such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and the mechanistic target of rapamycin (B549165) (mTOR) pathways.[2] Inhibition of these pathways by C15:0 leads to a decrease in the production of pro-inflammatory cytokines. C15:0 also selectively inhibits histone deacetylase 6 (HDAC6), which is implicated in inflammatory signaling.[2]

C15_0_Signaling cluster_receptor Receptor Activation cluster_kinase Kinase Modulation cluster_epigenetic Epigenetic Regulation C15_0 C15:0 PPARad PPARα/δ C15_0->PPARad activates AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits JAK_STAT JAK-STAT C15_0->JAK_STAT inhibits HDAC6 HDAC6 C15_0->HDAC6 inhibits Gene_Expression Pro-inflammatory Gene Expression PPARad->Gene_Expression downregulates Inflammation Inflammation AMPK->Inflammation reduces mTOR->Inflammation promotes JAK_STAT->Gene_Expression promotes HDAC6->Gene_Expression promotes Gene_Expression->Inflammation

Caption: C15:0 Signaling Pathways.

Margaric Acid (C17:0): Emerging Insights

The anti-inflammatory mechanisms of C17:0 are less extensively characterized than those of C15:0. However, emerging evidence suggests its involvement in key signaling pathways. Some studies have indicated that C17:0 may exert anti-proliferative effects in cancer cells by downregulating the PI3K/Akt signaling pathway, a pathway also implicated in inflammatory processes.[3] Furthermore, in hepatocytes, both C15:0 and C17:0 have been shown to reduce the expression of the pro-inflammatory cytokine TNFα and decrease the phosphorylation of JAK2 and STAT3, suggesting a shared mechanism in this cell type.[3]

C17_0_Signaling cluster_pathways Signaling Pathways C17_0 C17:0 PI3K_Akt PI3K/Akt Pathway C17_0->PI3K_Akt downregulates JAK2_STAT3 JAK2-STAT3 Pathway C17_0->JAK2_STAT3 downregulates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation promotes Inflammation Inflammation JAK2_STAT3->Inflammation promotes

Caption: C17:0 Signaling Pathways.

Experimental Protocols

The primary comparative data for C15:0 and C17:0 was generated using the BioMAP® Diversity PLUS panel, a validated platform of 12 human primary cell-based disease models.

BioMAP® Diversity PLUS Panel Methodology

  • Cell Systems: The panel consists of 12 distinct systems using various human primary cells, including endothelial cells, fibroblasts, macrophages, and T-cells, cultured alone or in co-culture to mimic different disease states.[2]

  • Stimulation: Each cell system is stimulated with a specific cocktail of factors (e.g., cytokines, growth factors) to induce a pro-inflammatory or disease-relevant state. For example, the vascular inflammation model (3C system) is stimulated with IL-1β, TNF-α, and IFN-γ.

  • Treatment: The cell systems are treated with varying concentrations of the test compounds (C15:0 and C17:0) for a specified duration.

  • Biomarker Measurement: Following treatment, a panel of 148 clinically relevant biomarkers, including cytokines, chemokines, cell surface molecules, and metabolic proteins, are measured from the cell culture supernatants or cell lysates. Quantification is typically performed using methods such as enzyme-linked immunosorbent assays (ELISA).

  • Data Analysis: The changes in biomarker levels in treated systems are compared to vehicle-treated controls to determine the biological activity profile of the compound.

Experimental_Workflow start Start cell_culture Culture 12 Human Primary Cell Systems start->cell_culture stimulation Induce Inflammatory State with Stimuli cell_culture->stimulation treatment Treat with C15:0 or C17:0 stimulation->treatment incubation Incubate treatment->incubation biomarker_measurement Measure 148 Biomarkers (ELISA) incubation->biomarker_measurement data_analysis Compare to Control & Analyze Data biomarker_measurement->data_analysis end End data_analysis->end

Caption: BioMAP Experimental Workflow.

Conclusion

The available evidence strongly suggests that while both C15:0 and C17:0 possess anti-inflammatory properties, C15:0 has a more extensive and potent effect on a wider array of inflammatory mediators. This is likely due to its ability to modulate multiple key signaling pathways involved in inflammation. For researchers and professionals in drug development, C15:0 represents a more promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate the anti-inflammatory mechanisms of C17:0 and to explore the potential synergistic effects of these odd-chain fatty acids.

References

A Comparative Guide to Linearity and Recovery Studies for Heptadecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Accurate Heptadecanoic Acid Quantification

The precise quantification of this compound (C17:0), a saturated odd-chain fatty acid, is critical in various research fields, from metabolic studies to its use as an internal standard in fatty acid profiling. The accuracy and reliability of its measurement are paramount, hinging on the validation of analytical methods, particularly the assessment of linearity and recovery. This guide provides a comprehensive comparison of the primary analytical techniques used for this compound quantification—Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Gas chromatography-based methods are the most prevalent for fatty acid analysis due to their high resolution and sensitivity.[1] However, HPLC presents a viable alternative, particularly when dealing with non-volatile derivatives.[2] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[1]

Performance Characteristics

The following table summarizes the typical performance characteristics for the quantification of this compound using GC-MS, GC-FID, and HPLC.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)
Derivatization Required (typically to Fatty Acid Methyl Ester - FAME)Required (typically to FAME)Required (e.g., UV-tagging or fluorescence derivatization)[2]
Typical Column Non-polar capillary column (e.g., DB-5ms)Polar capillary column (e.g., RT-2560)[3]Reversed-phase column (e.g., C18)[2]
Linearity (R²) > 0.99> 0.9998[3]> 0.9999[2]
Linear Range Typically in the µg/mL range0.63 to 1.63 µg/mL (as part of a FAME mix)[3]0.05–5 µg/mL[2]
Precision (%RSD) < 5%< 4% (intraday)[3]< 0.27%[2]
Recovery Typically > 90%84% to 112% (for general fatty acids)Generally > 82%[4]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for achieving accurate and reproducible quantification of this compound. Below are generalized methodologies for linearity and recovery studies.

Linearity Study Protocol

A linearity study assesses the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Objective: To determine the linear range and correlation coefficient for the quantification of this compound.

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., chloroform (B151607) or hexane) to prepare a stock solution of a specific concentration.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards of different concentrations, spanning the expected analytical range.

  • Sample Preparation and Derivatization (for GC methods):

    • To each calibration standard, add a fixed amount of an internal standard (e.g., deuterated this compound for GC-MS).[5]

    • Evaporate the solvent under a stream of nitrogen.

    • Add a methylation reagent, such as 14% boron trifluoride in methanol (B129727) (BF3/MeOH).[6]

    • Heat the mixture at a controlled temperature (e.g., 70°C for 90 minutes) to convert the fatty acid to its methyl ester (FAME).[3]

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.[6]

  • Derivatization (for HPLC method):

    • Evaporate the solvent from the calibration standards.

    • Add a derivatizing agent (e.g., 9-fluorenylmethyl chloroformate for fluorescence detection) and react under optimized conditions (e.g., 60°C for 10 minutes).[2]

  • Instrumental Analysis: Inject a fixed volume of each prepared standard into the GC-MS, GC-FID, or HPLC system.

  • Data Analysis:

    • For each concentration, determine the peak area of the this compound derivative and, if used, the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area (for methods using an internal standard).

    • Plot the peak area (or peak area ratio) against the corresponding concentration of the this compound standards.

    • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), and the linear range.

Recovery Study Protocol

A recovery study evaluates the accuracy of an analytical method by determining the percentage of the analyte that can be accurately measured from a sample matrix.

Objective: To assess the extraction efficiency and the effect of the sample matrix on the quantification of this compound.

Procedure:

  • Sample Selection: Choose a representative blank matrix (e.g., human plasma) that is free of or has a low endogenous level of this compound.

  • Spiking: Prepare at least three concentration levels (low, medium, and high) by spiking known amounts of the this compound standard solution into the blank matrix.

  • Sample Preparation and Extraction:

    • Subject the spiked samples to the full extraction procedure. A common method for plasma is the Folch extraction, which involves the addition of chloroform and methanol.[6]

    • Add an internal standard (e.g., deuterated this compound) to the samples before extraction.

    • Vortex and centrifuge the samples to separate the layers.

    • Collect the organic layer containing the lipids.

  • Derivatization: Proceed with the derivatization of the extracted this compound as described in the linearity study protocol.

  • Preparation of 'Neat' Standards: Prepare a set of standards at the same concentrations as the spiked samples but in the final solvent used for injection (without undergoing the extraction process).

  • Instrumental Analysis: Analyze both the extracted (spiked) samples and the neat standards using the chosen analytical method.

  • Data Analysis:

    • Calculate the concentration of this compound in the spiked samples using the calibration curve obtained from the neat standards.

    • Calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration in Spiked Sample / Spiked Concentration) x 100

Mandatory Visualizations

Linearity_Study_Workflow cluster_prep Standard Preparation cluster_derivatization Derivatization cluster_analysis Analysis stock Prepare Stock Solution serial_dilution Perform Serial Dilutions stock->serial_dilution standards Create Calibration Standards serial_dilution->standards add_is Add Internal Standard standards->add_is derivatize Derivatize to FAME/Tagged Molecule add_is->derivatize extract Extract Derivative derivatize->extract inject Inject into GC/HPLC extract->inject peak_area Measure Peak Area inject->peak_area plot Plot Peak Area vs. Concentration peak_area->plot regression Perform Linear Regression plot->regression

Caption: Workflow for a Linearity Study of this compound.

Recovery_Study_Workflow cluster_spike Sample Spiking cluster_extraction Extraction & Derivatization cluster_analysis Analysis & Calculation blank_matrix Select Blank Matrix spike Spike with this compound blank_matrix->spike levels Prepare Low, Medium, High Levels spike->levels add_is Add Internal Standard levels->add_is extract Perform Lipid Extraction add_is->extract derivatize Derivatize to FAME/Tagged Molecule extract->derivatize analyze_spiked Analyze Spiked Samples derivatize->analyze_spiked calculate Calculate % Recovery analyze_spiked->calculate analyze_neat Analyze Neat Standards analyze_neat->calculate

Caption: Workflow for a Recovery Study of this compound.

References

A Comparative Analysis of Heptadecanoic Acid Across Diverse Human Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing attention in the scientific community. Primarily sourced from dairy products and ruminant fats, its circulating levels in the human body are considered a reliable biomarker for dairy fat intake.[1] Emerging research has linked higher concentrations of this compound with a reduced risk of cardiometabolic diseases, including type 2 diabetes and hypertension, sparking interest in its potential therapeutic applications.[1][2][3] This guide provides a comparative analysis of this compound levels in different human populations, supported by experimental data and detailed methodologies, to aid researchers in their understanding of this intriguing fatty acid.

Quantitative Data on this compound Levels

The concentration of this compound in human blood can vary significantly across different populations, influenced by factors such as diet, genetics, and lifestyle. Below is a summary of reported this compound levels in plasma and serum from various studies.

Population/Ethnic GroupSample MatrixThis compound Concentration (µmol/L)Key Findings & Reference
Canadian Adults (Multi-ethnic)
    CaucasiansPlasma35.8 ± 15.1A comprehensive study on a diverse cohort of young, healthy Canadian adults revealed variations in fatty acid profiles among different ethnic groups.[4]
    East AsiansPlasma33.5 ± 13.8
    South AsiansPlasma34.9 ± 15.5
United States Adults (NHANES 2011-2014)
    General PopulationSerum31.29 ± 11.54Data from a large, nationally representative sample of US adults. This study also found an inverse association between this compound levels and the prevalence of kidney stones.[2]
South African Women
    BlackSerum (Cholesteryl Ester)Relative concentration higherA study comparing black and white South African women found ethnic differences in fatty acid metabolism, which may contribute to disparities in metabolic disease risk.[5]
    WhiteSerum (Cholesteryl Ester)Relative concentration lower
European Adults (EPIC-InterAct Study)
    Multi-country cohortPlasma PhospholipidsVaries by countryIn a large prospective study across eight European countries, higher plasma phospholipid this compound was associated with a lower risk of type 2 diabetes.[1] Specific concentrations for each country were not detailed in the abstract.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis. Below are detailed methodologies for sample preparation and analysis of this compound in human plasma and red blood cells.

Protocol 1: Analysis of this compound in Human Plasma

This protocol is adapted from validated methods for fatty acid quantification in plasma.[6][7][8]

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Add 1 mL of 0.5 M methanolic NaOH.

  • Heat at 100°C for 5 minutes to saponify the lipids.

  • Cool and add 2 mL of 14% boron trifluoride in methanol.

  • Heat again at 100°C for 5 minutes to methylate the fatty acids.

  • Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity for the target FAMEs. Monitor the characteristic ions for this compound methyl ester.

Protocol 2: Analysis of this compound in Human Red Blood Cells (RBCs)

This protocol outlines a direct transesterification method for analyzing fatty acids in RBCs.[9][10]

1. Sample Preparation:

  • Wash 200 µL of packed RBCs twice with 0.9% saline solution, centrifuging and removing the supernatant each time.

  • Add an internal standard to the washed RBC pellet.

2. Direct Transesterification:

  • Add 2 mL of a mixture of methanol:acetyl chloride (20:1, v/v).

  • Heat the sample at 100°C for 1 hour.

  • Cool the sample and add 1 mL of 6% K2CO3.

  • Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • The GC-MS conditions are similar to those described in Protocol 1.

Signaling Pathways and Experimental Workflows

This compound is not merely a passive biomarker; it actively participates in cellular signaling. The following diagrams illustrate a key signaling pathway influenced by this compound and a typical experimental workflow for its analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis human_sample Human Blood Sample (Plasma or RBCs) add_is Addition of Internal Standard human_sample->add_is extraction Lipid Extraction add_is->extraction saponification Saponification extraction->saponification methylation Methylation to FAMEs saponification->methylation gc_ms GC-MS Analysis methylation->gc_ms data_analysis Data Processing and Quantification gc_ms->data_analysis

Fig. 1: Experimental workflow for this compound analysis.

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects C17_0 This compound (and other fatty acids) PPAR PPARα / PPARγ C17_0->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to gene_expression Target Gene Expression PPRE->gene_expression Regulates lipid_metabolism Increased Fatty Acid Oxidation Decreased Lipogenesis gene_expression->lipid_metabolism inflammation Modulation of Inflammation gene_expression->inflammation

Fig. 2: this compound activation of the PPAR signaling pathway.

Conclusion

The available data indicate that circulating levels of this compound differ across various human populations, likely reflecting a combination of dietary habits and metabolic differences. The inverse association of this fatty acid with several chronic diseases underscores the importance of further research into its physiological roles. The standardized experimental protocols provided here offer a foundation for robust and comparable quantification of this compound in future population studies. Understanding the signaling pathways through which this compound exerts its effects, such as the PPAR pathway, will be crucial in elucidating its potential for therapeutic interventions in metabolic and inflammatory disorders.

References

Evaluating Heptadecanoic Acid's Specificity as a Ruminant Fat Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of dietary intake is paramount. Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has long been utilized as a biomarker for ruminant fat consumption. However, its specificity is a subject of ongoing scientific scrutiny. This guide provides a comprehensive comparison of this compound with alternative biomarkers, supported by experimental data, to aid in the informed selection of dietary assessment tools.

This compound is primarily found in the fat of ruminant animals, such as cows, sheep, and goats, making its presence in human tissues and blood a logical indicator of dairy and ruminant meat intake.[1][2][3] While widely used, the specificity of C17:0 as a biomarker is challenged by two key factors: its presence in other food sources and the body's own ability to synthesize it. This guide delves into the experimental evidence to evaluate the performance of this compound against other potential biomarkers.

Comparative Performance of Ruminant Fat Biomarkers

Controlled feeding studies and observational data provide valuable insights into the performance of various fatty acids as biomarkers for ruminant fat intake. The following tables summarize quantitative data from key studies, comparing this compound (C17:0) with pentadecanoic acid (C15:0), trans-palmitoleic acid (trans-C16:1n-7), and iso-heptadecanoic acid (iso-C17:0).

BiomarkerCorrelation with Dairy Fat Intake (r)Study Population & DesignReference
This compound (C17:0) 0.2576 adolescents in a 12-month randomized controlled trial[4]
Pentadecanoic acid (C15:0)0.2776 adolescents in a 12-month randomized controlled trial[4]
trans-Palmitoleic acid (t-C16:1n-7)Not Reported76 adolescents in a 12-month randomized controlled trial[4]

Table 1: Correlation of Plasma Fatty Acids with Dairy Product Intake in Adolescents. This randomized controlled trial highlights the modest correlation of both C17:0 and C15:0 with dairy intake in an adolescent population.

BiomarkerAssociation with High-Fat Dairy Intake (Regression Coefficient β)Study Population & DesignReference
This compound (C17:0) 0.271,180 adults in a cross-sectional study (Food4Me)[4][5]
Pentadecanoic acid (C15:0)0.321,180 adults in a cross-sectional study (Food4Me)[4][5]

Table 2: Association of Blood Fatty Acids with High-Fat Dairy Intake. Data from the Food4Me study indicates a slightly stronger association for C15:0 compared to C17:0 with the consumption of high-fat dairy products.[4][5]

BiomarkerAssociation with Dairy Fat Intake (β) (Adjusted for Liver Fat)Study Population & DesignReference
This compound (C17:0) Not significantly associated62 adults in a randomized controlled intervention trial[6]
Pentadecanoic acid (C15:0)Not significantly associated62 adults in a randomized controlled intervention trial[6]
trans-Palmitoleic acid (t-C16:1n-7)0.000462 adults in a randomized controlled intervention trial[6]
iso-Heptadecanoic acid (iso-C17:0) + t-C16:1n-70.00262 adults in a randomized controlled intervention trial[6]

Table 3: Association of Plasma Phospholipid Fatty Acids with Dairy Fat Intake in a Controlled Feeding Study. This randomized controlled trial demonstrates that after adjusting for liver fat content, a potential confounder, C17:0 and C15:0 were no longer significantly associated with dairy fat intake. In contrast, trans-palmitoleic acid and the combination of iso-C17:0 and t-C16:1n-7 remained significant predictors.[6]

Key Experimental Protocols

The following sections detail the methodologies employed in the cited studies to provide a clear understanding of the experimental context.

Randomized Controlled Trial in Adolescents
  • Objective: To investigate the relationship between dairy product intake and plasma and erythrocyte levels of C15:0, C17:0, and t-C16:1n-7 in adolescents.[7]

  • Study Design: A 12-month, three-group, randomized controlled trial.[7]

  • Participants: Healthy adolescents were randomized to a control group, a group consuming 3 dairy servings per day, or a group consuming ≥4 dairy servings per day.[7]

  • Dietary Assessment: Dietary intake was assessed using 24-hour dietary recalls.[7]

  • Sample Collection and Analysis: Blood samples were collected at baseline, 6 months, and 12 months. Fatty acids in plasma and erythrocytes were quantified using gas chromatography.[7]

Food4Me Cross-Sectional Study
  • Objective: To examine C15:0 and C17:0 as biomarkers of dairy food intake in a large, multi-population cohort.[5]

  • Study Design: Cross-sectional analysis of data from the Food4Me study.[5]

  • Participants: 1,180 adults from seven European countries.[5]

  • Dietary Assessment: Dairy intake was estimated from a food frequency questionnaire (FFQ).[5]

  • Sample Collection and Analysis: Fatty acids were measured from dried blood spots.[5]

Randomized Controlled Intervention Trial in Adults
  • Objective: To assess the validity of plasma phospholipid C15:0, C17:0, and trans-C16:1n–7 as biomarkers of dairy fat intake, considering the influence of liver fat content.[6]

  • Study Design: A randomized, controlled, crossover trial. Participants followed three 4-week isocaloric diets: limited dairy, low-fat dairy, and full-fat dairy.[6]

  • Participants: 62 adults with a mean BMI of 32.5.[6]

  • Dietary Intervention: The dairy fat intake was carefully controlled, with mean daily intakes of 0.30 g (limited), 8.72 g (low-fat), and 28.50 g (full-fat).[6]

  • Sample Collection and Analysis: Fasting plasma samples were collected at the end of each dietary period. Plasma phospholipid fatty acids were analyzed. Liver fat content was also measured.[6]

Visualizing the Pathways and Processes

To better understand the factors influencing this compound levels and the typical workflow for biomarker evaluation, the following diagrams are provided.

cluster_exogenous Exogenous Sources cluster_endogenous Endogenous Synthesis Ruminant Fat (Dairy, Meat) Ruminant Fat (Dairy, Meat) This compound (C17:0) Pool This compound (C17:0) Pool Ruminant Fat (Dairy, Meat)->this compound (C17:0) Pool Direct Intake Other Dietary Sources (Fish, Plants) Other Dietary Sources (Fish, Plants) Other Dietary Sources (Fish, Plants)->this compound (C17:0) Pool Minor Contribution Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation Propionate Propionate Gut Microbiota->Propionate Hepatic Synthesis Hepatic Synthesis Propionate->Hepatic Synthesis Hepatic Synthesis->this compound (C17:0) Pool α-oxidation & Elongation

Figure 1: Sources of this compound. This diagram illustrates both the external (exogenous) dietary sources and the internal (endogenous) production pathways that contribute to the body's this compound pool.

Study Design Study Design Participant Recruitment Participant Recruitment Study Design->Participant Recruitment Dietary Intervention Dietary Intervention Participant Recruitment->Dietary Intervention Sample Collection (Blood, Adipose) Sample Collection (Blood, Adipose) Dietary Intervention->Sample Collection (Blood, Adipose) Lipid Extraction Lipid Extraction Sample Collection (Blood, Adipose)->Lipid Extraction Fatty Acid Derivatization (FAMEs) Fatty Acid Derivatization (FAMEs) Lipid Extraction->Fatty Acid Derivatization (FAMEs) Gas Chromatography Analysis Gas Chromatography Analysis Fatty Acid Derivatization (FAMEs)->Gas Chromatography Analysis Data Analysis (Correlation, Regression) Data Analysis (Correlation, Regression) Gas Chromatography Analysis->Data Analysis (Correlation, Regression) Biomarker Validation Biomarker Validation Data Analysis (Correlation, Regression)->Biomarker Validation

Figure 2: Biomarker Validation Workflow. This flowchart outlines the key steps involved in a typical controlled feeding study designed to validate a dietary biomarker like this compound.

Conclusion: Navigating the Nuances of Ruminant Fat Biomarkers

The evidence presented suggests that while this compound is associated with ruminant fat intake, its specificity is compromised by endogenous synthesis and the presence in other dietary sources.[4][8] Controlled feeding studies, particularly when accounting for confounding factors like liver fat, indicate that other biomarkers may offer superior performance.

Specifically, pentadecanoic acid (C15:0) often shows a slightly stronger correlation with dairy fat intake than C17:0.[4][5] Furthermore, trans-palmitoleic acid (t-C16:1n-7) and branched-chain fatty acids like iso-C17:0 appear to be more robust biomarkers, especially in controlled settings.[6]

For researchers and drug development professionals, the choice of biomarker should be guided by the specific research question and the study design. While C17:0 can still be a useful indicator, particularly in large observational studies where its limitations are acknowledged, a multi-biomarker approach that includes C15:0, trans-palmitoleic acid, and branched-chain fatty acids is recommended for a more accurate and comprehensive assessment of ruminant fat intake. Future research should continue to explore and validate novel biomarkers to further refine our ability to objectively measure dietary exposures.

References

Safety Operating Guide

Proper Disposal of Heptadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including heptadecanoic acid. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound, also known as margaric acid, is a saturated fatty acid. While some safety data sheets (SDS) indicate that it is not classified as a hazardous substance, others identify it as causing skin and serious eye irritation[1][2][3]. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) and adhere to safety protocols.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this compound to prevent skin and eye contact[1][2][3].

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or fumes[1][4]. Local exhaust ventilation is recommended where solids are handled as powders or crystals[1].

  • Handling: Avoid all personal contact, including inhalation[1]. Do not eat, drink, or smoke when handling the substance. Wash hands thoroughly after handling[1][3].

  • Spill Cleanup: In case of a spill, immediately clean it up to prevent the generation of dust[1][4]. Use dry clean-up procedures, such as sweeping or vacuuming, and place the collected material in a sealed, labeled container for disposal[1][4]. Wash the spill area with large amounts of water[1].

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information for this compound.

ParameterInformationSource
GHS Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3[1][2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2]
Disposal Recommendation Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[1]
Drain Disposal Prohibited. Do not empty into drains.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound should follow the established hazardous waste procedures within your institution, which are governed by federal, state, and local regulations[6][7][8].

1. Waste Identification and Classification:

  • Treat all waste chemicals, including this compound and any materials contaminated with it, as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department[9]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[3][4][5].

2. Containerization:

  • Use a chemically compatible container for waste collection. The container must be in good condition, with no leaks or damage, and have a secure, leak-proof closure[8][10].

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion[10].

  • Keep the waste container closed at all times, except when adding waste[6][7][9].

3. Labeling:

  • Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents[6][7]. Accurate labeling is crucial for safe consolidation and disposal by EHS personnel[7].

4. Storage (Satellite Accumulation Area):

  • Store the chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6][7][8][10].

  • Ensure incompatible wastes are segregated. Store acids and bases separately[10]. This compound is incompatible with strong oxidizing agents, strong acids/alkalis, and reducing agents[2][4].

  • The SAA must be inspected weekly for any signs of leakage[10].

5. Requesting Disposal:

  • Once the waste container is full or you no longer need to add to it, submit a request to your institution's EHS department for pickup[6][7].

  • Do not dispose of this compound by evaporation or by pouring it down the drain[6][9].

6. Empty Container Disposal:

  • A container that has held this compound can be disposed of as regular trash after all the waste has been poured out, leaving minimal residue. The chemical labels should be defaced, and the cap removed before disposal[9].

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

HeptadecanoicAcidDisposal cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Use in a Well-Ventilated Area ppe->ventilation ventilations_out ventilation->ventilations_out waste_generated Waste this compound (Solid, Solution, or Contaminated Material) container Select Compatible, Leak-Proof Container waste_generated->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container label_container_out label_container->label_container_out saa Store in Designated Satellite Accumulation Area (SAA) segregate Segregate from Incompatible Materials saa->segregate segregate_out segregate->segregate_out request_pickup Request Pickup by EHS ehs_disposal EHS Manages Final Disposal (Authorized Facility) request_pickup->ehs_disposal end End: Proper Disposal ehs_disposal->end ventilations_out->waste_generated Generate Waste label_container_out->saa Store Securely segregate_out->request_pickup Container Full

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Heptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of heptadecanoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a saturated fatty acid that, while utilized in research, presents hazards that require careful management. According to safety data sheets, it can cause skin and eye irritation, as well as respiratory tract irritation.[1][2][3] Always consult the specific Safety Data Sheet (SDS) provided by your supplier, as hazard classifications can vary.

Globally Harmonized System (GHS) Classification Summary

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501.[1]

Required Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound, particularly in its solid, powdered form.

PPE Requirements Summary

Body PartPPE SpecificationPurpose
Eyes/Face Chemical safety goggles with side-shields or a face shield.[2][3][4]Protects against dust particles and splashes.
Skin/Body Impervious clothing, such as a fully-buttoned lab coat.[2][4]Prevents skin contact with the chemical.
Hands Chemical-resistant gloves (e.g., Nitrile).[2][3][5]Protects hands from direct contact and irritation.
Respiratory NIOSH-approved respirator.[4][6]Required when dust may be generated and ventilation is inadequate.

Operational Plan: Handling and Solution Preparation

Adherence to a strict operational protocol minimizes the risk of exposure and contamination. This compound is a solid powder at room temperature and care must be taken to avoid generating dust.[4][7]

Methodology for Weighing and Handling Solid this compound:

  • Preparation:

    • Designate a specific work area for handling the powder.[7] Cover the work surface with absorbent bench paper.

    • Ensure a chemical fume hood is operational, especially for procedures that may generate dust.[8]

    • Verify that an eyewash station and safety shower are accessible.[2][3]

    • Don all required PPE as specified in the table above.

  • Weighing Procedure:

    • If possible, use a balance inside an enclosure or fume hood.[7][8]

    • Keep the container of this compound closed whenever possible.[7]

    • Use a spatula or scoopula to transfer the powder to a weigh boat or appropriate container.[9] Avoid any actions that could create dust clouds.

    • Transfer the powder in small, manageable amounts.[7]

    • Once weighing is complete, securely close the primary container.

  • Solution Preparation:

    • When dissolving the powder, add the solvent to the weighed solid slowly to prevent splashing.

    • Once dissolved in a solution, the risk of aerosolization is significantly reduced, and it can be handled on a standard lab bench with appropriate PPE.[7]

  • Post-Handling:

    • Decontaminate the work area using wet cleaning methods or a HEPA vacuum; avoid dry sweeping.[7]

    • Wipe down the exterior of all containers and equipment used.[7]

    • Wash hands thoroughly with soap and water after removing gloves.[1][9]

    • Launder contaminated clothing separately before reuse.[1]

Spill Management Plan

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

Procedure for Solid this compound Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Cordon off the spill area to prevent entry.

  • Assess the Spill: Determine the extent of the spill and if you have the resources to clean it up safely. For large spills, contact your institution's emergency services.

  • Cleanup:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.[1]

    • Use dry cleanup procedures.[1] Gently sweep or shovel the material into a clean, dry, sealable, and labeled container.[1][4]

    • Avoid any methods that generate dust.[1][4] Consider using an explosion-proof vacuum designed for dust collection if available.[1]

  • Decontamination: After the bulk material is collected, decontaminate the area with large amounts of water, preventing runoff into drains if possible.[1]

  • Disposal: The collected material must be disposed of as hazardous waste according to institutional and local regulations.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound (solid or in solution) must be disposed of through an authorized hazardous or special waste collection point.[1] Do not pour it down the sink.[9]

  • Contaminated Materials: All items that have come into direct contact with this compound, including gloves, weigh boats, and paper towels, should be placed in a sealed, labeled container and disposed of as chemical waste.[10]

  • Regulatory Compliance: Waste generators must adhere to all local, state, and federal regulations for hazardous waste classification and disposal.[4]

Visualized Workflow for Handling this compound

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

G prep 1. Preparation - Don PPE - Prepare Fume Hood - Designate Work Area weigh 2. Weighing Solid - Use Enclosed Balance - Minimize Dust - Keep Container Closed prep->weigh dissolve 3. Solution Preparation - Add Solvent Slowly - Mix Gently weigh->dissolve spill Spill Event weigh->spill Potential handle_sol 4. Handling Solution - Standard Bench Handling - Maintain PPE dissolve->handle_sol cleanup 5. Decontamination - Wet Clean Surfaces - Clean Equipment handle_sol->cleanup disposal 6. Waste Disposal - Segregate Waste - Label Containers - Follow Regulations cleanup->disposal spill_proc Spill Cleanup Procedure - Isolate & Alert - Use Dry Methods - Decontaminate spill->spill_proc spill_proc->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptadecanoic Acid
Reactant of Route 2
Reactant of Route 2
Heptadecanoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.